Boc-D-Gln-ONp
Description
BenchChem offers high-quality Boc-D-Gln-ONp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Gln-ONp including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMMCTZLXOVMFB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Gln-ONp: A Key Reagent in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Activated Amino Acids in Peptide Synthesis
In the intricate field of peptide and protein chemistry, the precise assembly of amino acid sequences is paramount to achieving desired biological activity and therapeutic efficacy. The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on a meticulously controlled sequence of protection, activation, coupling, and deprotection steps. Within this framework, the choice of protecting groups and activation strategies profoundly influences the efficiency, purity, and overall success of the synthesis. This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp), a critical reagent for the introduction of D-glutamine residues into peptide chains. We will delve into its chemical structure, properties, the rationale for its use, and detailed protocols for its application, providing researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
Core Concepts: Understanding the Components of Boc-D-Gln-ONp
The functionality of Boc-D-Gln-ONp is best understood by dissecting its three key components: the D-glutamine core, the Boc protecting group, and the p-nitrophenyl (ONp) ester activating group.
-
D-Glutamine: The incorporation of non-proteinogenic amino acids, such as D-glutamine, is a common strategy in drug design to enhance peptide stability against enzymatic degradation, thereby prolonging their in vivo half-life and improving bioavailability.
-
Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group is a cornerstone of one of the two primary strategies in SPPS.[1] It masks the α-amino group of the amino acid, preventing unwanted side reactions during the coupling of the carboxyl group to the growing peptide chain.[2] The key advantage of the Boc group is its lability under acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without affecting the peptide-resin linkage or acid-sensitive side-chain protecting groups.[1]
-
p-Nitrophenyl (ONp) Ester: The p-nitrophenyl ester is a type of "active ester" used to facilitate the formation of the peptide bond. The electron-withdrawing nature of the nitro group makes the p-nitrophenolate anion a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the free amino group of the growing peptide chain.[3] This method of activation is well-established and offers a balance of reactivity and stability, allowing for efficient coupling reactions.[4]
Chemical Structure and Properties of Boc-D-Gln-ONp
The unique arrangement of its functional groups dictates the chemical behavior and utility of Boc-D-Gln-ONp in peptide synthesis.
Chemical Structure
Caption: 2D structure of Boc-D-Gln-ONp.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₃O₇ | [2][5][6] |
| Molecular Weight | 367.35 g/mol | [2][5][6] |
| Appearance | White to off-white solid/powder | [4][7] |
| CAS Number | 15387-45-8 (for L-isomer) | [2][5][6] |
| Solubility | Soluble in DMSO and Methanol (with sonication) | [4] |
| Storage | 2-8°C, protect from moisture | [4][7] |
Note: The molecular formula and weight are the same for both L- and D-isomers. The CAS number for the D-isomer may differ from the L-isomer.
Synthesis and Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Gln-ONp is typically synthesized from its precursor, Boc-D-Gln-OH, through an esterification reaction with p-nitrophenol, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
General Workflow for Incorporating Boc-D-Gln-ONp in Boc-SPPS
The following diagram illustrates the key steps in a typical Boc-SPPS cycle for the incorporation of a D-glutamine residue using Boc-D-Gln-ONp.
Caption: A simplified workflow for the incorporation of Boc-D-Gln-ONp in Boc-SPPS.
Detailed Experimental Protocol: Coupling of Boc-D-Gln-ONp
This protocol provides a generalized procedure for the coupling of Boc-D-Gln-ONp to a resin-bound peptide with a free N-terminus. The quantities should be adjusted based on the scale of the synthesis and the substitution level of the resin.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-D-Gln-ONp
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 1 min).
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[3]
-
Washing: Wash the resin thoroughly with DCM (3 x 1 min) and then with DMF (3 x 1 min) to remove residual TFA.
-
Neutralization: Neutralize the resin-bound peptide TFA salt by treating it with a 10% solution of DIEA in DMF for 2 x 2 minutes.[8]
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess DIEA.
-
Coupling:
-
Dissolve 3 equivalents of Boc-D-Gln-ONp in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by the ninhydrin test.[9] A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates the completion of the coupling.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove unreacted reagents and the p-nitrophenol byproduct.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Causality and Self-Validation:
-
Excess Reagents: The use of excess Boc-D-Gln-ONp helps to drive the coupling reaction to completion, ensuring a high yield of the desired peptide.
-
Ninhydrin Test: The ninhydrin (Kaiser) test is a critical in-process control that provides a qualitative assessment of the presence of free primary amines.[9] A positive result (blue/purple beads) indicates incomplete coupling, necessitating a second coupling step to avoid deletion sequences in the final peptide product. This serves as a self-validating mechanism within the protocol.
-
Thorough Washing: The washing steps are crucial for removing residual reagents and byproducts that could interfere with subsequent steps or contaminate the final product.
Conclusion
Boc-D-Gln-ONp is a valuable and effective reagent for the incorporation of D-glutamine into synthetic peptides. Its design, which combines the acid-labile Boc protecting group with the reactive p-nitrophenyl ester, allows for efficient and controlled peptide bond formation within the Boc-SPPS framework. A thorough understanding of its chemical properties and the rationale behind its application, as outlined in this guide, empowers researchers to optimize their peptide synthesis strategies, leading to higher purity and yield of their target molecules. The careful execution of the described protocols, including in-process monitoring, is essential for achieving successful and reproducible results in the synthesis of complex and therapeutically relevant peptides.
References
-
Siddhi Vinayaka Spechem Private Limited. (n.d.). Boc Protected Amino Acids - Boc-L-Glutamine, CAS No.:13726-85-7 Manufacturer from Bengaluru. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Gln-ONp [15387-45-8]. Retrieved from [Link]
- Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, 18(1), 18.1.1-18.1.28.
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
-
ChemBK. (2024, April 9). 4-nitrophenyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate. Retrieved from [Link]
- CN101654473A. (2010). Synthesis method of amino-protecting glycine dipeptidase derivant.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724760, (2R)-2-(((tert-butoxy)carbonyl)amino)-4-carbamoylbutanoic acid. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis.
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-Gln(Trt)-OH [210750-95-1]. Retrieved from [Link]
Sources
- 1. 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | 3459-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. chempep.com [chempep.com]
- 4. chembk.com [chembk.com]
- 5. peptide.com [peptide.com]
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- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Boc-D-Gln-ONp: A Cornerstone Reagent in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N-α-tert-Butoxycarbonyl-D-glutamine 4-nitrophenyl ester (Boc-D-Gln-ONp), a critical building block in synthetic peptide chemistry. We will delve into its fundamental properties, its strategic importance in solid-phase peptide synthesis (SPPS), and provide detailed protocols for its effective application.
Core Characteristics of Boc-D-Gln-ONp
Boc-D-Gln-ONp is a derivative of the non-proteinogenic D-glutamine, featuring two key chemical modifications that render it highly valuable for the controlled, stepwise assembly of peptide chains. The N-α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is activated as a 4-nitrophenyl (ONp) ester.
| Property | Value | Source |
| Chemical Name | N-α-tert-Butoxycarbonyl-D-glutamine 4-nitrophenyl ester | [1] |
| Synonyms | Boc-D-Gln-ONp, 4-nitrophenyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate | [1] |
| CAS Number | 74086-23-0 | [1][2] |
| Molecular Formula | C₁₆H₂₁N₃O₇ | [1] |
| Molecular Weight | 367.36 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
Note: The L-isomer, Boc-L-Gln-ONp, is more commonly cited and possesses the CAS number 15387-45-8. The molecular formula and weight are identical for both enantiomers.[3][4]
The Strategic Advantage in Peptide Synthesis
The design of Boc-D-Gln-ONp is a classic example of chemical strategy to overcome the inherent challenges of peptide synthesis. The two key functional groups, the Boc protecting group and the ONp activating group, serve distinct but complementary purposes.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of the amino acid.[5] Its primary function is to prevent the highly reactive amine from participating in unwanted side reactions during the peptide coupling step.[6] This ensures that the peptide chain is extended in the correct sequence. The Boc group is stable to a wide range of reaction conditions but can be selectively and efficiently removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[7][8] This orthogonality is a cornerstone of the Boc/Bzl protection strategy in SPPS.[9]
The p-Nitrophenyl Ester: An Activated Intermediate
The 4-nitrophenyl (ONp) ester is an activated form of the carboxylic acid. The electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[10] This facilitates the formation of the amide (peptide) bond under mild conditions. Historically, p-nitrophenyl esters were among the earliest and most effective activating groups used in peptide synthesis.[10]
The use of an activated ester like Boc-D-Gln-ONp can be advantageous as it allows for a pre-activated building block, which can sometimes lead to cleaner and more efficient coupling reactions compared to in-situ activation methods.[11]
Challenges with Glutamine Incorporation and the Importance of Side-Chain Protection
The incorporation of glutamine residues into a peptide sequence can be problematic. The side-chain amide can undergo undesirable side reactions, such as dehydration to a nitrile or cyclization to pyroglutamate, especially during the activation of the C-terminal carboxyl group.[12] While Boc-D-Gln-ONp does not have a protecting group on its side chain, for longer or more complex syntheses, derivatives with side-chain protection, such as Boc-D-Gln(Trt)-OH or Boc-D-Gln(Xan)-OH, are often employed to enhance solubility and prevent these side reactions.[12][13] The trityl (Trt) and xanthyl (Xan) protecting groups are bulky and acid-labile, offering steric hindrance to the side-chain amide.[12][13]
Experimental Workflow: Boc-SPPS Incorporation of D-Glutamine
The following is a generalized, step-by-step protocol for the incorporation of a Boc-D-Gln-ONp residue into a growing peptide chain on a solid support using manual Boc-SPPS.
Materials and Reagents
-
Peptide-resin with a free N-terminal amino group
-
Boc-D-Gln-ONp
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Isopropyl alcohol (IPA)
-
Kaiser test kit (for monitoring coupling completion)
Step-by-Step Protocol
-
Resin Swelling: The peptide-resin is swelled in an appropriate solvent, typically DCM or DMF, for 15-30 minutes in the reaction vessel.[7]
-
Boc Deprotection:
-
Neutralization:
-
The resin is washed with IPA and then DCM.
-
A solution of 10% DIPEA or TEA in DCM is added to the resin to neutralize the trifluoroacetate salt of the N-terminal amine. This is typically done twice for 5-10 minutes each.[7]
-
The neutralization solution is drained, and the resin is washed with DCM to remove excess base.
-
-
Coupling of Boc-D-Gln-ONp:
-
A solution of Boc-D-Gln-ONp (typically 1.5-3 equivalents relative to the resin substitution) in DMF is added to the neutralized peptide-resin.
-
The reaction is allowed to proceed with gentle agitation for 1-2 hours at room temperature.[12]
-
-
Monitoring the Coupling Reaction:
-
A small sample of the resin beads is taken and subjected to a Kaiser (ninhydrin) test.[12]
-
A positive result (blue beads) indicates the presence of free primary amines and an incomplete reaction. If the test is positive, the coupling step may need to be repeated.
-
A negative result (yellow or colorless beads) indicates that the coupling is complete.[12]
-
-
Washing: Once the coupling is complete, the reaction solution is drained, and the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Visualizing the Boc-SPPS Cycle
The following diagram illustrates the key stages of a single Boc-SPPS cycle for the addition of an amino acid residue.
Sources
- 1. Boc-D-Gln-ONp, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 7. chempep.com [chempep.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. biosynth.com [biosynth.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Synthesis and Preparation of Boc-D-Gln-ONp
This document provides an in-depth technical guide for the synthesis, purification, and characterization of N-α-tert-butyloxycarbonyl-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple protocol to offer mechanistic insights and field-proven expertise, ensuring a comprehensive understanding of the entire process.
Strategic Importance of Boc-D-Gln-ONp in Peptide Synthesis
Glutamine residues are integral to the structure and function of many biologically active peptides. However, their inclusion in synthetic peptides presents unique challenges, primarily due to the reactivity of the side-chain amide.[1][2] Boc-D-Gln-ONp is a strategically important building block in peptide chemistry, particularly for classical solution-phase synthesis and Boc-based solid-phase peptide synthesis (SPPS).[3][4]
Its structure incorporates two key features:
-
The Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group for the α-amino function. Its stability under neutral and basic conditions, coupled with its clean removal by mild acids like trifluoroacetic acid (TFA), is a cornerstone of Boc-chemistry.[3] This protection is essential to prevent the amino acid from polymerizing with itself during the activation and coupling steps.[5]
-
The ONp (p-nitrophenyl ester) Group: An activated ester at the C-terminus. The p-nitrophenoxide is an excellent leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain. This "pre-activation" facilitates efficient peptide bond formation under mild conditions.[6][7]
This guide details a robust two-step synthesis beginning with the protection of D-Glutamine, followed by its activation as a p-nitrophenyl ester.
Core Chemical Principles & Mechanistic Analysis
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing the synthesis. The process is logically divided into N-α-protection followed by C-terminal activation.
Part A: N-α-Boc Protection of D-Glutamine
The first step involves the selective protection of the α-amino group of D-Glutamine. The reagent of choice is Di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
The reaction proceeds via nucleophilic acyl substitution, where the amino group of D-glutamine attacks one of the carbonyl carbons of the Boc anhydride. The reaction is typically performed in a mixed solvent system (e.g., aqueous dioxane or acetone) in the presence of a base such as sodium hydroxide or triethylamine.[8][9] The base serves two purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the acidic byproducts of the reaction. The overall transformation is highly efficient and yields the desired Boc-D-Gln-OH.
Part B: DCC-Mediated Formation of the p-Nitrophenyl Active Ester
The conversion of the carboxylic acid of Boc-D-Gln-OH into an active ester is the critical activation step. This is most commonly achieved using a carbodiimide coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC).[7][10]
The mechanism of DCC-mediated esterification is a well-established process:
-
Activation of the Carboxylic Acid: The carboxylic acid of Boc-D-Gln-OH adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This is the rate-determining step.
-
Nucleophilic Attack: The hydroxyl group of p-nitrophenol attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation and Byproduct Generation: The intermediate collapses to form the desired Boc-D-Gln-ONp ester and a stable, insoluble byproduct, N,N'-dicyclohexylurea (DCU).[11]
The insolubility of DCU in most organic solvents is a practical advantage, as it can be easily removed from the reaction mixture by simple filtration.[10][11] The entire process is typically conducted at a reduced temperature (0°C) to minimize potential side reactions, such as racemization or the formation of N-acylurea.[7]
Validated Experimental Protocols
The following protocols are detailed for practical execution in a laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of N-α-Boc-D-Glutamine (Boc-D-Gln-OH)
This procedure is adapted from standard methods for Boc protection of amino acids.[8]
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| D-Glutamine | 146.14 | 14.6 g (0.1 mol) | 1.0 |
| (Boc)₂O | 218.25 | 24.0 g (0.11 mol) | 1.1 |
| Sodium Hydroxide | 40.00 | 4.0 g (0.1 mol) | 1.0 |
| 1,4-Dioxane | 88.11 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | ~300 mL | - |
| Citric Acid (5% aq.) | 192.12 | As needed | - |
Step-by-Step Methodology
-
Dissolution: In a 500 mL round-bottom flask, dissolve D-Glutamine and sodium hydroxide in 100 mL of deionized water.
-
Solvent Addition: Add 100 mL of 1,4-dioxane to the aqueous solution with stirring. Cool the mixture to 0-5°C in an ice bath.
-
Reagent Addition: Dissolve (Boc)₂O in a small amount of dioxane and add it dropwise to the stirred, cooled solution over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight (approx. 16-18 hours).
-
Work-up - Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the slow addition of 5% aqueous citric acid.[8] A white precipitate may form.
-
Extraction: Extract the aqueous layer three times with 100 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a white solid or viscous oil.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-D-Gln-OH.
Protocol 2: Synthesis of Boc-D-Gln-ONp
This procedure employs a DCC-mediated coupling to form the active ester.[6][11]
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Boc-D-Gln-OH | 246.26 | 24.6 g (0.1 mol) | 1.0 |
| p-Nitrophenol | 139.11 | 14.6 g (0.105 mol) | 1.05 |
| DCC | 206.33 | 21.7 g (0.105 mol) | 1.05 |
| Ethyl Acetate (dry) | 88.11 | 400 mL | - |
Step-by-Step Methodology
-
Dissolution: Dissolve Boc-D-Gln-OH and p-nitrophenol in 300 mL of dry ethyl acetate in a 1 L round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice-salt bath. It is critical to maintain this temperature to control the reaction.
-
DCC Addition: Dissolve DCC in 100 mL of dry ethyl acetate and add this solution dropwise to the cooled reaction mixture over 45-60 minutes. A white precipitate (DCU) will begin to form almost immediately.
-
Reaction: Stir the reaction mixture at 0°C for an additional 4 hours, then allow it to stir at room temperature overnight.
-
Byproduct Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 5% aqueous sodium bicarbonate (to remove excess p-nitrophenol) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Boc-D-Gln-ONp by recrystallization, typically from an ethyl acetate/hexane or isopropanol solvent system, to yield a crystalline white or pale-yellow solid.
Product Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Method | Purpose | Expected Results for Boc-D-Gln-ONp |
| Melting Point | Assess purity | A sharp melting point consistent with literature values. |
| TLC | Monitor reaction & purity | A single spot with an Rf value distinct from starting materials. |
| Optical Rotation [α]D | Confirm stereochemistry | A specific rotation value confirming the D-configuration is retained. |
| FT-IR (cm-1) | Functional group analysis | ~3300 (N-H stretch), ~1760 (ester C=O), ~1690 (carbamate C=O), ~1650 (amide C=O), ~1520 & ~1340 (NO₂ stretches). |
| ¹H NMR | Structural confirmation | See detailed table below. |
Expected ¹H NMR Signals (in CDCl₃, δ in ppm)
| Protons | Approx. Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Boc (t-butyl) | ~1.45 | singlet | 9H | (CH₃)₃C- |
| β-CH₂ | ~2.20 | multiplet | 2H | -CH₂-CH(NHBoc)- |
| γ-CH₂ | ~2.50 | multiplet | 2H | -CH₂-CONH₂ |
| α-CH | ~4.40 | multiplet | 1H | -CH(NHBoc)- |
| Amide NH | ~5.5-6.0 | broad singlet | 1H | -NH-Boc |
| Amide NH₂ | ~6.0-6.5 | broad singlets | 2H | -CONH₂ |
| Aromatic CH | ~7.30 | doublet | 2H | Protons ortho to ester |
| Aromatic CH | ~8.25 | doublet | 2H | Protons ortho to NO₂ |
Note: NMR chemical shifts for N-Boc protected glutamic acid derivatives can be referenced for comparison.[12]
Concluding Remarks for the Practicing Scientist
The synthesis of Boc-D-Gln-ONp is a foundational technique in peptide chemistry. The successful execution of this synthesis relies on a solid grasp of protection group strategy and activation chemistry. Key control points for success include maintaining low temperatures during the DCC coupling step to prevent side reactions and ensuring the thorough removal of the DCU byproduct and unreacted p-nitrophenol during work-up and purification. The resulting high-purity, activated amino acid derivative serves as a reliable and essential building block for the synthesis of complex and biologically significant peptides.
References
- CN102993271A - Preparation method of glycyl-L-glutamine - Google P
-
Scholars Research Library - Der Pharma Chemica . (2011). Synthesis and characterization of a novel dipeptide.
- EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google P
-
AAPPTec - Amino Acid Derivatives for Peptide Synthesis. [Link]
-
PeptaNova - Boc-D-Gln-ONp Product Page. [Link]
-
Organic Syntheses - N-tert-Butoxycarbonyl-L-phenylalanine. [Link]
-
Organic Synthesis - Acid-Amine Coupling using DCC. [Link]
-
ResearchGate - ¹H-NMR spectrum of N-Boc glutamic acid. [Link]
- US5032675A - Process for the production of glutamine derivatives - Google P
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry - Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
AAPPTec - Boc-Gln-ONp Product Page. [Link]
-
Organic Chemistry Portal - Boc-Protected Amino Groups. [Link]
-
AAPPTec - Coupling Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]
- 7. bachem.com [bachem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boc-D-Gln-ONp in Solid-Phase Peptide Synthesis: Strategy, Mechanism, and Application
This technical guide provides an in-depth analysis of Nα-Boc-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp), a specialized reagent for solid-phase peptide synthesis (SPPS). We will explore its chemical principles, strategic advantages, and practical applications, particularly within the context of the Boc/Bzl protection strategy. This document is intended for researchers, chemists, and drug development professionals seeking to overcome common challenges associated with glutamine incorporation and to strategically integrate D-amino acids into peptide-based therapeutics.
Foundational Principles: The Boc-SPPS Workflow
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, remains a cornerstone of peptide chemistry. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[1] This methodology simplifies purification, as excess reagents and soluble byproducts are removed by simple filtration and washing steps.[1]
The Boc/Bzl strategy, one of the classical and most robust approaches, relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-amino group.[2] Side chains of reactive amino acids are protected by more stable, benzyl-based groups (Bzl), which require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.[2]
A typical cycle in Boc-SPPS involves three core steps:
-
Deprotection: The Nα-Boc group is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] This exposes a free amine at the N-terminus of the resin-bound peptide, typically as a TFA salt.
-
Neutralization: The protonated amine is neutralized to the free base, often with a hindered base like diisopropylethylamine (DIEA), to prepare it for acylation in the subsequent coupling step.[2]
-
Coupling: The carboxyl group of the incoming Boc-protected amino acid is activated to facilitate the formation of a new peptide bond with the free amine on the peptide-resin.[3]
This cycle is repeated until the desired peptide sequence is assembled. The choice of activation method in the coupling step is critical for the success of the synthesis, especially when dealing with problematic residues like glutamine.
The "Glutamine Problem": A Persistent Challenge in SPPS
The incorporation of glutamine (Gln) is frequently associated with significant side reactions that can truncate the synthesis and complicate purification. These issues primarily arise during the carboxyl group activation step, which is necessary for peptide bond formation.[4]
The two main side reactions are:
-
Pyroglutamate Formation: The side-chain amide of glutamine can undergo an intramolecular cyclization reaction with the activated α-carboxyl group. This forms a stable, five-membered pyroglutamyl (pGlu) residue at the N-terminus of the incoming amino acid, which effectively terminates the peptide chain as the pGlu residue lacks a free Nα-amine for further elongation.
-
Nitrile Formation: Under harsh activation conditions, particularly with carbodiimide reagents like dicyclohexylcarbodiimide (DCC), the side-chain amide can undergo dehydration to form a nitrile. This irreversible modification results in the incorporation of a glutamine analog with altered chemical properties.
These side reactions are particularly prevalent when using standard in-situ activation methods, where a coupling reagent is added directly to the reaction mixture containing the Boc-Gln-OH. To mitigate these issues, chemists often employ glutamine derivatives with their side-chain amides protected by bulky groups like Xanthyl (Xan) or Trityl (Trt).[4][5] These groups sterically hinder the side-chain amide, preventing both cyclization and dehydration.[4] However, this introduces additional costs and requires an extra deprotection step.
Boc-D-Gln-ONp: A Pre-Activation Strategy for Clean Incorporation
Boc-D-Gln-ONp offers an elegant and efficient alternative to both unprotected and side-chain protected glutamine derivatives. Its efficacy lies in the principle of pre-activation , where the carboxyl group exists as a stable, yet sufficiently reactive, p-nitrophenyl (ONp) active ester.
Molecular Anatomy and Mechanism of Action
The Boc-D-Gln-ONp molecule consists of three key components:
-
Nα-Boc group: Provides temporary, acid-labile protection of the alpha-amine.
-
D-stereochemistry: The D-configuration is crucial for synthesizing non-natural peptides with enhanced properties (discussed in Section 5).
-
p-Nitrophenyl (ONp) ester: This is the core of the pre-activation strategy. The strongly electron-withdrawing nitro group on the phenyl ring makes the p-nitrophenoxide a good leaving group.
During the coupling step, the free N-terminal amine of the peptide-resin acts as a nucleophile, directly attacking the carbonyl carbon of the ONp ester. This results in the formation of the desired peptide bond and the release of p-nitrophenol as a soluble byproduct, which is easily washed away.
Crucially, this approach bypasses the need for a separate, in-situ coupling reagent . The activation is already "built-in" to the amino acid derivative. This circumvents the harsh conditions that lead to pyroglutamate and nitrile formation, resulting in a cleaner incorporation of the glutamine residue. Reactive amino acid phenyl esters have long been utilized in peptide synthesis for this reason.[6]
Strategic Advantages in SPPS
The use of Boc-D-Gln-ONp provides several distinct advantages:
-
Suppression of Side Reactions: By avoiding in-situ activation, the primary drivers for pyroglutamate and nitrile formation are eliminated.
-
Simplified Protocol: The coupling step does not require the addition of reagents like DCC, HBTU, or PyBOP, simplifying the workflow and reducing potential sources of contamination.[7]
-
Predictable Reactivity: Active esters offer more moderate and predictable reactivity compared to some highly reactive in-situ methods, which can reduce the risk of other side reactions like racemization.
-
Cost-Effectiveness: While potentially more expensive than unprotected Boc-D-Gln-OH, it can be more cost-effective than side-chain protected derivatives like Boc-D-Gln(Trt)-OH, especially when considering the overall yield and purity of the final peptide.[5]
Practical Implementation: Protocols and Comparative Analysis
The decision to use Boc-D-Gln-ONp should be based on the specific requirements of the peptide sequence. Below is a comparison of common strategies for Gln incorporation, followed by a detailed experimental protocol for using the ONp ester.
Comparative Strategy Table
| Feature | Unprotected Gln (e.g., Boc-D-Gln-OH) | Side-Chain Protected (e.g., Boc-D-Gln(Trt)-OH) | Pre-Activated (Boc-D-Gln-ONp) |
| Activation Method | In-situ (e.g., DCC, HBTU) | In-situ (e.g., DCC, HBTU) | Pre-activated active ester |
| Risk of Pyroglutamate | High | Low | Very Low |
| Risk of Nitrile Formation | Moderate to High (reagent dependent) | Low | Very Low |
| Protocol Complexity | Standard | Standard (requires specific final cleavage) | Simplified (no coupling reagent needed) |
| Solubility | Can be poor[4] | Improved due to Trt group[5] | Generally good |
| Primary Application | Short, non-critical sequences | Long or complex sequences; "difficult couplings" | Clean incorporation; avoiding side reactions without side-chain protection |
Experimental Protocol: Coupling of Boc-D-Gln-ONp
This protocol outlines the manual steps for a single coupling cycle of Boc-D-Gln-ONp onto a peptide-resin within a standard Boc-SPPS workflow. It assumes the starting material is a peptide-resin with a free N-terminal amine following the deprotection and neutralization steps.
Materials:
-
Peptide-resin (e.g., MBHA or PAM resin), pre-swollen in DCM.
-
Boc-D-Gln-ONp (typically 2.0-3.0 molar equivalents relative to resin substitution).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Kaiser test kit (for monitoring).
Procedure:
-
Resin Preparation: Ensure the peptide-resin has been fully deprotected (TFA/DCM) and neutralized (DIEA/DCM or DIEA/DMF). Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual base and prepare for coupling.
-
Preparation of Amino Acid Solution: In a separate vessel, dissolve Boc-D-Gln-ONp (2.0-3.0 eq.) in a minimal amount of DMF. Ensure it is fully dissolved.
-
Coupling Reaction:
-
Drain the final DMF wash from the resin.
-
Immediately add the Boc-D-Gln-ONp solution to the resin.
-
Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature.
-
Allow the reaction to proceed for 4-12 hours. The coupling rate of active esters is generally slower than modern in-situ methods, so a longer reaction time is often required for completion.
-
-
Monitoring the Coupling Reaction:
-
After the initial reaction time (e.g., 4 hours), take a small sample of resin beads.
-
Wash the beads thoroughly with DCM and perform a qualitative ninhydrin (Kaiser) test.[4]
-
A negative result (yellow or colorless beads) indicates the reaction is complete. A positive result (blue/purple beads) indicates the presence of unreacted primary amines, and the reaction should be allowed to continue or a second coupling may be considered.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin extensively to remove the p-nitrophenol byproduct and any unreacted starting material. A typical wash sequence is: DMF (3-5 times) followed by DCM (3-5 times).
-
The resin is now ready for the next deprotection cycle to continue the peptide chain elongation.
The Strategic Role of D-Glutamine in Peptide Therapeutics
The deliberate inclusion of D-amino acids, such as D-glutamine, is a powerful strategy in modern drug development.[8] Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short biological half-life.
Incorporating D-amino acids offers several key benefits:
-
Enhanced Proteolytic Stability: Proteases are stereospecific enzymes that typically recognize and cleave peptide bonds between L-amino acids. A peptide bond involving a D-amino acid is generally resistant to cleavage, significantly extending the peptide's in-vivo stability and duration of action.
-
Conformational Constraint: The introduction of a D-amino acid can induce specific turns or secondary structures (e.g., β-turns) in the peptide backbone. This can lock the peptide into a more biologically active conformation, potentially increasing its binding affinity and selectivity for its target receptor.
-
Novel Biological Activity: By altering the three-dimensional shape and stereochemistry of a peptide, D-amino acid substitution can lead to analogs with novel or improved pharmacological profiles, including agonist-to-antagonist switches or enhanced potency.
Therefore, a reliable method for incorporating D-glutamine, such as the use of Boc-D-Gln-ONp, is not merely a synthetic convenience but a critical enabling tool for medicinal chemists designing next-generation peptide therapeutics.
Conclusion
Boc-D-Gln-ONp is a highly valuable reagent in the toolkit of the peptide chemist. By employing a pre-activated p-nitrophenyl ester, it provides a robust and clean method for incorporating D-glutamine into growing peptide chains within the Boc-SPPS framework. Its primary advantage is the circumvention of the common side reactions—pyroglutamate and nitrile formation—that plague standard in-situ activation of glutamine. This leads to higher purity of the crude peptide, simplifies purification, and ultimately improves overall synthetic yield. For drug development professionals, the ability to reliably introduce D-glutamine is essential for creating peptide-based therapeutics with enhanced stability, constrained conformations, and optimized biological activity.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]2]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]]
-
Gagnon, P., et al. (2002). Peptide Coupling of Unprotected Amino Acids through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43, 7717–7719.[6]
-
AAPPTec. (n.d.). Boc-D-Gln(Trt)-OH [210750-95-1]. Retrieved from [Link]5]
-
Lättig-Tünnemann, G., et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Chemistry. Retrieved from [Link]]
-
Vankayala, B., et al. (2022). Recent Advances in the Development of Therapeutic Peptides. PMC - NIH. Retrieved from [Link]8]
Sources
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- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. bachem.com [bachem.com]
- 8. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-Nitrophenyl Ester Activation in Peptide Coupling
Abstract
The synthesis of peptides, a cornerstone of biochemical research and pharmaceutical development, hinges on the efficient and precise formation of amide bonds. Carboxyl group activation is a critical step in this process, and among the historical and still-relevant methods, the use of p-nitrophenyl (pNP) esters stands out for its unique characteristics. This guide provides a comprehensive technical overview of the pNP ester activation method, delving into its underlying chemical principles, practical experimental protocols, and its strategic position within the modern peptide synthesis toolkit. We will explore the causality behind its application, weigh its advantages against its limitations with field-proven insights, and offer a comparative analysis to empower researchers in making informed decisions for their synthetic strategies.
The Principle of Activation: Why p-Nitrophenyl Esters?
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This reaction is thermodynamically unfavorable under ambient conditions and requires the "activation" of the carboxylic acid group. Activation transforms the carboxyl's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid.
The p-nitrophenyl ester method achieves this by converting the carboxyl group into an active ester. The efficacy of this strategy is rooted in the electronic properties of the p-nitrophenoxy moiety.[1] The strongly electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring significantly increases the acidity of the corresponding phenol.[1] This makes the p-nitrophenoxide a stable, and therefore excellent, leaving group. This enhanced leaving group ability is the primary driver for the high reactivity of the ester towards aminolysis, which is the core of peptide bond formation.[1][2]
The Chemical Mechanism
The process can be dissected into two fundamental stages: the formation of the active ester and the subsequent coupling reaction.
-
Ester Formation: The N-protected amino acid is reacted with p-nitrophenol. This esterification is typically mediated by a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC). DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of p-nitrophenol.[2][3]
-
Peptide Coupling (Aminolysis): The isolated pNP ester is then introduced to the N-deprotected amino acid or peptide. The free amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the active ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the stable p-nitrophenoxide anion and forming the desired peptide bond.
The visual representation of the coupling mechanism is detailed below:
Caption: Mechanism of peptide bond formation via p-Nitrophenyl ester activation.
Experimental Protocols: A Self-Validating System
The trustworthiness of a protocol lies in its reproducibility and clarity. The following sections provide detailed, step-by-step methodologies for the synthesis and application of pNP esters.
Protocol 1: Synthesis of Boc-Amino Acid-pNP Ester
This protocol describes the preparation of the active ester using DCC as the coupling agent. The resulting pNP esters are often stable, crystalline solids that can be purified and stored for later use.[4]
Materials:
-
Boc-protected amino acid (1.0 eq)
-
p-Nitrophenol (1.05 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Ethyl acetate (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolution: Dissolve the Boc-protected amino acid (1.0 eq) and p-nitrophenol (1.05 eq) in anhydrous ethyl acetate (approx. 10 mL per mmol of amino acid).
-
Cooling: Chill the solution in an ice bath to 0°C.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of cold ethyl acetate or DCM and add it dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter off the DCU precipitate and wash the solid with a small amount of cold ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (3x) to remove excess p-nitrophenol, followed by water (1x) and brine (1x). The bicarbonate washes will turn yellow as they remove the phenolate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Crystallization: Recrystallize the resulting solid or oil from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Boc-amino acid-p-nitrophenyl ester.
Protocol 2: Peptide Coupling in Solution Phase
Materials:
-
N-protected amino acid-p-nitrophenyl ester (1.0 eq)
-
Amino acid ester hydrochloride or C-protected peptide (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolution of Amine Component: Dissolve the amino acid ester hydrochloride (or the N-deprotected peptide) in DMF. Add the base (TEA or DIPEA, 1.1 eq) to neutralize the salt and liberate the free amine.
-
Addition of Active Ester: Add the N-protected amino acid-pNP ester (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. A key advantage of the pNP method is the ability to monitor the reaction visually or spectrophotometrically by observing the release of the yellow p-nitrophenolate anion (λ_max ≈ 400 nm).[5][6]
-
Work-up: Once the reaction is complete (typically 12-24 hours), dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic phase with 5% HCl or citric acid solution to remove excess base, followed by saturated NaHCO₃ solution to remove the p-nitrophenol byproduct, and finally with brine.
-
Purification: Dry the organic layer, concentrate under vacuum, and purify the resulting protected peptide by column chromatography or crystallization.
Field-Proven Insights: Advantages and Limitations
No single method is universally superior; the choice of an activation strategy is dictated by the specific synthetic challenge. The pNP ester method, while one of the older techniques, maintains relevance due to a distinct balance of properties.
Advantages:
-
Isolable and Stable Intermediates: Unlike the highly reactive O-acylisourea intermediates from carbodiimides, pNP esters are often crystalline solids that can be purified, fully characterized, and stored, ensuring high-purity reagents for the coupling step.[1]
-
Reaction Monitoring: The release of the yellow-colored p-nitrophenolate provides a convenient, non-invasive method for real-time reaction monitoring.[5]
-
Cost-Effectiveness: The reagents, particularly p-nitrophenol and DCC, are significantly less expensive than many modern, proprietary coupling reagents.[7]
-
Reduced Racemization Risk: The reactivity of pNP esters is moderate, which generally leads to a lower risk of epimerization at the chiral α-carbon compared to more potent activation methods.[4]
-
Compatibility: The method is compatible with common protecting groups like Boc and Cbz.[4]
Limitations:
-
Slow Reaction Kinetics: The moderate reactivity of pNP esters translates to longer reaction times (often 12-24 hours) compared to the rapid couplings achieved with modern onium salt reagents like HBTU or HATU (minutes to a few hours).[3]
-
Byproduct Removal: The p-nitrophenol byproduct must be thoroughly removed during work-up, which can sometimes be challenging, especially in solid-phase synthesis.
-
Limited Efficacy in SPPS: The slow kinetics make pNP esters less suitable for automated solid-phase peptide synthesis (SPPS), where rapid and highly efficient coupling cycles are required.[2] Modern SPPS predominantly relies on faster reagents.[8]
Comparative Analysis and Strategic Application
To position pNP esters within the broader landscape of peptide coupling, a comparative summary is essential.
| Feature | p-Nitrophenyl (pNP) Esters | NHS Esters | Carbodiimides (DCC/DIC) | Onium Salts (HBTU/HATU) |
| Reactivity | Moderate | Moderate to High | High (as intermediate) | Very High |
| Stability of Active Ester | High (often crystalline/isolable) | High (isolable) | Low (in situ use only) | Low (in situ use only) |
| Risk of Racemization | Low to Moderate | Low | Moderate (additives like HOBt required) | Very Low (with standard protocols) |
| Byproduct Removal | Aqueous base wash | Aqueous wash | Filtration (DCU) / Aqueous wash | Aqueous wash |
| Reaction Monitoring | Yes (colorimetric) | No | No | No |
| Cost | Low | Low to Moderate | Low | High |
| Primary Application | Solution-phase, fragment condensation | Bioconjugation, solution-phase | General purpose (with additives) | Automated SPPS, difficult couplings |
Decision-Making Workflow
The following workflow illustrates the logical process for selecting pNP ester activation.
Caption: A workflow for selecting the p-Nitrophenyl ester coupling strategy.
Conclusion
The p-nitrophenyl ester activation method represents a classic, robust, and insightful tool in the peptide chemist's arsenal. While its moderate reaction speed has led to it being supplanted by faster onium salt-based reagents in high-throughput automated SPPS, its strengths remain undeniable in specific contexts. For solution-phase synthesis, convergent fragment condensation, and applications where cost and the ability to use stable, well-characterized active esters are paramount, the pNP method is an excellent and reliable choice. Its unique feature of allowing colorimetric reaction monitoring provides a level of control and diagnostic insight that is absent in many modern techniques. A thorough understanding of its mechanism, advantages, and limitations, as detailed in this guide, enables researchers to leverage this venerable technique with precision and confidence.
References
-
Keillor, J.W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717-7719. Available at: [Link]
-
Winn, M., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100742. Available at: [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]
-
Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 919-922. Available at: [Link]
-
Various Authors. (n.d.). Peptide Synthesis. ResearchGate. Available at: [Link]
-
Houk, J., & Bodanszky, M. (1996). Active Esters. Volume E22a, Synthesis of Peptides and Peptidomimetics. Available at: [Link]
-
Han, Y., & Albericio, F. (2014). Recent development of peptide coupling reagents in organic synthesis. RSC Advances, 4, 13748-13765. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Genomic Insights into a Thermophilic Bacillus licheniformis Strain Capable of Degrading Polyethylene Terephthalate Intermediate | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Strategic Incorporation of D-Glutamine in Peptide Synthesis Using Boc-D-Gln-ONp
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theory and practical application of N-α-tert-Butyloxycarbonyl-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp) for the precise incorporation of D-glutamine into synthetic peptides. This document emphasizes mechanistic understanding, field-proven protocols, and robust analytical validation to ensure scientific integrity and successful synthetic outcomes.
The Strategic Imperative for D-Amino Acids in Peptide Therapeutics
The substitution of canonical L-amino acids with their D-enantiomers is a powerful strategy in modern drug discovery. Peptides composed of D-amino acids exhibit significantly enhanced in vivo stability due to their resistance to degradation by endogenous proteases, which are stereospecific for L-amino acid substrates.[1] This increased proteolytic resistance translates to longer plasma half-lives and improved pharmacokinetic profiles, critical attributes for therapeutic peptides.[1] The incorporation of D-glutamine, in particular, can modulate peptide conformation, solubility, and interaction with biological targets, offering a nuanced approach to optimizing drug candidates.
Boc-D-Gln-ONp: A Chemically Elegant Solution for D-Glutamine Incorporation
The incorporation of glutamine residues in solid-phase peptide synthesis (SPPS) presents unique challenges. The side-chain amide is susceptible to dehydration to a nitrile when using standard carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), especially in the presence of activating agents like 1-hydroxybenzotriazole (HOBt).[2] Furthermore, the N-terminal glutamine can cyclize to form pyroglutamate under the acidic conditions typically used for Boc-group deprotection.[3][4]
Boc-D-Gln-ONp, as a pre-activated p-nitrophenyl ester, elegantly circumvents the issue of side-chain dehydration during coupling. The p-nitrophenyl group is an excellent leaving group, facilitating a clean and efficient aminolysis reaction with the free N-terminal amine of the growing peptide chain without the need for additional coupling reagents. This method is known for its low propensity for racemization, a critical consideration when working with chiral amino acids.[5]
Synthesis and Characterization of Boc-D-Gln-ONp
The synthesis of Boc-D-Gln-ONp is a straightforward procedure involving the esterification of Boc-D-Gln-OH with p-nitrophenol. The use of a dehydrating agent like DCC is a common and effective method.[6][7]
Experimental Protocol: Synthesis of Boc-D-Gln-ONp
Materials:
-
Boc-D-Gln-OH
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (EtOAc), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Dissolve Boc-D-Gln-OH (1.0 eq) and p-nitrophenol (1.1 eq) in a suitable solvent mixture such as EtOAc or a 1:1 mixture of EtOAc and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as EtOAc/hexanes, to yield pure Boc-D-Gln-ONp as a crystalline solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point and optical rotation should also be determined and compared to literature values.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating D-Glutamine using Boc-D-Gln-ONp
The following is a generalized protocol for the incorporation of D-glutamine into a peptide sequence on a solid support using the Boc/Bzl protection strategy.
Materials and Reagents
-
Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin) pre-loaded with the C-terminal amino acid.
-
Boc-D-Gln-ONp
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Dipeptide synthesis grade Diisopropylethylamine (DIEA)
-
Kaiser test kit
-
Reagents for cleavage and deprotection (e.g., HF or TFMSA for Boc/Bzl strategy)
SPPS Workflow
The overall workflow for a single coupling cycle is depicted in the following diagram:
Caption: A typical solid-phase peptide synthesis cycle for the incorporation of a Boc-protected amino acid.
Detailed Protocol Steps
-
Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 5-10% DIEA in DMF.
-
Washing: Wash the resin with DMF to remove excess DIEA.
-
Coupling: Add a solution of Boc-D-Gln-ONp (2-3 equivalents relative to the resin loading) in DMF to the resin. Allow the coupling reaction to proceed for 4-12 hours at room temperature. The reaction can be gently agitated.
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and the p-nitrophenol byproduct.
-
Monitoring the Coupling Reaction: Perform the Kaiser test to check for the presence of free primary amines.[8][9] A negative result (colorless or yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
Monitoring the Coupling Reaction
| Test | Principle | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Reference |
| Kaiser Test | Ninhydrin reacts with primary amines to form a dark blue chromophore. | Blue beads | Colorless or yellow beads | [8][9] |
| TNBS Test | 2,4,6-Trinitrobenzenesulfonic acid reacts with primary amines to form a colored complex. | Orange-red beads | Colorless beads | [10] |
Potential Side Reactions and Mitigation Strategies
While Boc-D-Gln-ONp offers a robust method for D-glutamine incorporation, awareness of potential side reactions is crucial for ensuring the synthesis of a high-purity final product.
Pyroglutamate Formation
The N-terminal glutamine residue can undergo intramolecular cyclization to form pyroglutamate, particularly during the acidic Boc deprotection step.[3][4]
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.
Mitigation:
-
Minimize Deprotection Time: Use the shortest possible TFA treatment time necessary for complete Boc removal.
-
In Situ Neutralization: For Boc-SPPS, employing in situ neutralization protocols can reduce the exposure of the free N-terminal amine to acidic conditions.[11]
Deamidation of the Glutamine Side Chain
The side-chain amide of glutamine can undergo hydrolysis to a carboxylic acid (glutamic acid), a process known as deamidation. This can occur under both acidic and basic conditions. The mechanism can proceed through a glutarimide intermediate, which can lead to racemization and the formation of iso-glutamate.[12][13]
Mitigation:
-
Careful Control of pH: Avoid prolonged exposure to strong acids or bases during synthesis and purification.
-
Use of Side-Chain Protecting Groups: For particularly sensitive sequences or prolonged syntheses, using a side-chain protected glutamine derivative (e.g., Boc-D-Gln(Trt)-OH) may be considered, although this adds complexity to the deprotection strategy.
Racemization
While the use of p-nitrophenyl esters generally minimizes racemization during coupling, it is a potential side reaction in any peptide synthesis.[5][11] The risk is higher during the activation step of the carboxylic acid. By using the pre-activated Boc-D-Gln-ONp, this risk is significantly reduced.
Mitigation:
-
Avoid Strong Bases: The presence of strong, non-hindered bases can promote racemization. Use hindered bases like DIEA for neutralization.
-
Use of Additives: While not necessary for the coupling of pre-activated esters, in carbodiimide-mediated couplings, additives like HOBt or 6-Cl-HOBt are known to suppress racemization.[11]
Analytical Characterization of D-Glutamine Containing Peptides
Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the final synthetic peptide.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of the crude peptide and for purifying the final product.[14] A gradient of an organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like TFA, is used to elute the peptide from a C8 or C18 column.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. High-resolution mass spectrometry can be particularly useful to distinguish between peptides containing glutamine and those with lysine, which have a very small mass difference (0.036 Da). Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of D-glutamine at the correct position. It is also a powerful tool for identifying and characterizing side products, such as deamidated species.
Conclusion
Boc-D-Gln-ONp is a highly effective and reliable reagent for the incorporation of D-glutamine into synthetic peptides. Its use as a pre-activated ester circumvents common side reactions associated with glutamine, such as side-chain dehydration, and minimizes the risk of racemization during coupling. By following the detailed protocols and being mindful of potential side reactions and their mitigation strategies outlined in this guide, researchers can confidently and successfully synthesize D-glutamine-containing peptides for a wide range of applications in drug discovery and biomedical research.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Brun, E., & Sgrignani, J. (2018). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Peptide Science, 24(11), e3118.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
- Chelius, D., Jing, S., & Bondarenko, P. V. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370–2376.
-
St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS. Retrieved from [Link]
- Lynn, K. R. (1979). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Biochemistry, 98(1), 108-111.
- Bodanszky, M., & du Vigneaud, V. (1959). A Method of Synthesis of Peptides. Journal of the American Chemical Society, 81(21), 5688–5691.
- Robinson, A. B., & Scotchler, J. W. (1974). Controlled Deamidation of Peptides and Proteins: An Experimental Hazard and a Possible Biological Timer. Proceedings of the National Academy of Sciences, 71(8), 3290–3293.
- Yu, Y. B., & Gilon, C. (2009). Formation of Extracellular Glutamate from Glutamine: Exclusion of Pyroglutamate as an Intermediate. Journal of Neurochemistry, 110(5), 1547-1556.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Xia, K., et al. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3587–3595.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Williams, K. M., & Smith, G. G. (1975).
-
St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS. Retrieved from [Link]
- Fónagy, A., et al. (2022). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. RSC Advances, 12(1), 16-24.
- Bodanszky, M., & Ondetti, M. A. (1966). 3.2 Active Esters. In Peptide Synthesis (pp. 84-128). Interscience Publishers.
-
Reddit. (2021). SPPS with Gln... Kaiser test and capping?. Retrieved from [Link]
- Principles and Practice of Solid-Phase Peptide Synthesis. (2002). In Current Protocols in Protein Science. John Wiley & Sons, Inc.
- Ohta, Y., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(43), 15993–16000.
- Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Peptide Science, 90(3), 185-196.
- Yu, Y. B., & Gilon, C. (2005). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Journal of Neurochemistry, 94(4), 1057-1065.
- Li, Y., et al. (2024). Circulating glutamine/glutamate ratio is closely associated with type 2 diabetes and its associated complications. Frontiers in Endocrinology, 15, 1369715.
- Fujiwara, Y., & Morinaga, Y. (1977). Racemization in the Coupling Reaction, Pro-Val+Pro, with the Activated Ester Methods. Journal of Biochemistry, 82(4), 935–941.
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Applications of D-glutamine containing peptides
An In-depth Technical Guide to the Applications of D-Glutamine Containing Peptides
Abstract
The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, leading to poor in vivo stability and short biological half-lives. A proven strategy to overcome this limitation is the incorporation of non-canonical D-amino acids. This guide provides a comprehensive technical overview of the applications of peptides containing D-glutamine. We will explore the foundational principles that make these peptides robust therapeutic candidates, detailing their enhanced enzymatic stability. The narrative will delve into specific applications in oncology, neurodegenerative diseases, and antimicrobial development, supported by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of D-amino acid-containing peptides in their therapeutic programs.
The Chirality Conundrum: Overcoming the Instability of L-Peptides
Peptides are exquisite molecules for targeting biological processes due to their high specificity and potency.[1][2] However, therapeutic peptides composed entirely of naturally occurring L-amino acids face a significant hurdle: rapid degradation by proteases in the body. This enzymatic instability severely limits their bioavailability and therapeutic efficacy.
The causality behind this vulnerability lies in the stereospecificity of proteases, which have evolved to recognize and cleave peptide bonds between L-amino acids. The introduction of D-amino acids, the mirror images (enantiomers) of their L-counterparts, creates a peptide backbone that is sterically incompatible with the active sites of most endogenous proteases.[3] This substitution serves as a powerful molecular shield, drastically increasing the peptide's resistance to enzymatic breakdown and extending its biological half-life.[4][5] This enhanced stability is not merely an incremental improvement but a transformative feature that makes D-peptides viable drug candidates.
Figure 1: Conceptual diagram illustrating how D-amino acid incorporation enhances peptide stability against proteases.
The Significance of Glutamine in Therapeutic Peptide Design
While the D-chirality provides stability, the choice of amino acid side chain dictates the peptide's function. Glutamine is the most abundant amino acid in the human body and plays a central role in numerous metabolic and physiological processes.[6][7] It is considered a "conditionally essential" amino acid, meaning that during times of physiological stress, such as major illness or injury, the body's demand for glutamine exceeds its capacity for synthesis.[8][9]
Key Roles of Glutamine:
-
Metabolic Fuel: It is a primary energy source for rapidly dividing cells, including immune cells and intestinal enterocytes.[6]
-
Nitrogen Transport: It is the principal carrier of nitrogen between tissues, essential for nucleotide and protein synthesis.[7][10]
-
Immune Modulation: Glutamine is crucial for the proliferation and function of lymphocytes and macrophages, thereby supporting a robust immune response.[8][11][12]
-
Neuroprotection: It has demonstrated neuroprotective effects, helping to regulate oxidative stress and inflammatory responses in the central nervous system.[9][13]
Incorporating D-glutamine into a peptide sequence combines the metabolic and signaling advantages of the glutamine side chain with the superior stability of a D-amino acid backbone. This creates a powerful tool for sustained therapeutic intervention in pathologies where glutamine metabolism is critical.
Therapeutic Applications & Developmental Frameworks
The unique properties of D-glutamine containing peptides have positioned them as promising candidates in several therapeutic areas. The general workflow for developing such a peptide involves design and synthesis, followed by rigorous validation of its stability and activity.
Figure 2: General workflow for the development and validation of a D-glutamine containing therapeutic peptide.
Application in Oncology
Glutamine metabolism is frequently dysregulated in cancer cells to support their rapid proliferation and survival.[12] This creates opportunities for therapeutic intervention.
-
Inhibition of Protein-Protein Interactions (PPIs): Many oncogenic pathways are driven by PPIs. Peptides are ideal for inhibiting these large, flat interfaces.[2][14] D-peptides offer the necessary stability for this role. For example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a prime target. A D-peptide containing D-glutamine could be designed to mimic the p53 binding domain, blocking the p53-MDM2 interaction and reactivating p53's tumor-suppressing function with a long half-life.[3]
-
Targeted Drug Delivery: Peptides can be used as targeting ligands to deliver cytotoxic agents specifically to tumor cells that overexpress certain receptors.[15] A D-peptide containing D-glutamine would ensure the delivery vehicle remains intact in circulation long enough to reach the tumor site.
-
Modulating the Tumor Microenvironment: D-glutamine peptides could be used to modulate the immune response within the tumor microenvironment. Given glutamine's role in fueling immune cells, a stable D-Gln peptide might enhance the activity of tumor-infiltrating lymphocytes.[12]
Application in Neurodegenerative Diseases
Evidence suggests that glutamine supplementation can be neuroprotective, particularly in conditions like Alzheimer's disease (AD) by mitigating damage from amyloid-beta (Aβ) and oxidative stress.[9]
-
Neuroprotective Agents: The primary challenge in treating neurodegenerative diseases is the poor stability and blood-brain barrier (BBB) penetration of therapeutics. A D-glutamine containing peptide designed for BBB transit could provide a sustained neuroprotective effect within the CNS.[9] Studies have shown that glutamine can reduce neuronal cell cycle activation and tau phosphorylation, key pathological events in AD.[9] A stable D-peptide would prolong these beneficial effects.
-
Modulation of Neuroinflammation: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. By regulating microglial activation and pro-inflammatory cytokine production, D-glutamine peptides could help quell the damaging inflammatory cascade.[16]
Application in Antimicrobial Development
Antimicrobial resistance is a critical global health threat. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and their efficacy can be enhanced by incorporating D-amino acids.[17][18]
-
Enhanced Proteolytic Resistance: Bacteria, as well as the host, can secrete proteases that degrade AMPs. Substituting key residues with D-amino acids, including D-glutamine, can make these peptides highly resistant to such degradation, increasing their potency at the site of infection.[18]
-
Biofilm Disruption: Some D-amino acid-containing peptides have been shown to inhibit and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[17]
Key Experimental Protocols
To ensure scientific integrity, the claims of enhanced stability and preserved function for any newly designed D-peptide must be empirically validated.
Protocol: Peptide Synthesis
D-glutamine containing peptides are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Methodology:
-
Resin Selection: Choose a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).
-
Remove the Fmoc protecting group from the resin using a piperidine solution in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (L- or D-isomer) using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin to remove excess reagents.
-
-
Repeat Cycle: Repeat step 2 for each amino acid in the sequence. Fmoc-D-Gln(Trt)-OH is used for incorporating D-glutamine (Trt is a trityl side-chain protecting group).
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol: In Vitro Serum Stability Assay
This protocol is a self-validating system to confirm the enhanced stability of a D-amino acid-containing peptide compared to its all-L counterpart.
Methodology:
-
Peptide Preparation: Prepare stock solutions of the D-peptide and its all-L control peptide in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
In separate microcentrifuge tubes, mix 50 µL of each peptide stock solution with 450 µL of fresh human serum (final peptide concentration: 100 µg/mL).
-
Incubate the tubes at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a 50 µL aliquot from each tube.
-
Reaction Quenching: Immediately quench the proteolytic activity in the aliquot by adding 100 µL of 10% trichloroacetic acid (TCA). This precipitates the serum proteins.
-
Sample Processing:
-
Vortex the quenched samples and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
-
Analysis: Analyze the supernatant using RP-HPLC. Quantify the peak area corresponding to the intact peptide at each time point.
-
Data Presentation: Plot the percentage of intact peptide remaining versus time for both the D-peptide and the L-peptide.
Table 1: Representative Serum Stability Data
| Time (hours) | % Intact L-Peptide Remaining | % Intact D-Peptide Remaining |
| 0 | 100% | 100% |
| 1 | 45% | 98% |
| 4 | 12% | 97% |
| 8 | < 5% | 95% |
| 24 | Not Detected | 92% |
| 48 | Not Detected | 88% |
The expected outcome, as shown in the table, is a rapid decline in the concentration of the L-peptide, while the D-peptide remains largely intact over the same period, thus validating its enhanced stability.
Future Perspectives and Conclusion
References
-
ResearchGate. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. MDPI. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition: Lessons from Clinical and Preclinical Studies. MDPI. Retrieved January 23, 2026, from [Link]
-
PubMed. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Retrieved from PubMed. [Link]
-
Cleveland Clinic. (2024). Glutamine: What It Is, Benefits & Side Effects. Retrieved from Cleveland Clinic. [Link]
-
AMCO Proteins. (2021). Peptide Bonded Glutamine - Making a Good Thing Better. Retrieved from AMCO Proteins. [Link]
-
PubMed. (n.d.). Glutamine-derived peptides: Current progress and future directions. Retrieved January 23, 2026, from [Link]
-
Dove Medical Press. (2026). Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review. Retrieved from Dove Medical Press. [Link]
-
PubMed Central. (n.d.). Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN1651456A - Synthesis method of dipeptide containing L-glutamine.
-
PubMed Central. (2024). Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention. Retrieved from PubMed Central. [Link]
-
PubMed Central. (2012). Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress. Retrieved from PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Peptide-Based Drug Delivery Systems. MDPI. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). D-Glutamine. Retrieved January 23, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Retrieved January 23, 2026, from [Link]
-
Memorial Sloan Kettering Cancer Center. (2024). Glutamine. Retrieved from Memorial Sloan Kettering Cancer Center. [Link]
-
MDPI. (2023). Glutamine Supplementation Preserves Glutamatergic Neuronal Activity in the Infralimbic Cortex, Which Delays the Onset of Mild Cognitive Impairment in 3×Tg-AD Female Mice. Retrieved from MDPI. [Link]
-
PubMed Central. (n.d.). Peptides and peptidomimetics as regulators of protein-protein interactions. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). New developments in glutamine delivery. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Retrieved January 23, 2026, from [Link]
-
Frontiers. (n.d.). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (2021). Dietary Bioactive Peptide Alanyl-Glutamine Attenuates Dextran Sodium Sulfate-Induced Colitis by Modulating Gut Microbiota. Retrieved from PubMed Central. [Link]
-
bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved from bioRxiv. [Link]
-
Therapeutics Data Commons. (n.d.). Protein-peptide Interaction. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Glutamine-derived peptides: Current progress and future directions. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Retrieved from ResearchGate. [Link]
-
PubMed Central. (2024). Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model. Retrieved from PubMed Central. [Link]
-
Healthline. (2022). Glutamine and Cancer: How It Works, What to Do. Retrieved from Healthline. [Link]
-
MDPI. (n.d.). Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential. MDPI. Retrieved January 23, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Retrieved January 23, 2026, from [Link]
-
MDPI. (2024). Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention. Retrieved from MDPI. [Link]
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An In-depth Technical Guide to the Solubility of Boc-D-Gln-ONp in Common Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of N-α-tert-Butyloxycarbonyl-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp), a critical building block in peptide synthesis and drug development. Recognizing the scarcity of centralized quantitative data, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in achieving consistent and predictable results.
Introduction: The Critical Role of Solubility in Peptide Synthesis
Boc-D-Gln-ONp is an activated amino acid derivative widely used in solid-phase and solution-phase peptide synthesis.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group ensures the selective formation of peptide bonds, while the p-nitrophenyl (ONp) ester serves as an excellent leaving group, facilitating the coupling reaction.[3] The success of any synthesis involving this reagent is fundamentally dependent on its solubility. Inadequate solubilization can lead to incomplete reactions, low yields, and purification challenges. Therefore, a thorough understanding of its solubility profile is not merely a matter of convenience but a prerequisite for robust and reproducible synthetic outcomes.
This guide will delve into the physicochemical properties of Boc-D-Gln-ONp, predict its behavior in a range of common laboratory solvents, and provide a rigorous, self-validating experimental protocol for researchers to determine precise solubility under their specific laboratory conditions.
Physicochemical Properties of Boc-D-Gln-ONp
A molecule's solubility is intrinsically linked to its structural and physical properties. The key characteristics of Boc-D-Gln-ONp are summarized below. Note that data for the more common L-isomer, Boc-L-Gln-ONp, is often used as a close proxy due to identical atomic composition and bonding.
| Property | Value | Source |
| Synonyms | N-α-Boc-D-glutamine p-nitrophenyl ester | [4][5] |
| CAS Number | 15387-45-8 (for L-isomer) | [2][4][5][6] |
| Molecular Formula | C₁₆H₂₁N₃O₇ | [2][4][5][6] |
| Molecular Weight | 367.35 g/mol (often cited as 367.4) | [4][5][6] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Melting Point | 142-148 °C (for L-isomer) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Theoretical Solubility Profile: A Mechanistic Approach
The solubility of Boc-D-Gln-ONp is governed by the interplay of its three primary structural components: the nonpolar Boc group , the polar glutamine side chain , and the moderately polar p-nitrophenyl ester . The principle of "like dissolves like" is paramount.
-
Polar Aprotic Solvents: This class of solvents, including Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN), is predicted to be most effective. These solvents possess a large dipole moment and can engage in dipole-dipole interactions with the polar amide and nitro groups of Boc-D-Gln-ONp. They are unable to donate hydrogen bonds, which prevents interference with the molecule's own hydrogen bonding capabilities. DMF, in particular, is an excellent solvent for peptide synthesis and is expected to readily dissolve Boc-D-Gln-ONp.[2]
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can act as both hydrogen bond donors and acceptors. While the glutamine side chain can interact favorably with these solvents, the large, hydrophobic Boc group and the aromatic p-nitrophenyl ring will limit solubility. Water is expected to be a poor solvent. Alcohols like methanol and ethanol will likely show moderate to low solubility.
-
Nonpolar Solvents: Solvents such as hexanes and toluene lack polarity and cannot effectively solvate the polar regions of the molecule. Consequently, Boc-D-Gln-ONp is expected to be largely insoluble in these solvents.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform, being weakly polar, are expected to be moderate solvents. They can interact with the nonpolar Boc group while providing some limited solvation for the more polar functionalities.
Visualizing Molecular Interactions
The diagram below illustrates the key intermolecular forces at play between Boc-D-Gln-ONp and representative solvents, providing a rationale for its differential solubility.
Caption: Predicted interactions between Boc-D-Gln-ONp and solvent classes.
Predicted Solubility Summary
Based on the theoretical analysis, the following table provides a qualitative prediction of the solubility of Boc-D-Gln-ONp in common laboratory solvents. This serves as a starting point for solvent selection before experimental verification.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Highly Soluble | Excellent dipole-dipole interactions with the entire molecule. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong polar interactions, effective at dissolving complex organic molecules.[7] | |
| Acetonitrile (ACN) | Soluble | Good polarity, though generally a weaker solvent than DMF or DMSO. | |
| Chlorinated | Dichloromethane (DCM) | Sparingly to Moderately Soluble | Balances solvation of polar and nonpolar regions. |
| Chloroform | Sparingly to Moderately Soluble | Similar to DCM. | |
| Polar Protic | Methanol | Sparingly Soluble | Can H-bond, but limited by nonpolar groups. |
| Ethanol | Sparingly Soluble | Less polar than methanol, likely lower solubility. | |
| Water | Insoluble / Very Sparingly Soluble | Hydrophobic Boc group and aromatic ring dominate.[8] | |
| Nonpolar | Toluene | Insoluble | Lacks polarity to solvate the polar functional groups. |
| Hexanes / Heptane | Insoluble | No significant favorable interactions. | |
| Ethers | Diethyl Ether | Insoluble | Primarily nonpolar character. |
| Tetrahydrofuran (THF) | Sparingly Soluble | Moderate polarity may allow for some dissolution. |
Experimental Protocol for Quantitative Solubility Determination
To establish definitive, quantitative solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a reliable and widely accepted standard. This protocol provides a self-validating system for generating accurate solubility values.
Principle
An excess amount of the solute (Boc-D-Gln-ONp) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is filtered, and the concentration of the dissolved solute is determined analytically, typically by UV-Vis spectrophotometry or HPLC.
Materials and Equipment
-
Boc-D-Gln-ONp (≥98% purity)
-
Analytical grade solvents
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Workflow Diagram
Caption: Isothermal shake-flask method workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: To a series of vials, add a pre-weighed amount of Boc-D-Gln-ONp sufficient to ensure an excess of solid will remain after equilibration (e.g., 20-30 mg).
-
Solvent Addition: Accurately pipette a fixed volume of the chosen solvent into each vial (e.g., 2.0 mL). Seal the vials tightly.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can validate the minimum required time.
-
Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1-2 hours to allow undissolved solid to settle.
-
Sampling and Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately perform a serial dilution of the clear, saturated filtrate with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method.
-
For UV-Vis: The p-nitrophenyl group has a strong chromophore. Measure absorbance at its λ_max and calculate concentration using a standard curve.
-
For HPLC: Use a reverse-phase column and an appropriate mobile phase to separate and quantify the compound against a standard curve. This is the preferred method for its specificity.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the solubility of Boc-D-Gln-ONp in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Conclusion and Best Practices
While a definitive, universal solubility chart for Boc-D-Gln-ONp remains elusive in published literature, a strong predictive framework can be established based on its chemical structure. It is expected to be highly soluble in polar aprotic solvents like DMF and DMSO, moderately soluble in chlorinated solvents, and sparingly soluble to insoluble in polar protic and nonpolar solvents.
For researchers engaged in drug development and peptide synthesis, relying on prediction alone is insufficient. The provided isothermal shake-flask protocol offers a robust, field-proven method for determining precise solubility values. Adhering to this self-validating system ensures that experimental conditions are optimized, leading to higher yields, improved purity, and more reliable scientific outcomes. Always test solubility with a small amount of peptide derivative before committing the bulk of your material to a specific solvent system.[9][10][11]
References
-
Aapptec Peptides. Boc-Gln-ONp [15387-45-8]. [Link]
-
Carl ROTH. Safety Data Sheet: Boc-L-Glutamine. [Link]
-
PeptaNova GmbH. Boc-D-Gln-ONp. [Link]
-
Bio Basic Inc. Peptide Solubility. [Link]
-
GenScript. Peptide Solubility Guidelines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. biobasic.com [biobasic.com]
- 11. genscript.com [genscript.com]
A Comprehensive Technical Guide to the Safe Handling and Application of Boc-D-Gln-ONp
This guide provides an in-depth exploration of N-α-Boc-D-glutamine 4-nitrophenyl ester (Boc-D-Gln-ONp), a critical reagent in modern peptide synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a standard safety data sheet to offer a holistic understanding grounded in chemical principles and field-proven practices. Herein, we will dissect the molecular attributes of Boc-D-Gln-ONp, delineate a robust framework for its safe handling from procurement to disposal, and provide expert protocols for its effective application.
Compound Profile and Chemical Logic
Boc-D-Gln-ONp is a derivative of the non-proteinogenic D-glutamine, strategically modified for use in solid-phase peptide synthesis (SPPS). Understanding its constituent parts is key to appreciating its function and handling requirements.
-
N-α-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group safeguards the α-amine of the D-glutamine. This acid-labile protecting group is fundamental to the Boc/Bzl strategy in SPPS, allowing for selective deprotection and stepwise elongation of the peptide chain. Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA).
-
D-Glutamine Core: The use of the D-enantiomer is crucial for the synthesis of peptides with modified biological activity, increased proteolytic stability, or specific conformational properties.
-
4-Nitrophenyl (ONp) Ester: This moiety is the cornerstone of the reagent's utility. The 4-nitrophenyl group is an excellent leaving group, "activating" the carboxyl group for efficient aminolysis (peptide bond formation). The electron-withdrawing nature of the nitro group facilitates the departure of the 4-nitrophenolate anion. However, this activation also necessitates careful handling, as the released 4-nitrophenol is a hazardous compound.
| Chemical Identifier | Data | Source |
| Chemical Name | N-α-(tert-butoxycarbonyl)-D-glutamine 4-nitrophenyl ester | [1] |
| Synonyms | Boc-D-Gln-ONp | [1] |
| CAS Number | 74086-23-0 | [1] |
| Molecular Formula | C16H21N3O7 | [2] |
| Molecular Weight | 367.36 g/mol | [1] |
| Appearance | White to off-white powder/solid | [3] |
| Storage | Store at 0-8°C, keep in a dark, dry place. | [4] |
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards associated with Boc-D-Gln-ONp and its byproducts is non-negotiable for ensuring laboratory safety. The primary risks stem from the reagent itself and the 4-nitrophenol released during the coupling reaction.
2.1. Hazard Identification
While a comprehensive GHS classification for Boc-D-Gln-ONp is not universally established, the hazards can be inferred from its components and similar chemical structures.
-
Boc-D-Gln-ONp: May cause skin and eye irritation. Inhalation of dust should be avoided. The toxicological properties have not been thoroughly investigated.
-
4-Nitrophenol (pNP): This byproduct is a known hazardous substance. Acute exposure can cause headaches, drowsiness, nausea, and cyanosis (a bluish discoloration of the skin due to poor oxygen circulation).[5] It is classified as a hazardous substance by multiple regulatory bodies, including the EPA.[6]
2.2. Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
-
Ventilation: All handling of Boc-D-Gln-ONp powder and reactions that release 4-nitrophenol must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves. Inspect them prior to use and dispose of them properly after handling.
-
Body Protection: A lab coat must be worn. For larger quantities, consider additional protective clothing.
-
The following diagram illustrates the necessary personal protective equipment for handling Boc-D-Gln-ONp.
Caption: Essential PPE for handling Boc-D-Gln-ONp.
Experimental Protocols: From Bench to Peptide
The primary application of Boc-D-Gln-ONp is in Boc-based solid-phase peptide synthesis (SPPS). The 4-nitrophenyl ester provides a moderately reactive species suitable for coupling, particularly for incorporating glutamine where other activators might cause side reactions.
3.1. General Boc-SPPS Workflow
The following diagram outlines the cyclical nature of Boc-SPPS.
Caption: The Boc-SPPS cycle using Boc-D-Gln-ONp.
3.2. Step-by-Step Coupling Protocol
This protocol assumes a standard manual Boc-SPPS procedure.
-
Resin Preparation: Start with the resin-bound peptide chain that has a free N-terminal amine following the deprotection and neutralization steps of the previous cycle.
-
Reagent Preparation:
-
In a separate vessel, dissolve 2-3 equivalents of Boc-D-Gln-ONp in anhydrous N,N-Dimethylformamide (DMF). The number of equivalents should be determined based on the scale of the synthesis and the difficulty of the coupling.
-
-
Coupling Reaction:
-
Add the Boc-D-Gln-ONp solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature. The yellow color of the 4-nitrophenolate anion will be visible in the solution, indicating the progress of the reaction.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). The reaction is complete when the test is negative, indicating the absence of free primary amines. Coupling times can vary from 1 to several hours.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF to remove excess reagents and the 4-nitrophenol byproduct.
-
Perform additional washes with dichloromethane (DCM) to prepare the resin for the next deprotection step.
-
-
Next Cycle: Proceed to the Boc deprotection step to continue the peptide chain elongation.
Emergency Procedures and Waste Disposal
4.1. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.
4.2. Waste Management: A Critical Consideration
The primary waste stream of concern is the solution from the coupling and washing steps, which will contain unreacted Boc-D-Gln-ONp and, significantly, 4-nitrophenol.
-
Waste Segregation: All liquid waste containing 4-nitrophenol must be collected in a dedicated, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Disposal of 4-Nitrophenol: 4-Nitrophenol is listed as a hazardous waste by the EPA (U170).[6] Its disposal must follow federal, state, and local regulations. Typically, this involves collection by a certified hazardous waste disposal company.
-
Empty Containers: Containers that held Boc-D-Gln-ONp should be triple-rinsed with a suitable solvent (e.g., DMF). The rinsate must be collected as hazardous waste.
The following flowchart outlines the decision-making process for the disposal of waste generated from experiments involving Boc-D-Gln-ONp.
Caption: Waste disposal workflow for Boc-D-Gln-ONp.
Conclusion
Boc-D-Gln-ONp is a valuable tool for the synthesis of D-amino acid-containing peptides. Its utility is derived from the balance of the Boc protecting group's stability and the activating properties of the 4-nitrophenyl ester. However, this reactivity brings with it inherent hazards, primarily associated with the 4-nitrophenol byproduct. By adhering to the principles of rigorous hazard assessment, employing appropriate engineering controls and PPE, following validated experimental protocols, and implementing a compliant waste management strategy, researchers can safely and effectively leverage the capabilities of this important synthetic building block.
References
-
Aapptec Peptides. Boc-Gln-ONp [15387-45-8]. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]
-
Karlsson, S., Lindeberg, G., & Ragnarsson, U. Reactivity of p-Nitrophenyl Esters in Solid Phase Peptide Synthesis. [Link]
-
U.S. Environmental Protection Agency. 4-Nitrophenol. [Link]
-
ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [Link]
-
Carl Roth. Safety Data Sheet: Boc-L-Glutamine. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
-
FDC Chemical. BOC-D-GLN-ONP. [Link]
-
National Institutes of Health. Native Chemical Ligation of Peptides and Proteins. [Link]
-
Chemsrc. D-iso-Gln-γ-OBn trifluoroacetate. [Link]
-
The University of Texas at Austin Environmental Health and Safety. Chemical Waste Management. [Link]
-
Sumit Biosciences. DIAGNOSTIC TOOLS. [Link]
-
U.S. Environmental Protection Agency. Phenol, 4-nitro- - Substance Details. [Link]
-
ResearchGate. Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. [Link]
Sources
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-D-Gln-ONp
Introduction: Navigating the Challenges of Glutamine Incorporation in SPPS
The synthesis of peptides containing glutamine (Gln) residues via Solid-Phase Peptide Synthesis (SPPS) presents a unique set of challenges that can significantly impact the yield and purity of the final product. The primary obstacle arises from the amide-containing side chain of glutamine, which is susceptible to undesirable side reactions under standard coupling conditions. Researchers and drug development professionals must be particularly vigilant to prevent:
-
Pyroglutamate Formation: The N-terminal amine of a deprotected glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This reaction leads to chain termination, as the cyclic pGlu N-terminus is unreactive to subsequent coupling steps.
-
Dehydration to Nitrile: During the activation of the C-terminal carboxyl group of a protected glutamine, the side-chain amide can be dehydrated to form a nitrile. This modification results in a significant and often inseparable impurity.
While modern coupling reagents have improved the efficiency of peptide synthesis, the use of pre-activated amino acid derivatives, such as p-nitrophenyl (ONp) esters, offers a robust and reliable method to circumvent these issues, particularly within the tert-butyloxycarbonyl (Boc) protection strategy. This application note provides a detailed protocol and scientific rationale for the use of Boc-D-Gln-ONp in SPPS.
The Scientific Rationale for Employing Boc-D-Gln-ONp
The use of a p-nitrophenyl ester is a "classical" yet highly effective strategy for introducing problematic amino acids like glutamine. The ONp ester is sufficiently reactive to form the desired peptide bond at a controlled rate without the need for additional, and often aggressive, coupling reagents that can promote side reactions.
The core advantages of using Boc-D-Gln-ONp are:
-
Minimization of Side Reactions: By using a pre-activated form, the in-situ activation step, which is a primary cause of side-chain dehydration, is completely avoided. The moderate reactivity of the ONp ester is also less likely to induce pyroglutamate formation compared to more potent activators.
-
High Purity of the Activated Species: Boc-D-Gln-ONp can be prepared and purified to a high degree as a crystalline solid. This ensures that a well-defined and pure activated amino acid is introduced into the coupling reaction, leading to cleaner synthesis and fewer side products.
-
Predictable and Controlled Coupling: While the reaction may be slower than with modern onium salt reagents, it is highly reliable and proceeds cleanly. This trade-off between speed and fidelity is often advantageous when synthesizing complex or sensitive peptide sequences.
Experimental Protocol: Step-by-Step Guide to Boc-D-Gln-ONp Coupling
This protocol outlines the manual coupling of Boc-D-Gln-ONp onto a growing peptide chain on a solid support resin within a standard Boc-SPPS workflow.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Gln-ONp
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Kaiser Test Kit (Ninhydrin solutions)
-
Methanol (MeOH)
-
Standard SPPS reaction vessel and shaker
Protocol Workflow
The overall workflow for a single coupling cycle in Boc-SPPS is depicted below. This protocol focuses on the "Coupling" step using Boc-D-Gln-ONp.
Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.
Step-by-Step Procedure
1. Resin Preparation and Deprotection:
-
Start with the N-terminally Boc-protected peptide-resin in a reaction vessel.
-
Swell the resin in DCM for 20-30 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Shake for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes to ensure complete removal of the Boc group.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
2. Neutralization:
-
Wash the resin with DMF (2 times).
-
Add a solution of 10% DIEA in DMF to the resin.
-
Shake for 5-10 minutes.
-
Drain the neutralization solution and repeat the neutralization step one more time.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin now has a free N-terminal amine ready for coupling.
3. Coupling with Boc-D-Gln-ONp:
-
Prepare a solution of Boc-D-Gln-ONp in DMF. A 2-3 fold molar excess relative to the resin substitution is recommended.
-
Add the Boc-D-Gln-ONp solution to the neutralized peptide-resin.
-
Shake the reaction vessel at room temperature. The coupling time can vary significantly, typically from 4 to 24 hours. The reaction is slower than with carbodiimide or onium salt activators.
-
The progress of the reaction can be visually monitored by the release of the yellow p-nitrophenolate anion.
4. Monitoring the Coupling Reaction:
-
After the initial coupling time (e.g., 4-6 hours), take a small sample of the resin beads for a Kaiser test.
-
Wash the sample beads thoroughly with DMF and then ethanol.
-
Perform the Kaiser (ninhydrin) test according to the manufacturer's instructions.
-
Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the washing step.
-
Positive Result (Blue/Purple Beads): The coupling is incomplete. Continue shaking the reaction mixture and re-test every few hours. If the reaction stalls, a recoupling with a fresh solution of Boc-D-Gln-ONp may be necessary.
-
5. Post-Coupling Wash:
-
Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin extensively with DMF (3-5 times) to remove the soluble p-nitrophenol byproduct and any unreacted Boc-D-Gln-ONp.
-
Perform a final series of washes with DCM (3 times) and MeOH (3 times) to ensure all soluble materials are removed.
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage if the synthesis is complete.
Chemical Mechanisms and Side Reaction Management
The Coupling Reaction
The coupling proceeds via a direct nucleophilic acyl substitution, where the free N-terminal amine of the peptide-resin attacks the activated carbonyl carbon of the p-nitrophenyl ester.
Caption: Nucleophilic attack of the resin-bound amine on the Boc-D-Gln-ONp active ester.
Preventing Pyroglutamate Formation
Pyroglutamate formation is an intramolecular side reaction that is particularly problematic for N-terminal glutamine. By using the pre-activated Boc-D-Gln-ONp, the glutamine residue is only deprotected after it has been incorporated into the peptide chain, at which point it is no longer at the N-terminus of the reacting species in the next cycle.
Caption: The chain-terminating side reaction of pyroglutamate formation from an N-terminal glutamine.
Quantitative Data and Method Comparison
The choice of coupling method is a balance between reaction speed, cost, and the potential for side reactions. The ONp ester method is valued for its ability to minimize side reactions at the cost of longer reaction times.
| Coupling Method | Typical Molar Excess (vs. Resin) | Typical Coupling Time | Relative Cost of Reagent | Risk of Gln Side Reactions |
| Boc-D-Gln-ONp | 2-3 fold | 4-24 hours | Low to Moderate | Very Low |
| DCC/HOBt | 3-4 fold | 2-4 hours | Low | Moderate |
| HBTU/DIEA | 3-4 fold | 30-60 minutes | High | Moderate to High |
| HATU/DIEA | 3-4 fold | 15-45 minutes | Very High | Moderate to High |
Post-Synthesis Analysis
After the peptide has been fully assembled and cleaved from the resin, its purity and identity should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the primary tool for assessing the purity of the crude peptide. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used. The presence of deletion sequences or byproducts from side reactions will appear as separate peaks.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the final peptide has the correct molecular weight. This will also help in identifying any modifications, such as dehydration (-18 Da) or cyclization (-17 Da).
Conclusion
The incorporation of glutamine into synthetic peptides requires careful consideration to avoid yield-limiting side reactions. The use of Boc-D-Gln-ONp provides a robust and reliable method within the Boc-SPPS framework to mitigate the risks of pyroglutamate formation and side-chain dehydration. While slower than modern coupling methods, the ONp active ester strategy offers a high degree of control and predictability, making it an invaluable tool for the synthesis of high-purity, glutamine-containing peptides for research, diagnostics, and therapeutic development.
References
- Google Patents. US5233044A - Active esters for solid phase peptide synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. [Link]
-
Oxford Academic. Principles and Practice of Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. [Link]
-
ChemRxiv. A Guide to N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- Vertex AI Search. active ester peptide synthesis peptide.
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
-
National Institutes of Health. Introduction to Peptide Synthesis. [Link]
-
Digital CSIC. Solid-phase peptide synthesis using N-trityl-amino acids. [Link]
-
National Institutes of Health. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. [Link]
-
ResearchGate. Determination of the origin of the N terminal pyro-glutamate variation in monoclonal antibodies using model peptides. [Link]
Standard Operating Procedure for the Application of Boc-D-Gln-ONp in Peptide Synthesis
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-α-(tert-Butyloxycarbonyl)-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp). This protocol emphasizes scientific integrity, field-proven insights, and detailed procedural explanations to ensure reproducible and high-yield outcomes in peptide synthesis.
Introduction: The Strategic Advantage of Boc-D-Gln-ONp
Boc-D-Gln-ONp is a critical reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. It consists of the D-isomer of glutamine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is activated as a p-nitrophenyl (ONp) ester. This pre-activation offers a significant advantage by enhancing the reactivity of the carboxyl group, facilitating efficient peptide bond formation.[1]
The use of a p-nitrophenyl ester is particularly strategic for incorporating glutamine residues. Standard carbodiimide coupling agents (like DCC or DIC) can lead to side reactions with the side-chain amide of glutamine, potentially causing dehydration to a nitrile derivative.[2][3] The use of an activated ester like Boc-D-Gln-ONp mitigates this risk, ensuring the integrity of the growing peptide chain.[2] Furthermore, p-nitrophenyl esters are crystalline, stable solids that can be stored for extended periods, offering both convenience and reliability in the laboratory.[4]
Chemical and Physical Properties
| Property | Value |
| Synonyms | N-α-(tert-Butyloxycarbonyl)-D-glutamine p-nitrophenyl ester |
| Molecular Formula | C16H21N3O7 |
| Molecular Weight | 367.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage | Store at 2-8°C, protected from moisture |
Mechanism of Action: The Role of the p-Nitrophenyl Ester
The efficacy of Boc-D-Gln-ONp lies in the electron-withdrawing nature of the p-nitrophenyl group. This group acts as an excellent leaving group, significantly increasing the electrophilicity of the carboxyl carbon. This heightened reactivity allows for a facile nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support, leading to the formation of a stable amide (peptide) bond. The released p-nitrophenolate imparts a yellow color to the reaction mixture, which can serve as a preliminary visual indicator of the coupling reaction's progress.
Core Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
This section outlines the detailed, step-by-step methodology for the use of Boc-D-Gln-ONp within a standard Boc-SPPS workflow. The entire process is a cyclical series of deprotection, washing, coupling, and washing steps.[5]
Diagram of the Boc-SPPS Cycle
Caption: Workflow of a single Boc-SPPS cycle.
Materials and Reagents
-
Resin: Appropriate solid support for Boc chemistry (e.g., Merrifield resin, PAM resin).
-
Boc-D-Gln-ONp
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Washing Solvents: DCM, DMF, IPA.
-
Monitoring Reagents: Ninhydrin test kit (for monitoring coupling completion).
Step-by-Step Protocol
A. Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
-
Drain the DCM.
B. Boc Deprotection
-
Add the deprotection solution (e.g., 50% TFA in DCM) to the resin.[6]
-
Agitate the mixture for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes. The Boc group is acid-labile and is cleaved by TFA, leaving a protonated N-terminal amine.[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), followed by IPA (2x), and then DCM (3x) to remove residual TFA and byproducts.
C. Neutralization
-
Add the neutralization solution (e.g., 10% DIEA in DCM) to the resin and agitate for 2 minutes.[6]
-
Repeat the neutralization step. This is crucial to deprotonate the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.[6]
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base and prepare for the coupling step.
D. Coupling with Boc-D-Gln-ONp
-
Dissolve 2-3 equivalents of Boc-D-Gln-ONp (relative to the initial resin loading) in a minimal amount of DMF.
-
Add the Boc-D-Gln-ONp solution to the neutralized resin.
-
Agitate the reaction mixture at room temperature. The coupling time can vary from 1 to several hours. The reaction is typically slower than with carbodiimide-based activators, which is a trade-off for avoiding side reactions.[8]
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test.[9][10] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.[10]
E. Washing
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted Boc-D-Gln-ONp and the p-nitrophenol byproduct.
-
A final wash with IPA (2x) and DCM (3x) prepares the resin for the next cycle of deprotection or for final cleavage.
Diagram of the Coupling Reaction
Caption: The peptide coupling reaction.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete coupling reaction. | Double-couple by repeating the coupling step with fresh Boc-D-Gln-ONp. If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
| Slow Coupling Reaction | Steric hindrance or aggregation of the peptide chain. | Increase the coupling time or temperature (up to 40-50°C). Consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) to disrupt secondary structures. |
| Yellow Coloration of Resin | Residual p-nitrophenol. | Ensure thorough washing with DMF and DCM after the coupling step. The yellow color should disappear with adequate washing. |
| Low Yield of Final Peptide | Incomplete reactions at each step or premature cleavage from the resin. | Ensure each deprotection and coupling step goes to completion. Use a more stable resin linker if premature cleavage is suspected. |
Safety and Handling
-
Boc-D-Gln-ONp: Handle with standard laboratory precautions. Wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
TFA: Highly corrosive and volatile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, face shield).
-
DIEA: Corrosive and flammable. Handle in a fume hood.
-
Solvents: DCM and DMF are hazardous. Consult the Safety Data Sheets (SDS) for detailed handling and disposal information.
References
-
Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717-7719. Available at: [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. Available at: [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Karlsson, S., et al. (1970). Reactivity of p-Nitrophenyl Esters in Solid Phase Peptide Synthesis. Acta Chemica Scandinavica, 24, 1010-1014. Available at: [Link]
-
Gee, A. D., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Communications, 56(60), 8492-8495. Available at: [Link]
-
Honda, T., et al. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 24(11), 2535-2542. Available at: [Link]
- Google Patents. (1991). Process for the production of glutamine derivatives.
- Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
-
ResearchGate. (n.d.). Peptide Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Available at: [Link]
-
Frontiers. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Available at: [Link]
-
Marshall, G. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Available at: [Link]
-
Bodanszky, M., & Funk, K. W. (1973). o-Nitrophenyl esters in solid phase peptide synthesis. The Journal of Organic Chemistry, 38(7), 1296-1300. Available at: [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Available at: [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Available at: [Link]
-
AAPPTec. (n.d.). Boc-Gln-ONp [15387-45-8]. Available at: [Link]
-
Chutai. (n.d.). N-α-Boc-L-glutamine 4-nitrophenyl ester. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 3. peptide.com [peptide.com]
- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. osti.gov [osti.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes & Protocols: Reaction Time and Optimization for Boc-D-Gln-ONp in Peptide Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Boc-D-Gln-ONp
In the intricate field of peptide synthesis, the choice of building blocks is paramount to achieving high yield, purity, and stereochemical integrity. Boc-D-Gln-ONp (tert-butyloxycarbonyl-D-glutamine 4-nitrophenyl ester) is a specialized reagent employed for the incorporation of a D-glutamine residue. The use of a D-amino acid is a critical strategy in drug design to confer proteolytic resistance to the resulting peptide, thereby enhancing its in-vivo half-life.
The pre-activated 4-nitrophenyl (ONp) ester offers the advantage of being a stable, isolable solid that can be used for coupling without requiring an additional in situ activation step.[1][2] This simplifies the reaction setup and avoids the byproducts associated with common coupling reagents like carbodiimides. However, this stability comes at the cost of lower reactivity compared to modern phosphonium or aminium-based reagents. Consequently, understanding and controlling the reaction time of Boc-D-Gln-ONp is not merely a matter of process scheduling; it is fundamental to maximizing coupling efficiency while minimizing critical side reactions inherent to glutamine chemistry.
This guide provides a detailed exploration of the kinetics, protocols, and critical parameters governing the use of Boc-D-Gln-ONp, with a focus on providing the causal logic behind experimental choices to ensure reproducible and high-quality synthesis.
The Coupling Mechanism: A Nucleophilic Acyl Substitution
The formation of the peptide bond using Boc-D-Gln-ONp is a classic nucleophilic acyl substitution reaction. The deprotected α-amino group of the N-terminal residue on the growing peptide chain acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the ONp-activated glutamine. The 4-nitrophenoxide ion is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge through resonance. This facilitates the collapse of the tetrahedral intermediate to form the new amide (peptide) bond.
Caption: Mechanism of active ester coupling with Boc-D-Gln-ONp.
Critical Factors Governing Reaction Time
The rate of coupling is not a fixed value but a function of several interdependent variables. Optimizing these factors is key to driving the reaction to completion efficiently.
-
Solvent: The choice of solvent is critical for solvating both the reagents and the growing peptide chain attached to the solid support.
-
N,N-Dimethylformamide (DMF): The most common solvent in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for protected amino acids and peptide chains.
-
Dichloromethane (DCM): A less polar solvent that can be effective but may be poor at solvating longer or more polar peptide sequences.
-
Apolar Solvents: It is known that the rate of aminolysis of active esters can be enhanced in more apolar environments, making solvent mixtures a potential avenue for optimization.[3]
-
-
Steric Hindrance: The nucleophilicity of the terminal amine on the growing peptide is influenced by the adjacent amino acid residue. Bulky side chains (e.g., Val, Ile) can sterically hinder the approach of Boc-D-Gln-ONp, significantly slowing the reaction rate compared to less hindered residues like Glycine or Alanine.
-
Temperature: While elevated temperatures accelerate most chemical reactions, in peptide synthesis this benefit must be weighed against the increased risk of side reactions. Couplings with active esters are typically performed at room temperature to minimize the risk of racemization and side-chain degradation.[1]
-
Additives/Catalysts: Although not strictly required, certain additives can influence the reaction rate.
-
1-Hydroxybenzotriazole (HOBt): HOBt can act as a catalyst by undergoing an exchange reaction with the ONp ester to form a more reactive OBt ester intermediate in situ. This can accelerate the coupling and has the added benefit of suppressing racemization.[4]
-
Managing Inherent Side Reactions of Glutamine
The chemistry of glutamine presents specific challenges that are exacerbated by slow coupling reactions.[5] A primary goal of optimizing reaction time is to ensure the desired coupling outpaces these degradative pathways.
-
Pyroglutamate Formation: This is the most significant side reaction, particularly when glutamine is the N-terminal residue after deprotection. The free α-amino group can perform an intramolecular attack on the side-chain amide, forming a stable five-membered pyroglutamate ring.[6] This permanently caps the peptide, preventing further elongation. Slower coupling rates provide a larger window for this irreversible side reaction to occur. While this is a greater concern for N-terminal L- or D-glutamic acid, it is also a known issue for glutamine.[7][8][9]
-
Dehydration to Nitrile: Under harsh activation conditions, particularly with carbodiimides, the side-chain amide of glutamine can be dehydrated to form a nitrile.[1] While less common with pre-activated ONp esters, it remains a possibility if conditions are not well-controlled.
-
Diketopiperazine Formation: When coupling the third amino acid to a dipeptide-resin, the deprotected N-terminal amine can attack the ester linkage anchoring the dipeptide to the resin. This cleaves the dipeptide from the support as a cyclic diketopiperazine.[10][11] Ensuring a rapid and efficient coupling of the third residue is crucial to minimize this chain-terminating side reaction.
For particularly challenging sequences, using a side-chain protected glutamine derivative, such as Nα-Boc-Nγ-xanthyl-L-glutamine (Boc-Gln(Xan)-OH), is a highly recommended strategy to prevent these side reactions by sterically shielding the side-chain amide.[5]
Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling of Boc-D-Gln-ONp
This protocol details a single coupling cycle on a manual synthesis platform for a peptide-resin.
Workflow Diagram: Boc-SPPS Cycle
Caption: Standard workflow for a single coupling cycle in Boc-SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel. Swell the resin in DCM for 20-30 minutes.
-
Boc Deprotection:
-
Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid:
-
DCM (3x)
-
Isopropanol (IPA) (2x)
-
DCM (3x)
-
-
Neutralization: The N-terminal amine is now present as a trifluoroacetate salt and must be neutralized to the free amine.[12]
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g resin). Agitate for 2 minutes and drain.
-
Repeat the neutralization step once more.
-
-
Washing: Wash the resin with DCM (5x) to remove excess DIEA.
-
Coupling Reaction:
-
Prepare a solution of Boc-D-Gln-ONp (0.3 mmol, 3 equivalents) in a minimal amount of DMF. Note: If solubility is an issue, a mixture of DMF/DCM can be used.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature. The reaction is typically slow and may require 2 to 12 hours .
-
-
Monitoring: It is essential to monitor the reaction for completion (see Protocol 2).
-
Final Wash: Once the coupling is complete, drain the reaction solution. Wash the resin extensively to remove excess reagents and the 4-nitrophenol byproduct:
-
DMF (5x)
-
DCM (5x)
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: Monitoring Reaction Completion with the Kaiser Test
The Kaiser (ninhydrin) test is a highly sensitive qualitative assay for detecting free primary amines on the resin.[13]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
Procedure:
-
Withdraw a small sample of the peptide-resin (a few beads) from the reaction vessel.
-
Wash the beads thoroughly with DCM and then ethanol to remove any residual reagents.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops each of Solution A, B, and C.
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads/Solution: Indicates a significant amount of unreacted primary amine. The coupling is incomplete. Continue the coupling reaction and re-test after 1-2 hours. If it remains positive, a recouple may be necessary.[13]
-
Yellow/Colorless Beads & Solution: Indicates the absence of primary amines. The coupling reaction is complete.[5]
Quantitative Data Summary
The following table provides illustrative data on expected reaction outcomes based on established principles of peptide chemistry. Actual times will vary based on the specific sequence and lab conditions.
| N-Terminal Residue on Resin | Solvent | Additive (1 eq.) | Typical Reaction Time (hr) | Expected Kaiser Test Result | Causality & Notes |
| Glycine | DMF | None | 2 - 4 | Negative | Glycine is sterically unhindered, leading to rapid coupling. |
| Alanine | DMF | None | 3 - 6 | Negative | Minimal steric hindrance allows for efficient coupling. |
| Valine | DMF | None | 8 - 12+ | Positive after 8h | The bulky isopropyl side chain significantly hinders the N-terminus, slowing the reaction. A recouple may be required. |
| Glycine | DMF | HOBt | 1 - 3 | Negative | HOBt catalyzes the reaction via an intermediate OBt ester, accelerating the coupling.[4] |
| Valine | DMF | HOBt | 6 - 10 | Negative | HOBt catalysis helps overcome the steric hindrance of Valine, reducing the required reaction time. |
| Proline | DMF | None | N/A | N/A | Kaiser test is unreliable for the secondary amine of Proline. Use a Chloranil or Isatin test.[13] Coupling to Proline is often slow. |
Concluding Remarks & Authoritative Insights
The use of Boc-D-Gln-ONp is a trade-off between stability/convenience and reactivity. While modern in situ reagents like HATU or HCTU offer coupling times on the order of minutes[4], the slower kinetics of ONp esters demand patience and diligent monitoring. The primary directive is to ensure complete acylation of the N-terminal amine before significant chain termination via pyroglutamate formation or other side reactions can occur.
For researchers in drug development, the decision to use Boc-D-Gln-ONp should be deliberate. It is well-suited for solution-phase synthesis where its stability is a major asset, or in SPPS for sequences where in situ reagents may cause problematic side reactions unrelated to the glutamine itself. However, for routine incorporation of glutamine in complex sequences, especially near the N-terminus, the field-proven insight is to employ a side-chain protected derivative like Boc-Gln(Xan)-OH . The enhanced solubility and prevention of cyclization provided by the Xanthyl group often justify the additional cost, leading to a more robust and reliable synthesis with higher purity and yield.[5]
Ultimately, the successful incorporation of Boc-D-Gln-ONp is a testament to a chemist's understanding of the delicate balance between reaction kinetics and molecular stability. By carefully controlling the experimental conditions and validating each step, this valuable building block can be used to create potent and proteolytically resistant peptide therapeutics.
References
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Chen, S. T., & Wang, K. T. (1994). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 41(4), 455-462.
-
Chelius, D., Jing, S., & Lian, W. (2011). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Analytical Chemistry, 83(22), 8529-8535. [Link]
- Liu, H., et al. (2011). Characterization of N-Terminal Glutamate Cyclization in Monoclonal Antibody and Bispecific Antibody Using Charge Heterogeneity Assays and Hydrophobic Interaction Chromatography. Journal of Pharmaceutical Sciences, 100(10), 4233-4241.
-
Adhikary, R., & Dawson, P. E. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40. [Link]
-
Muzzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
- Parenty, A., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 43(24), 8049-8077.
-
Handa, S., et al. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(7), 1817-1846. [Link]
-
Yan, B., et al. (2013). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Analytical Biochemistry, 437(1), 43-49. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Valliere-Douglass, J. F., et al. (2008). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Protein Science, 17(8), 1419-1428.
-
Goolcharran, C., et al. (2000). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 89(6), 760-767. [Link]
- Parlato, M. C., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. Peptide Science, 116(2), e24361.
- Wang, H., et al. (2021).
-
Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(13), 11211-11217. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Grycova, A., et al. (2022). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions.
- Wagner, D., et al. (2002). SPPS protocol for MorGLy oligomers using Boc-Gly-PAM resin (10-30 mg). Helvetica Chimica Acta, 85(7), 1933-1946.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
Application Note: Strategic Use of Boc-D-Gln-ONp in Manual Solid-Phase Peptide Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides a detailed framework for the effective incorporation of N-α-tert-butyloxycarbonyl-D-glutamine-p-nitrophenyl ester (Boc-D-Gln-ONp) in manual solid-phase peptide synthesis (SPPS). It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations, and validation checkpoints essential for synthesizing high-purity peptides containing D-glutamine.
Foundational Principles: The 'Why' Behind the Method
The success of any peptide synthesis hinges on a robust and orthogonal protection strategy. The tert-butyloxycarbonyl (Boc) group, in conjunction with benzyl-based side-chain protection (Boc/Bzl strategy), represents a classic and powerful approach. Within this framework, the choice of carboxyl group activation is critical for ensuring efficient and racemization-free peptide bond formation.
The Role of the Boc Protecting Group
The Boc group serves as a temporary shield for the Nα-amine of the amino acid. Its key feature is its lability under moderately acidic conditions, typically Trifluoroacetic Acid (TFA), while remaining stable to the basic conditions required for neutralization and the nucleophilic attack during coupling.[1][2] Deprotection is generally performed with 20-50% TFA in a solvent like dichloromethane (DCM).[1] This selective removal is the cornerstone of the stepwise elongation of the peptide chain on the solid support.[3][4]
Carboxyl Activation via p-Nitrophenyl (ONp) Esters
Directly reacting a carboxylic acid with an amine to form a peptide bond is inefficient. The carboxyl group must first be activated to create a better leaving group, transforming it into a potent acylating agent.[5][6] The p-nitrophenyl ester is a type of "active ester" that serves this purpose effectively.[7]
The electron-withdrawing nitro group on the phenyl ring makes the p-nitrophenoxide ion a good leaving group, facilitating the nucleophilic attack by the free Nα-amine of the resin-bound peptide.[8] While many modern coupling reagents exist, ONp esters offer distinct advantages:
-
Stability: They are often stable, crystalline solids that can be prepared and stored, simplifying the coupling procedure by eliminating the need for in situ activation.[8]
-
Reduced Racemization: Urethane-protected amino acids, like Boc-derivatives, generally maintain their optical purity during activation and coupling.[5]
-
Visual Monitoring: The release of the yellow-colored p-nitrophenolate anion during the reaction can provide a preliminary visual cue of coupling progress.
Specific Challenges of Glutamine Incorporation
Glutamine presents a unique challenge in peptide synthesis due to its amide-containing side chain. Under certain conditions, this side chain can undergo undesirable reactions:
-
Dehydration: The side-chain amide can be dehydrated during the activation step with certain reagents like dicyclohexylcarbodiimide (DCC), leading to a nitrile derivative. The use of a pre-activated ONp ester circumvents this issue.
-
Pyroglutamate Formation: The N-terminal glutamine residue can cyclize to form pyroglutamic acid, an irreversible chain termination event.[9] This is particularly prevalent under basic conditions or upon heating.[10] Careful control of the neutralization step and avoiding excessive reaction times are crucial.
Experimental Workflow & Protocols
This section details a comprehensive, step-by-step protocol for a single coupling cycle using Boc-D-Gln-ONp in a manual SPPS workflow. The process is designed to be self-validating through integrated monitoring steps.
Diagram of the Manual Boc-SPPS Cycle
Caption: General workflow for a manual Boc-SPPS elongation cycle.
Detailed Protocol: Coupling of Boc-D-Gln-ONp
This protocol assumes a starting scale of 0.2 mmol on a Merrifield or PAM resin. Adjust volumes accordingly based on resin loading and scale.
Materials:
-
Peptide-resin with a free Nα-amine (from previous cycle)
-
Boc-D-Gln-ONp
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser test kit reagents
Table 1: Reagent Quantities and Reaction Parameters
| Step | Reagent/Solvent | Volume/Amount (for 0.2 mmol scale) | Equivalents (vs. Resin Loading) | Time |
| Deprotection | 50% TFA in DCM | 5 mL | N/A | 1 x 2 min |
| 50% TFA in DCM | 5 mL | N/A | 1 x 20-30 min | |
| Washes | DCM | 5 x 5 mL | N/A | ~5 min |
| Neutralization | 10% DIEA in DCM | 2 x 5 mL | N/A | 2 x 2 min |
| Washes | DCM | 3 x 5 mL | N/A | ~3 min |
| DMF | 3 x 5 mL | N/A | ~3 min | |
| Coupling | Boc-D-Gln-ONp | 247 mg | 5 eq. | 1-4 hours (or overnight) |
| DMF | 4 mL | N/A | As needed | |
| Washes | DMF | 3 x 5 mL | N/A | ~3 min |
| DCM | 3 x 5 mL | N/A | ~3 min |
Step-by-Step Methodology:
Phase 1: Nα-Boc Deprotection
-
Initial Swelling & Wash: If starting from a dry resin, swell the peptide-resin in DCM (5-10 mL per gram of resin) for 30 minutes in a fritted reaction vessel.[11] Drain the solvent.
-
Acidolysis: Add the deprotection solution (50% TFA in DCM) to the resin. Agitate for 2 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[1]
-
Rationale: The first short treatment removes residual water and scavengers, while the second, longer treatment ensures complete cleavage of the Boc group. The TFA salt of the Nα-amine is formed.[2]
-
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (at least 5 times) to remove all traces of acid.
Phase 2: Neutralization
-
Base Treatment: Add the neutralization solution (e.g., 10% DIEA in DCM) and agitate for 2 minutes. Drain and repeat once.[12]
-
Rationale: This step converts the Nα-amine TFA salt into the free amine, which is the active nucleophile required for the coupling reaction.[2] Using a hindered base like DIEA minimizes side reactions.
-
-
Washing: Wash the resin thoroughly with DCM (3 times) followed by DMF (3 times) to remove excess base and prepare the resin for the coupling solvent.
Phase 3: Coupling Reaction
-
Prepare Coupling Solution: In a separate vial, dissolve Boc-D-Gln-ONp (5 equivalents) in DMF.
-
Rationale: Using a significant excess of the activated amino acid drives the reaction to completion, a core principle of SPPS.[1]
-
-
Initiate Coupling: Add the Boc-D-Gln-ONp solution to the neutralized peptide-resin. Agitate the mixture at room temperature.
-
Reaction Time: Allow the reaction to proceed for 1-4 hours. For sterically hindered couplings, the reaction may be left overnight. The reaction can be gently agitated using a shaker or nitrogen bubbling.
Diagram of the Coupling Reaction
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chempep.com [chempep.com]
Introduction: The Strategic Role of Activated Esters in Peptide Synthesis
An in-depth guide to the strategic application of Boc-D-Gln-ONp in solution-phase peptide synthesis, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from fundamental chemical properties to advanced, field-tested protocols, ensuring both scientific rigor and practical utility.
Solution-phase peptide synthesis (SPPS), while often considered more labor-intensive than its solid-phase counterpart, offers significant advantages in scalability, purification of intermediates, and the synthesis of complex or modified peptides. A cornerstone of this methodology is the use of activated amino acid derivatives that facilitate clean and efficient amide bond formation. Among these, p-nitrophenyl (ONp) esters, such as N-α-t-butoxycarbonyl-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp), represent a class of moderately activated esters that provide a balance between reactivity and stability, minimizing side reactions and racemization.
This guide focuses on the practical application of Boc-D-Gln-ONp, a key reagent for introducing D-glutamine into a peptide sequence. The use of the D-enantiomer is of particular importance in medicinal chemistry for enhancing peptide stability against enzymatic degradation, modulating receptor affinity, and constraining peptide conformation.
PART 1: Core Chemical and Physical Properties of Boc-D-Gln-ONp
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₆H₂₁N₃O₇ | Essential for calculating molar equivalents. |
| Molecular Weight | 367.35 g/mol | Critical for accurate weighing and concentration calculations. |
| Appearance | White to off-white crystalline powder | A visual check for reagent quality. Discoloration may indicate degradation. |
| Melting Point | 145-150 °C | A key indicator of purity. A broad or depressed melting point suggests impurities. |
| Solubility | Soluble in DMF, DMSO, and moderately soluble in CH₂Cl₂. Insoluble in water. | Dictates the choice of solvent for the coupling reaction to ensure a homogeneous reaction mixture. |
| Storage Conditions | 2-8°C, under inert gas | Boc-D-Gln-ONp is sensitive to moisture and heat, which can lead to hydrolysis and degradation. |
PART 2: The Chemistry of Coupling and Potential Side Reactions
The primary reaction involves the nucleophilic attack of a free amine group from a peptide or amino acid ester on the activated carbonyl carbon of Boc-D-Gln-ONp. The p-nitrophenolate anion is an excellent leaving group, driving the reaction forward.
However, a critical consideration when working with glutamine derivatives is the potential for intramolecular cyclization. Under basic conditions, the side-chain amide can attack the activated α-carbonyl, leading to the formation of a pyroglutamyl (pGlu) residue. This side reaction is particularly problematic as it terminates the peptide chain.
Mitigation Strategies:
-
Control of Basicity: The use of a mild, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is preferred over stronger bases like triethylamine (TEA). The amount of base should be carefully controlled, typically 1.0 to 1.1 equivalents relative to the amine component.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of pyroglutamate formation relative to the desired coupling reaction.
-
Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor the reaction progress and detect the formation of byproducts.
PART 3: Experimental Protocols
Protocol 1: General Procedure for Coupling Boc-D-Gln-ONp to an Amino Acid Ester
This protocol describes the coupling of Boc-D-Gln-ONp to a C-terminally protected amino acid, for example, H-Gly-OEt (Glycine ethyl ester).
Materials:
-
Boc-D-Gln-ONp (1.0 eq)
-
H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (aq) (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates (silica gel 60 F₂₅₄)
-
Staining solution (e.g., ninhydrin)
Procedure:
-
Preparation: Dissolve H-Gly-OEt·HCl in anhydrous DMF. Add DIPEA and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Coupling Reaction: Add Boc-D-Gln-ONp to the solution. The reaction mixture may turn yellow due to the release of p-nitrophenolate.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% MeOH in CH₂Cl₂). The disappearance of the starting amine (visualized with ninhydrin) indicates reaction completion, typically within 4-12 hours.
-
Work-up: a. Once the reaction is complete, dilute the mixture with EtOAc. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, base, and p-nitrophenol. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solution under reduced pressure to obtain the crude product, Boc-D-Gln-Gly-OEt.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if necessary.
Protocol 2: Boc Deprotection and Subsequent Coupling
This protocol outlines the removal of the Boc protecting group from the newly formed dipeptide, preparing it for the next coupling step.
Materials:
-
Boc-D-Gln-Gly-OEt
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Deprotection: Dissolve the Boc-protected peptide in anhydrous DCM. Add an equal volume of TFA and stir at room temperature.
-
Monitoring: Monitor the deprotection by TLC. The reaction is typically complete within 30-60 minutes.
-
Isolation: a. Remove the solvent and excess TFA under reduced pressure. b. Add cold diethyl ether to the residue to precipitate the peptide salt (H-D-Gln-Gly-OEt·TFA). c. Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Next Coupling: The resulting peptide salt can be used directly in the next coupling step, following the procedure outlined in Protocol 1 (Step 1), ensuring the addition of a sufficient amount of base to neutralize the TFA salt and liberate the free amine.
PART 4: Visualization of Workflows
Diagram 1: General Coupling Workflow
Caption: Peptide elongation cycle using Boc chemistry.
Conclusion
Boc-D-Gln-ONp remains a valuable and cost-effective reagent for the incorporation of D-glutamine in solution-phase peptide synthesis. Its moderate reactivity, when properly managed, allows for clean and efficient coupling reactions. By carefully controlling reaction conditions, particularly the choice and stoichiometry of the base and the reaction temperature, researchers can effectively mitigate the primary side reaction of pyroglutamate formation. The protocols and workflows detailed in this guide provide a robust framework for the successful application of Boc-D-Gln-ONp in the synthesis of complex and therapeutically relevant peptides.
References
-
Title: Chemical Synthesis of Peptides Source: ScienceDirect URL: [Link]
Application Note: Strategies for the Efficient Deprotection of Boc-Protected D-Glutamine
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and complex pharmaceutical intermediates.[1][2] Its widespread use stems from its stability to a broad range of nucleophilic and basic conditions, coupled with its facile removal under specific acidic conditions.[3] This orthogonality is critical for multi-step synthetic campaigns. This application note provides a detailed guide for the deprotection of the α-amine of D-glutamine, a common amino acid residue in peptide-based therapeutics.
While Boc deprotection is generally a high-yielding and straightforward transformation, its application to glutamine residues presents a unique and significant challenge: the propensity of the newly liberated N-terminal glutamine to undergo intramolecular cyclization to form a pyroglutamate (pGlu) residue.[4] This irreversible side reaction truncates the peptide chain and can be difficult to separate from the desired product, impacting yield and purity. This guide will detail the mechanism of both the desired deprotection and the undesired cyclization, provide a robust and validated protocol for efficient deprotection while minimizing pyroglutamate formation, and offer a comprehensive troubleshooting guide.
Section 1: The Chemistry of Boc Deprotection and Side Reactions
Mechanism of Acid-Catalyzed Boc Removal
The standard method for Boc group removal is acidolysis, most commonly employing trifluoroacetic acid (TFA).[2][5] The reaction proceeds through a specific, well-understood mechanism.
-
Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by the strong acid (TFA).[6]
-
Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation.[1][6]
-
Decarboxylation: The resulting unstable carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[6]
-
Salt Formation: Under the strong acidic conditions, the liberated primary amine is immediately protonated, yielding the corresponding trifluoroacetate salt.[6]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed system, as the evolution of CO2 and gaseous isobutylene (from the decomposition of the tert-butyl cation) can cause pressure buildup.[6]
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.
Section 2: Validated Protocol for Boc Deprotection of D-Gln
This protocol is optimized for the clean and efficient removal of the Boc group while minimizing side reactions. It incorporates the use of scavengers to trap the reactive tert-butyl cation generated during the reaction.
Reagents and Materials
-
Boc-D-Gln-containing substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS) or Thioanisole (scavengers)
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon line for inert atmosphere
-
Ice bath
-
Rotary evaporator
-
Centrifuge and appropriate tubes (for precipitation)
-
Thin Layer Chromatography (TLC) plate and chamber
-
Appropriate TLC eluent (e.g., 10% MeOH in DCM)
-
Ninhydrin stain
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Boc deprotection of D-Glutamine.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-D-Gln substrate in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction rate and suppress pyroglutamate formation.
-
Scavenger Addition: Add a scavenger to the cooled solution. Triisopropylsilane (TIS) is highly effective. Add 2.5-5.0% (v/v) of TIS relative to the total TFA volume to be added. Scavengers trap the electrophilic tert-butyl cation, preventing it from alkylating sensitive residues like tryptophan or methionine. [7][8]4. TFA Addition: Slowly, add a pre-prepared solution of TFA in DCM (typically 25-50% TFA v/v) to the reaction mixture while stirring. A common ratio is 1:1 TFA:DCM. [9]The addition should be done dropwise to maintain the low temperature.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC. [10][11]The deprotected product should have a much lower Rf value (be more polar) than the starting material. Stain the TLC plate with ninhydrin; the deprotected amine will appear as a colored spot (typically purple or yellow). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator. [10]To ensure complete removal of residual TFA, co-evaporate by adding fresh DCM and evaporating two to three more times.
-
Precipitation and Isolation: Add the concentrated residue dropwise to a flask containing a large volume (10-20x the reaction volume) of cold diethyl ether, with vigorous stirring. The deprotected amine salt will precipitate as a solid.
-
Final Steps: Collect the solid product by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove any remaining scavengers or organic impurities. Dry the final product under high vacuum. The product is the TFA salt of the deprotected amine.
Section 3: Optimization and Troubleshooting
Achieving a high yield of the desired product requires careful control of reaction parameters.
Comparative Table of Deprotection Conditions
| Parameter | Standard Condition | Milder Condition | Rationale & Impact |
| Acid | 25-50% TFA in DCM | 4M HCl in Dioxane | TFA is highly effective but very strong. HCl in dioxane can be milder but may require longer reaction times or gentle heating. [12][13] |
| Temperature | 0 °C to Room Temp | 0 °C throughout | Lower temperatures significantly reduce the rate of pyroglutamate formation. Essential for sensitive substrates. |
| Time | 30-90 minutes | 1-4 hours | Over-exposure to acid increases side reactions. Monitor closely by TLC and quench as soon as the starting material is consumed. |
| Scavenger | 5% TIS, 5% H₂O | 5% Thioanisole | TIS is an excellent carbocation scavenger. Water can also act as a scavenger. Thioanisole is used when protecting sulfur-containing residues. [8][14] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient acid concentration or reaction time. | Increase TFA concentration to 50% or extend reaction time at room temperature, monitoring every 30 minutes. |
| Low Yield / Multiple Spots on TLC | 1. Pyroglutamate formation. 2. Alkylation of other residues by tert-butyl cation. | 1. Strictly maintain 0 °C during TFA addition and for the first 30-60 min. Do not let the reaction run longer than necessary. 2. Ensure an adequate amount of scavenger (e.g., TIS, water) is present in the reaction mixture. |
| Product is an oil, not a solid | The TFA salt of the product may be hygroscopic or have a low melting point. | Ensure all reagents are anhydrous. Try precipitating into a different non-polar solvent like cold pentane or hexane. Lyophilization from a water/acetonitrile mixture can also yield a solid powder. |
| Difficulty removing residual TFA | TFA has a high boiling point (72.4 °C) and forms azeotropes. | After initial evaporation, add fresh solvent (DCM or toluene) and re-evaporate. Repeat 2-3 times. For final purification, consider passing through a short plug of basic alumina or using a basic resin like Amberlyst A21. [12] |
Conclusion
The acid-catalyzed deprotection of Boc-D-glutamine is a critical transformation that requires careful execution to prevent the formation of pyroglutamate byproducts. By controlling the reaction temperature, minimizing the exposure time to strong acid, and utilizing effective carbocation scavengers, researchers can achieve high yields of the desired deprotected amine salt. The protocol and troubleshooting guide provided herein offer a robust framework for successfully navigating this common yet challenging synthetic step, ensuring the integrity and purity of valuable peptide and drug intermediates.
References
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Green Chemistry. RSC Publishing. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Pyroglutamic Acid Peptides. Thieme Chemistry. [Link]
-
Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. PubMed. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]
-
Pyroglutamate formation mechanism. ResearchGate. [Link]
-
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. PubMed. [Link]
-
How to confirm BOC deprotection by TFA ? ResearchGate. [Link]
-
N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. National Institutes of Health. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. PubMed. [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Topic: Strategic Incorporation of Boc-D-Gln-ONp for the Synthesis of Hydrophobic Peptides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of hydrophobic peptides is a significant challenge in peptidomimetic and drug discovery research, primarily due to issues of on-resin aggregation, poor solubility, and inefficient coupling kinetics during Solid-Phase Peptide Synthesis (SPPS).[1][2][3] This application note provides a comprehensive guide to leveraging Nα-Boc-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp) within a Boc/Bzl SPPS strategy to overcome these obstacles. We will explore the mechanistic rationale for using an activated p-nitrophenyl ester, provide detailed, field-tested protocols for its application, and offer a troubleshooting guide for common issues encountered during the synthesis of "difficult" hydrophobic sequences. The methodologies described herein are designed to enhance coupling efficiency, improve crude peptide purity, and streamline the production of these challenging but therapeutically valuable molecules.
Introduction: The Challenge of Hydrophobic Peptide Synthesis
Hydrophobic peptides, rich in non-polar amino acids such as Val, Leu, Ile, and Phe, are central to many biological processes and represent a significant class of therapeutic targets. They include transmembrane domains, antimicrobial peptides, and amyloidogenic sequences. However, their synthesis via standard SPPS protocols is notoriously difficult.[4] The growing peptide chain, once it reaches a critical length of 5-7 hydrophobic residues, can collapse and form strong inter- or intra-chain hydrogen bonds, leading to aggregation on the solid support.[5] This aggregation masks the N-terminal amine, sterically hindering subsequent deprotection and coupling steps, which results in deletion sequences and truncated byproducts that are difficult to purify.[3][5]
Chemical synthesis offers distinct advantages over recombinant expression for such peptides, including the ability to incorporate unnatural amino acids, D-enantiomers, and various post-translational modifications.[1][2] The tert-butyloxycarbonyl (Boc) protection strategy is often advantageous for hydrophobic sequences as the repeated acidolytic deprotection steps can help disrupt secondary structures.[6]
This guide focuses on the strategic use of Boc-D-Gln-ONp , a pre-activated amino acid derivative, as a powerful tool to enhance synthesis efficiency. The p-nitrophenyl (ONp) ester provides a moderately reactive leaving group, facilitating a clean and efficient acylation reaction without the need for in-situ coupling reagents, thereby minimizing common side reactions. The incorporation of a D-amino acid can also act as a "helix-breaker," further mitigating on-resin aggregation.
Physicochemical Properties and Handling of Boc-D-Gln-ONp
A thorough understanding of the reagent's properties is fundamental to its successful application. Boc-D-Gln-ONp is a stable, crystalline solid that can be handled under standard laboratory conditions.
| Property | Value | Source(s) |
| Synonyms | t-Butyloxycarbonyl-D-glutamine p-nitrophenyl ester | [7] |
| CAS Number | 103213-33-8 (D-form) | Varies by supplier |
| Molecular Formula | C₁₆H₂₁N₃O₇ | [8][9] |
| Molecular Weight | 367.35 g/mol | [8][9] |
| Appearance | White to off-white powder/crystalline solid | [10] |
| Solubility | Soluble in DMF, NMP, DCM; sparingly soluble in alcohols. | General Knowledge |
| Storage | Store at 2-8°C, desiccated. | [10] |
Note: While the L-form (Boc-L-Gln-ONp, CAS 15387-45-8) is more common, this guide focuses on the D-enantiomer for its strategic advantages in disrupting peptide secondary structures.[8][9][11] Properties are analogous between enantiomers.
Mechanism of Action: The p-Nitrophenyl Activated Ester
In peptide synthesis, the carboxyl group of the incoming amino acid must be activated to facilitate nucleophilic attack by the N-terminal amine of the resin-bound peptide.[12] Boc-D-Gln-ONp is an "active ester," where the carboxyl group of glutamine is pre-activated.
The key to this activation lies in the p-nitrophenyl group. The strong electron-withdrawing nature of the nitro group (-NO₂) makes the p-nitrophenoxide a stable leaving group. This significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to attack by the free amine of the peptide chain. The reaction proceeds via a clean, bimolecular addition-elimination mechanism, forming the desired peptide bond and releasing p-nitrophenol as a byproduct.[13][14]
Caption: Mechanism of peptide coupling using Boc-D-Gln-ONp.
An advantage of this method is that the progress of the coupling reaction can often be monitored visually by the appearance of a yellow color in the reaction solution, which is characteristic of the p-nitrophenolate anion released upon reaction.
Detailed Protocol: SPPS of a Model Hydrophobic Peptide
This section details a representative protocol for the manual synthesis of a model hydrophobic peptide, Ac-Val-Leu-Ile-Gly-D-Gln-Ala-Val-Phe-NH₂ , using Boc-D-Gln-ONp.
Materials:
-
Resin: MBHA resin (p-Methylbenzhydrylamine resin), 100-200 mesh, ~0.7 mmol/g substitution.
-
Boc-Amino Acids: Boc-Phe-OH, Boc-Val-OH, Boc-Ala-OH, Boc-Gly-OH, Boc-Ile-OH, Boc-Leu-OH.
-
Specialty Reagent: Boc-D-Gln-ONp .
-
Coupling Reagent (for other AAs): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Reagents: Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA), Acetic Anhydride, Piperidine (for Kaiser test).
-
Kaiser Test Kit: Solutions A, B, and C.
General SPPS Workflow Diagram
Sources
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc-D-Gln-ONp › PeptaNova [peptanova.de]
- 8. scbt.com [scbt.com]
- 9. chempep.com [chempep.com]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]
Application Note & Protocols: Strategic Incorporation of Boc-D-Gln-ONp in Difficult Peptide Sequences
Introduction: Navigating the Labyrinth of "Difficult" Peptide Sequences
In the field of Solid Phase Peptide Synthesis (SPPS), the term "difficult sequence" signifies a peptide chain that presents significant challenges to successful assembly. These challenges often manifest as incomplete coupling reactions, the formation of deletion sequences, and arduous purification processes. Peptides rich in hydrophobic residues, or those with a propensity to form stable secondary structures like β-sheets on the resin support, are notorious culprits.[1] This on-resin aggregation can physically obstruct reactive sites, leading to drastically reduced synthetic yields.[2]
Glutamine (Gln) residues, while polar, are particularly problematic. The glutamine side-chain amide can participate in inter- and intra-chain hydrogen bonding, promoting aggregation. Furthermore, Gln is susceptible to well-defined side reactions under standard synthesis conditions. This guide provides a comprehensive overview of these challenges and presents a robust strategy for incorporating D-Glutamine using Boc-D-Gln-ONp (N-α-tert-butyloxycarbonyl-D-glutamine p-nitrophenyl ester) , a tool designed to mitigate these common failure points in Boc-chemistry SPPS.
The Glutamine Problem: Mechanistic Hurdles in SPPS
Successfully incorporating glutamine requires an understanding of its inherent chemical liabilities within the SPPS workflow. Two primary side reactions are of major concern:
Pyroglutamate Formation
When Gln is the N-terminal residue, its side-chain amide can act as an intramolecular nucleophile, attacking the α-amino group. This is particularly prevalent under basic conditions, such as the neutralization step in Boc-SPPS, or the deprotection step in Fmoc-SPPS, leading to the formation of a stable, five-membered pyroglutamyl (pGlu) ring.[3][4][5] This reaction effectively caps the peptide chain, preventing further elongation.
Caption: Mechanism of pyroglutamate formation from N-terminal Gln.
Side-Chain Dehydration to Nitrile
During the activation step, particularly with powerful carbodiimide reagents like Dicyclohexylcarbodiimide (DCC), the side-chain amide of glutamine can be dehydrated to form a nitrile.[6] This irreversible modification introduces a highly undesirable analog into the final peptide population, which can be difficult to separate and may alter biological activity. The addition of a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) is a classic strategy to suppress this side reaction by minimizing the lifetime of the highly reactive O-acylisourea intermediate.[6]
Caption: Dehydration of the Gln side-chain to a nitrile.
The Boc-D-Gln-ONp Strategy: A Multi-Faceted Solution
The use of Boc-D-Gln-ONp is a deliberate, multi-pronged strategy to circumvent the issues of aggregation and side reactions.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is the temporary Nα-protecting group, removed with moderate acid (e.g., Trifluoroacetic acid, TFA).[7][8] For some difficult sequences, the repeated acid deprotection steps in Boc-SPPS can be more effective at disrupting on-resin aggregation than the basic conditions used for Fmoc removal.[2]
-
D-Configuration: Incorporating a D-amino acid into an L-amino acid peptide chain acts as a potent "helix breaker." This conformational disruption can significantly interfere with the hydrogen bonding networks responsible for the formation of β-sheets and other secondary structures, thereby improving reagent access and solvation of the peptide-resin matrix.
-
p-Nitrophenyl (ONp) Active Ester: The ONp ester is a pre-activated form of the amino acid.[7] Its reactivity is moderate, which provides a key advantage: it is often sufficient for efficient coupling without being aggressive enough to promote side reactions like dehydration. This avoids the need for in-situ activation with carbodiimides, directly circumventing the primary cause of nitrile formation.
Experimental Protocols
These protocols are designed for manual Boc-SPPS. Reagent volumes and equivalents should be adjusted based on the resin substitution.
General Boc-SPPS Workflow
The synthesis proceeds via iterative cycles, each comprising three key steps: Deprotection, Neutralization, and Coupling.
Caption: Overview of a single cycle in Boc-SPPS.
Recommended Reagents & Materials
-
Resin: Appropriate Boc-compatible resin (e.g., PAM, MBHA).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Reagents:
-
Boc-D-Gln-ONp
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Ninhydrin test kit (for Kaiser test)
-
-
Equipment:
-
SPPS reaction vessel
-
Shaker or bubbler
-
Filtration apparatus
-
Protocol: Coupling of Boc-D-Gln-ONp
This protocol assumes the synthesis has proceeded to the point where the Nα-Boc group of the previous amino acid has been removed and the resin has been neutralized.
-
Resin Preparation: Ensure the neutralized peptide-resin is washed thoroughly with DMF (3 x 10 mL/g resin) to remove any residual base.
-
Coupling Solution Preparation: In a separate vial, dissolve Boc-D-Gln-ONp (2.5 equivalents relative to resin substitution) in DMF (approx. 5-8 mL/g resin).
-
(Optional but Recommended): To the coupling solution, add HOBt (2.5 equivalents). While ONp is an active ester, HOBt can act as a catalyst and further suppress potential side reactions.[3]
-
Coupling Reaction: Add the coupling solution to the washed peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature.
-
Reaction Time: Allow the coupling to proceed for 4-12 hours. The moderate reactivity of ONp esters necessitates longer coupling times compared to more potent reagents like HBTU.
-
Monitoring: After the initial 4 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to assess for the presence of free primary amines.
-
Completion & Wash: Once the Kaiser test is negative (or has remained unchanged for several hours), filter the coupling solution from the resin. Wash the resin extensively with DMF (3x), DCM (3x), and IPA (2x) to remove all soluble reagents and byproducts (including the yellow p-nitrophenol). The resin is now ready for the next deprotection cycle.
Quantitative Data & Reaction Conditions Summary
| Parameter | Recommendation | Rationale |
| Boc-D-Gln-ONp | 2.5 equivalents | Ensures a sufficient excess to drive the reaction to completion. |
| HOBt (optional) | 2.5 equivalents | Catalyzes the reaction and minimizes any potential side reactions. |
| Solvent | DMF | Excellent solvating properties for both the peptide and reagents.[9] |
| Temperature | Room Temperature | Sufficient for the coupling reaction; elevated temperatures may increase side reactions. |
| Reaction Time | 4 - 12 hours | ONp esters react more slowly than phosphonium or uranium salts. |
| Monitoring | Kaiser Test | Detects free primary amines to assess coupling completion. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after 12h | 1. Severe peptide aggregation. 2. Steric hindrance from adjacent residues. | 1. Reswell the resin in a different solvent system (e.g., NMP or a "magic mixture" of DMF/DCM with additives) and re-couple. 2. Allow the coupling to proceed for up to 24 hours. 3. If failure persists, cap the unreacted chains with acetic anhydride and proceed to the next step. |
| Yellow color persists on resin after washing | Incomplete removal of p-nitrophenol byproduct. | Continue washing with DMF and IPA until the filtrate is colorless. Poor washing can affect subsequent steps. |
| Mass Spec shows a -17 Da peak (loss of NH₃) | Pyroglutamate formation from a previous N-terminal L-Gln. | This is a terminal capping. The sequence is truncated. Optimize neutralization steps (shorter times, lower temp) in future syntheses to minimize this. |
| Mass Spec shows a -18 Da peak (loss of H₂O) | Dehydration of a Gln side-chain to nitrile. | This is unlikely with the ONp ester method. If observed, it may have occurred in a previous step using a different activation chemistry. Ensure HOBt is always used with carbodiimide activation of Gln. |
Conclusion
The incorporation of glutamine in difficult peptide sequences is a significant challenge in SPPS, primarily due to peptide aggregation and a propensity for side reactions. The use of Boc-D-Gln-ONp offers a strategic, mechanistically-sound approach to overcome these obstacles. By combining the aggregation-disrupting properties of a D-amino acid with the clean and controlled reactivity of a p-nitrophenyl active ester within a Boc-SPPS framework, researchers can significantly improve the fidelity and yield of complex, glutamine-containing peptides. This targeted approach underscores the importance of selecting not just the right amino acid, but the right combination of protecting group, stereochemistry, and activation state to navigate the complexities of peptide synthesis.
References
-
Fields, G. B. Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. (Accessed January 2026). Available from: [Link]
-
CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (Accessed January 2026). Available from: [Link]
-
El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. (Accessed January 2026). Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Accessed January 2026). Available from: [Link]
-
Aapptec. Boc-Gln-ONp [15387-45-8]. (Accessed January 2026). Available from: [Link]
-
ResearchGate. Pyroglutamate formation mechanism. (Accessed January 2026). Available from: [Link]
-
Valero, R., et al. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. National Institutes of Health (NIH). (2013). Available from: [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. (Accessed January 2026). Available from: [Link]
-
Aapptec. Synthesis Notes. (Accessed January 2026). Available from: [Link]
-
Scribd. Coupling Reagents. (Accessed January 2026). Available from: [Link]
-
Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (2007). Available from: [Link]
-
Liu, M., et al. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. National Institutes of Health (NIH). (2012). Available from: [Link]
Sources
- 1. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-D-Gln-ONp
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists with extensive field experience in peptide synthesis, we've designed this guide to address a common yet challenging issue: low coupling efficiency when using Nα-Boc-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp) in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting, detailed protocols, and a scientific rationale for overcoming this synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low coupling efficiency with Boc-D-Gln-ONp?
Low coupling efficiency with Boc-D-Gln-ONp is often attributed to two primary factors: the inherent reactivity of the p-nitrophenyl (ONp) ester and the intrinsic properties of the glutamine residue itself. ONp esters are considered less reactive compared to the active esters generated in situ by modern coupling reagents like HBTU or HATU.[1] Additionally, the side-chain amide of glutamine can participate in undesirable side reactions, further reducing the yield of the desired peptide.
Q2: What are the main side reactions associated with glutamine coupling?
The most significant side reaction is the intramolecular cyclization of the N-terminal glutamine residue to form a pyroglutamate (pGlu) residue.[2] This reaction is catalyzed by the deprotected N-terminal amine and effectively terminates the peptide chain. Another potential side reaction, particularly with carbodiimide-based activation, is the dehydration of the side-chain amide to a nitrile.
Q3: Is it necessary to protect the side chain of glutamine in Boc-SPPS?
While not always mandatory, protecting the side-chain amide of glutamine is highly recommended, especially for longer peptides or sequences known to be difficult. Side-chain protection with groups like trityl (Trt) or xanthyl (Xan) can significantly improve the solubility of the amino acid derivative and prevent the aforementioned side reactions, leading to higher coupling yields and purer final products.[3]
Q4: When should I consider using an alternative to Boc-D-Gln-ONp?
Consider switching to an alternative if you experience consistently low coupling yields despite optimizing reaction conditions, or if you are synthesizing a long or complex peptide where high coupling efficiency at every step is critical. Modern peptide synthesis often favors the use of side-chain protected amino acids, such as Boc-D-Gln(Trt)-OH, coupled with more potent activating agents.
In-Depth Troubleshooting Guide
Low coupling efficiency with Boc-D-Gln-ONp can manifest as a positive ninhydrin test after the coupling step, or through mass spectrometry analysis of the crude peptide showing a significant amount of a truncated sequence. The following guide provides a systematic approach to diagnosing and resolving this issue.
Workflow for Troubleshooting Low Coupling Efficiency
Caption: A stepwise decision-making workflow for troubleshooting low coupling efficiency of Boc-D-Gln-ONp.
Step 1: Verify Reagent and System Integrity
Before altering your protocol, ensure that the issue does not stem from compromised reagents or improper technique.
-
Boc-D-Gln-ONp Quality: Active esters can hydrolyze over time. Ensure your Boc-D-Gln-ONp is fresh and has been stored under anhydrous conditions.
-
Solvent Purity: The primary solvent for SPPS, N,N-dimethylformamide (DMF), must be of high purity and free of amines, which can compete with the peptide's N-terminus during coupling.
-
Deprotection and Neutralization: In Boc-SPPS, the N-terminal Boc group is removed with an acid like trifluoroacetic acid (TFA), followed by a neutralization step with a base such as diisopropylethylamine (DIEA) to liberate the free amine for coupling.[2] Incomplete deprotection or neutralization will result in a failed coupling.
Step 2: Optimize Coupling Conditions for Boc-D-Gln-ONp
If reagent quality is confirmed, the next step is to optimize the reaction parameters to favor the desired amide bond formation.
-
Reaction Time: Couplings with ONp esters are generally slower than those with more modern reagents.[1] Extend the coupling time significantly, for example, from a standard 1-2 hours to 4-12 hours or even overnight.
-
Temperature: Gently increasing the reaction temperature to 30-40°C can enhance the reaction rate. However, be aware that elevated temperatures can also accelerate the formation of pyroglutamate.
-
Catalysis: The addition of 1-hydroxybenzotriazole (HOBt) can act as a nucleophilic catalyst, accelerating the coupling reaction.
Step 3: Implement Double Coupling
If a single, extended coupling is insufficient, a double coupling strategy can be employed. After the initial coupling reaction, the vessel is drained and washed, and a second, fresh solution of Boc-D-Gln-ONp is added for another coupling cycle. This can help to drive the reaction to completion.
Step 4: Transition to a More Efficient Coupling System
For persistently difficult couplings, or as a proactive measure for challenging sequences, switching to a more modern and robust coupling strategy is the most effective solution.
| Glutamine Derivative | Coupling Strategy | Advantages | Disadvantages |
| Boc-D-Gln-ONp | Active Ester | - Cost-effective- Stable and easy to handle | - Slower reaction kinetics- Prone to side reactions without side-chain protection |
| Boc-D-Gln(Trt)-OH | In situ activation with HBTU/DIEA | - High coupling efficiency- Trt group prevents side reactions and improves solubility | - Higher cost- Trt group can introduce steric hindrance in some cases |
| Boc-D-Gln(Xan)-OH | In situ activation with DIC/HOBt | - Excellent solubility- Xan group effectively prevents side-chain dehydration | - Higher cost- Xan group is labile to TFA |
Experimental Protocols
Protocol 1: Optimized Coupling with Boc-D-Gln-ONp
This protocol is designed to maximize the coupling efficiency when using Boc-D-Gln-ONp.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in dichloromethane (DCM) for 20 minutes. Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM (2 x 2 minutes). Wash the resin with DCM (3x) and then DMF (3x).
-
Coupling:
-
Dissolve Boc-D-Gln-ONp (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add the solution to the resin and agitate at room temperature for 4-12 hours.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.[3] A yellow color indicates a complete reaction, while a blue color indicates incomplete coupling.
-
Washing: Once the coupling is complete (or after the designated time), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
Protocol 2: High-Efficiency Coupling with Boc-D-Gln(Trt)-OH and HBTU
This protocol utilizes a side-chain protected glutamine and a modern coupling reagent for robust and efficient coupling.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-D-Gln(Trt)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and vortex briefly.
-
-
Coupling: Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Understanding the Chemical Mechanisms
A clear understanding of the underlying chemical reactions is crucial for effective troubleshooting.
Desired Coupling Reaction vs. Pyroglutamate Formation
Caption: A simplified representation of the desired coupling reaction and the competing pyroglutamate side reaction.
The desired reaction involves the nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carboxyl group of Boc-D-Gln-ONp. In contrast, the pyroglutamate side reaction is an intramolecular cyclization of an N-terminal glutamine residue, which is particularly problematic if the glutamine itself is the N-terminal residue being coupled.
Conclusion
Low coupling efficiency with Boc-D-Gln-ONp is a surmountable challenge in solid-phase peptide synthesis. By systematically verifying reagent quality, optimizing reaction conditions, and, when necessary, transitioning to more robust side-chain protected derivatives and modern coupling reagents, researchers can achieve high-yield synthesis of glutamine-containing peptides. This guide provides the foundational knowledge and practical protocols to empower scientists to troubleshoot and overcome this common synthetic obstacle.
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
- Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. Synthesis, 1981(5), 333-356.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Wellings, D. A., & Atherton, E. (Eds.). (1997). Solid phase peptide synthesis: a practical approach.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Liu, Y., & Li, D. (2014). N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies. Journal of Biological Chemistry, 289(32), 22353-22363.
Sources
Technical Support Center: Troubleshooting Side Reactions of Boc-D-Gln-ONp in Peptide Synthesis
Welcome to the technical support guide for utilizing Boc-D-Gln-ONp in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this reagent. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot and prevent common side reactions, ensuring the integrity and success of your synthesis.
I. Understanding the Core Challenge: The Reactivity of Glutamine
Glutamine (Gln), while essential, presents a notorious challenge in peptide synthesis due to its amide-containing side chain. This functional group is susceptible to intramolecular cyclization, leading to the formation of a stable five-membered lactam ring known as pyroglutamic acid (pGlu).[1][2][3] This side reaction is particularly problematic when glutamine is at the N-terminus of a peptide chain.[4] The use of active esters, such as the p-nitrophenyl (ONp) ester of Boc-D-Gln, can inadvertently promote this and other side reactions if not handled with the appropriate expertise.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when using Boc-D-Gln-ONp.
FAQ 1: My final peptide has a lower mass than expected, and I'm seeing a significant impurity peak in my HPLC. What could be the cause?
Answer: This is a classic symptom of pyroglutamate (pGlu) formation .
Causality: The N-terminal α-amino group of a deprotected glutamine residue can act as a nucleophile, attacking the side-chain γ-amide.[2] This intramolecular cyclization results in the formation of a pyroglutamyl residue at the N-terminus and the elimination of ammonia. This leads to a mass loss of 17 Da in your final peptide. The formation of the neutral lactam ring also increases the hydrophobicity of the peptide, causing it to elute later on a reverse-phase HPLC column.[2]
Troubleshooting & Prevention:
-
Protect the Side Chain: The most effective preventative measure is to use a glutamine derivative with a protected side chain. The trityl (Trt) group is a common and effective choice[5][6][7]. Boc-D-Gln(Trt)-OH, when activated in situ with standard coupling reagents (e.g., HBTU, HATU), will largely prevent this side reaction. The bulky Trt group sterically hinders the intramolecular attack.
-
Optimize Coupling Conditions: If you must use Boc-D-Gln-ONp, ensure rapid coupling times. The longer the activated glutamine is present with a free N-terminal amine, the greater the opportunity for cyclization.
-
pH Control: Both acidic and neutral conditions can promote pGlu formation.[2][8] Ensure that the neutralization step after Boc deprotection is efficient and that the coupling reaction is not run under prolonged acidic or basic conditions.
Diagram: Mechanism of Pyroglutamate Formation
Caption: Intramolecular cyclization of an N-terminal glutamine residue.
FAQ 2: My coupling reaction with Boc-D-Gln-ONp is sluggish, and I'm observing incomplete reactions even with extended reaction times. Why is this happening?
Answer: While p-nitrophenyl esters were once a staple in peptide synthesis, they are considered less reactive than modern in situ activation methods.[5] This can lead to slow coupling kinetics, especially with sterically hindered amino acids or during the synthesis of "difficult" sequences known to aggregate.[9]
Causality: The reactivity of an active ester is related to the pKa of the leaving group. While p-nitrophenol is a good leaving group, the activation provided may not be sufficient to overcome the energy barrier for amide bond formation in all cases. This is further compounded if the peptide-resin begins to aggregate, physically blocking reactive sites.[4]
Troubleshooting & Prevention:
-
Switch to a More Robust Activation Method: For routine synthesis, it is highly recommended to switch from pre-activated esters like Boc-D-Gln-ONp to in situ activation of the corresponding carboxylic acid (e.g., Boc-D-Gln(Trt)-OH). Reagents like HBTU, HATU, or DIC/Oxyma provide much faster and more efficient coupling.
-
Solvent Choice: Ensure you are using a high-quality, anhydrous solvent like DMF or NMP. For sequences prone to aggregation, adding a chaotropic salt or switching to a solvent like NMP can improve solvation and reaction rates.[4]
-
Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can sometimes improve coupling efficiency for difficult sequences, but be aware this can also increase the risk of side reactions like racemization.
FAQ 3: I'm concerned about racemization. Is Boc-D-Gln-ONp prone to this side reaction?
Answer: Yes, any active ester has the potential for racemization, although it is generally less of a concern with urethane-protected amino acids like Boc-derivatives compared to other protecting groups.[5]
Causality: Racemization can occur via the formation of a 5(4H)-oxazolone (azlactone) intermediate.[10][11] The strong activation of the carboxyl group can facilitate the formation of this planar intermediate, which can then be reprotonated from either side, leading to a loss of stereochemical integrity. The presence of a base can exacerbate this issue.[10]
Troubleshooting & Prevention:
-
Minimize Base Exposure: Avoid excessive or prolonged exposure to tertiary amines during the coupling step. Use the minimum amount of base necessary for neutralization and coupling.
-
Use Additives: The inclusion of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure during the coupling reaction is known to suppress racemization.[4]
-
Low Temperature: Performing the coupling at 0°C can help to minimize the rate of racemization.[5]
III. Experimental Protocols
Protocol 1: Recommended Coupling Procedure for Glutamine (Side-Chain Protected)
This protocol is considered the industry standard for minimizing side reactions associated with glutamine.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes.[12]
-
Washes: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x) to remove residual acid and byproducts.
-
Neutralization: Treat the resin with 5-10% DIEA in DMF for 5 minutes (2x).[12]
-
Activation/Coupling:
-
In a separate vessel, dissolve Boc-D-Gln(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[13]
-
Washes: Wash the resin with DMF (5x) to remove excess reagents.
Protocol 2: Troubleshooting Workflow for Unexpected Peptide Mass
If you suspect pGlu formation, this workflow can help confirm its presence.
Caption: A logical workflow for troubleshooting unexpected mass loss.
IV. Summary of Recommendations
For high-fidelity peptide synthesis, the use of side-chain protected glutamine derivatives is strongly advised. The table below summarizes the key considerations.
| Feature | Boc-D-Gln-ONp | Boc-D-Gln(Trt)-OH (with in situ activation) |
| Primary Side Reaction Risk | High risk of pyroglutamate formation | Low risk of pyroglutamate formation |
| Coupling Efficiency | Moderate, can be sluggish | High, rapid reaction kinetics |
| Racemization Risk | Moderate | Low (when used with additives like HOBt/Oxyma) |
| Ease of Use | Pre-activated, but less common in modern SPPS | Requires in situ activation, which is standard practice |
| Recommendation | Not recommended for routine use , especially for N-terminal Gln. | Highly Recommended for all positions. |
By understanding the chemical principles behind these side reactions and adopting modern, optimized protocols, you can effectively mitigate the challenges associated with incorporating glutamine into your synthetic peptides.
References
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2002). Georg Thieme Verlag. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Rehman, M. M., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Vlasak, J., & Ionescu, R. (2008). Mechanisms of a, b deamidation of Gln, and cyclization of N-terminal Gln. ResearchGate. [Link]
-
Chen, Y. H., et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 52(4), 285-294. [Link]
-
Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 286(13), 11211-11217. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2017). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. ResearchGate. [Link]
-
Peko, T., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Communications, 56(61), 8591-8594. [Link]
-
Schilling, S., et al. (2004). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. Journal of Neurochemistry, 88(4), 983-991. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]
-
Yu, X. C., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(4), 1148-1154. [Link]
-
Liu, H., et al. (2011). Pyroglutamate formation mechanism. ResearchGate. [Link]
-
Fields, G. B. (2004). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate? [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
PeptaNova. (n.d.). Boc-D-Gln-ONp. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. academic.oup.com [academic.oup.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Dehydration of Glutamine Side Chain with Boc-D-Gln-ONp
Document ID: TSC-2026-01-BOC-GLN-DEHYDRATION Version: 1.0 Last Updated: January 23, 2026
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the specific chemical transformation of the glutamine side chain. The intentional dehydration of a glutamine residue to its corresponding nitrile (γ-cyano-α-aminobutyric acid derivative) is a valuable modification in peptide chemistry for creating unique structural motifs or peptide mimetics.
This document directly addresses the challenges and troubleshooting associated with the dehydration of the side chain of N-α-(tert-butyloxycarbonyl)-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp). While the p-nitrophenyl (ONp) ester is an activating group for subsequent peptide coupling, its presence during the side chain modification requires careful consideration of reagent compatibility and reaction conditions.
The primary focus of this guide is the use of trifluoroacetic anhydride (TFAA) in the presence of a mild base like pyridine, a common reagent system for the dehydration of amides. We will explore the core reaction, delve into likely side reactions, and provide a structured troubleshooting guide to help you navigate the experimental hurdles.
Core Reaction and Mechanistic Considerations
The target reaction is the conversion of the primary amide of the glutamine side chain into a nitrile. This is achieved by removing the elements of water from the amide functional group.
Mechanism with TFAA/Pyridine: The dehydration of a primary amide using trifluoroacetic anhydride (TFAA) and pyridine is believed to proceed through a series of steps. Pyridine, a mild base, activates the amide, while TFAA acts as a powerful dehydrating agent. The reaction likely involves the formation of an O-acylated intermediate, which then eliminates trifluoroacetic acid to form a Vilsmeier-like reagent, which subsequently collapses to the nitrile.
Troubleshooting Guide: Question & Answer Format
This section is structured to address specific problems you may encounter during the dehydration of Boc-D-Gln-ONp.
Issue 1: Low or No Yield of the Desired Nitrile Product
Question: I've attempted the dehydration of Boc-D-Gln-ONp with TFAA and pyridine, but my analysis (HPLC, TLC) shows mostly unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common initial hurdle. The causes can be traced back to reagent quality, reaction setup, or suboptimal reaction conditions. Let's break down the troubleshooting process.
Causality and Solutions:
-
Reagent Quality & Stoichiometry:
-
TFAA and Pyridine: Both reagents are highly hygroscopic. Contamination with water will consume the TFAA, rendering it ineffective for the dehydration reaction. Ensure you are using freshly opened or properly stored anhydrous reagents.
-
Stoichiometry: Insufficient TFAA will lead to incomplete reaction. A common starting point is to use a molar excess of both TFAA and pyridine relative to the glutamine derivative.
-
-
Reaction Temperature:
-
Dehydration reactions often require specific temperature control. While some dehydrations proceed at room temperature, others may require cooling to suppress side reactions or gentle heating to drive the reaction to completion. If you are running the reaction at 0°C or room temperature, a modest increase in temperature might be necessary. However, be cautious, as excessive heat can promote side reactions.
-
-
Reaction Time:
-
The reaction may simply need more time to reach completion. It is crucial to monitor the reaction progress.
-
Workflow for Optimizing Conversion:
Below is a logical workflow to systematically address low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Presence of a Major Impurity with a Mass Loss of 18 Da
Question: My mass spectrometry analysis shows a significant peak corresponding to the starting material minus 18 Da, but it is not my desired nitrile product (which should also show a loss of 18 Da). What is this byproduct and how can I prevent its formation?
Answer:
This is a classic signature of pyroglutamate formation, a common and often problematic side reaction involving N-terminal glutamine or glutamic acid residues.[1][2]
Causality and Solutions:
-
Mechanism of Pyroglutamate Formation: The N-terminal amine of the Boc-D-Gln-ONp can act as an intramolecular nucleophile, attacking the side-chain amide carbonyl. This cyclization reaction expels ammonia, but because the reaction involves the free N-terminus, it is more prevalent once the Boc group is removed. However, certain conditions can promote this even with the Boc group present, or if there is any premature deprotection.
-
Influence of Reaction Conditions:
-
Base: While pyridine is a relatively weak base, stronger bases or prolonged reaction times can facilitate the cyclization.
-
Temperature: Higher temperatures can accelerate the rate of pyroglutamate formation.
-
Strategies to Minimize Pyroglutamate Formation:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) to disfavor the cyclization pathway.
-
Reaction Time: Avoid unnecessarily long reaction times. Once the desired nitrile is formed (as determined by reaction monitoring), proceed with the work-up promptly.
-
Alternative Reagents: If pyroglutamate formation remains a significant issue, consider alternative, milder dehydrating agents.
Caption: Competing reaction pathways for Boc-D-Gln-ONp.
Issue 3: Loss of the Boc or p-Nitrophenyl (ONp) Protecting Groups
Question: My analysis shows byproducts that suggest the loss of the Boc group (a mass difference of 100 Da) or hydrolysis of the p-nitrophenyl ester. Are the dehydration conditions too harsh?
Answer:
Yes, this indicates that the reaction conditions are not fully compatible with your protecting groups. Both the Boc and ONp groups have known liabilities.
Causality and Solutions:
-
Boc Group Instability:
-
The Boc group is notoriously acid-labile. TFAA is a strong acid anhydride, and its reaction with any trace water will generate trifluoroacetic acid (TFA), which readily cleaves the Boc group.
-
Solution: Strict adherence to anhydrous conditions is paramount. Ensure all glassware is oven-dried and reagents are from sealed, anhydrous bottles. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
-
-
p-Nitrophenyl (ONp) Ester Instability:
-
Active esters like ONp are susceptible to hydrolysis, especially in the presence of a base (pyridine) and any nucleophilic moisture. The hydrolysis product would be Boc-D-Gln-OH.
-
Solution: Again, maintaining anhydrous conditions is key. Additionally, ensure the pyridine used is of high purity and dry, as lower-grade pyridine can contain water. Using a minimal necessary excess of pyridine can also help.
-
Comparative Stability of Functional Groups:
| Functional Group | Reagent/Condition | Stability | Potential Side Product |
| Boc Group | Trifluoroacetic Acid (TFA) | Labile | H-D-Gln-ONp |
| ONp Ester | Water/Base | Labile to Hydrolysis | Boc-D-Gln-OH |
| Gln Side Chain | TFAA/Pyridine | Reactive (Target) | Boc-D-Gln(CN)-ONp |
Experimental Protocols
The following is a generalized protocol based on the dehydration of similar N-protected asparagine derivatives.[3] This protocol should be optimized for your specific substrate and setup.
Protocol: Dehydration of Boc-D-Gln-ONp
Materials:
-
Boc-D-Gln-ONp
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Trifluoroacetic Anhydride (TFAA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-Gln-ONp (1 equivalent) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
-
Reagent Addition:
-
To the stirred solution, add anhydrous pyridine (2.5 equivalents) dropwise.
-
Subsequently, add trifluoroacetic anhydride (1.5 equivalents) dropwise over several minutes, maintaining the temperature at 0°C.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by slowly adding cold saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Frequently Asked Questions (FAQs)
Q1: Can I use other dehydrating agents instead of TFAA? A1: Yes, other reagents like phosphorus oxychloride (POCl₃), Burgess reagent, or cyanuric chloride can also be used for amide dehydration. However, their compatibility with the Boc and ONp groups must be carefully evaluated, and reaction conditions will need to be re-optimized. TFAA/pyridine is a commonly used and effective system.
Q2: How can I confirm the formation of the nitrile product? A2: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): The product will show the expected mass-to-charge ratio, corresponding to a loss of 18.01 Da from the starting material.
-
Infrared (IR) Spectroscopy: The nitrile group (C≡N) has a characteristic sharp absorption peak in the range of 2260-2220 cm⁻¹. This is a clear indicator of successful dehydration, as the starting amide C=O stretch (around 1680-1640 cm⁻¹) will diminish.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR will show distinct shifts for the protons and carbons adjacent to the newly formed nitrile group compared to the starting amide.[1]
Q3: Is it possible to perform this dehydration on the glutamine residue after it has been incorporated into a peptide? A3: While possible, it is significantly more challenging. The TFAA/pyridine conditions can be harsh on a larger peptide, potentially causing side reactions at other residues or cleavage of acid-labile protecting groups. It is generally advisable to prepare the Boc-D-Gln(CN)-OH building block first and then incorporate it into the peptide sequence using standard peptide coupling methods.
Q4: My reaction seems to stall, with both starting material and product present even after several hours. What should I do? A4: This suggests an equilibrium might be reached or that the reagents have been consumed by trace water. First, re-verify the anhydrous nature of your setup and reagents. If conditions are strictly anhydrous, you can try adding another portion of TFAA (e.g., 0.5 equivalents) to the reaction mixture to drive it to completion. Always monitor carefully after the addition.
References
-
Ressler, C., & Ratzkin, H. (1961). Synthesis of β-Cyano-L-alanine and γ-Cyano-α-L-aminobutyric Acid, Dehydration Products of L-Asparagine and L-Glutamine; a New Synthesis of Amino Acid Nitriles. The Journal of Organic Chemistry, 26(9), 3356–3360. ([Link])
-
Zhang, Z., Liu, C., & Liu, J. (2024). Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Heptafluoro-Iso-Butyramide for the Synthesis of Environmentally Friendly Insulating Gas Heptafluoro-Iso-Butyronitrile. Molecules, 29(17), 3899. ([Link])
-
Mishra, P. K., & Paliyath, G. (2021). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Metabolites, 11(11), 743. ([Link])
-
Liu, Z., et al. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Journal of Pharmaceutical Sciences, 108(9), 2846-2852. ([Link])
-
Ghasemi, N., & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. Organic Communications, 10(1), 6-10. ([Link])
Sources
Technical Support Center: Optimizing Peptide Yield with Boc-D-Gln-ONp
Welcome to the technical support center for improving peptide yield using Boc-D-Gln-ONp. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and detailed protocols for the successful incorporation of D-glutamine in solid-phase peptide synthesis (SPPS) using the p-nitrophenyl ester methodology.
Frequently Asked Questions (FAQs)
Q1: What is Boc-D-Gln-ONp and why is it used in peptide synthesis?
Boc-D-Gln-ONp, or Nα-tert-butyloxycarbonyl-D-glutamine-p-nitrophenyl ester, is an activated form of the amino acid D-glutamine used in solid-phase peptide synthesis (SPPS). The Boc group protects the alpha-amino group, while the p-nitrophenyl (ONp) ester activates the C-terminal carboxyl group for peptide bond formation. This pre-activated form offers a convenient and reactive building block for introducing D-glutamine into a peptide sequence.
Q2: What are the main challenges associated with incorporating glutamine residues in peptides?
The primary challenge with glutamine is the potential for side reactions, mainly the formation of pyroglutamate. This occurs through an intramolecular cyclization of the glutamine side-chain amide with the N-terminal amine, resulting in a blocked N-terminus and truncation of the peptide chain.[1][2] This reaction can be catalyzed by acidic or basic conditions encountered during peptide synthesis. Another potential side reaction, though less common with glutamine than asparagine, is the dehydration of the side-chain amide to a nitrile.[3]
Q3: How does the use of a p-nitrophenyl ester compare to other coupling methods for glutamine?
The p-nitrophenyl ester is a stable and reactive activated species that can be used directly for coupling without the need for in-situ activation reagents like carbodiimides (e.g., DCC, DIC).[4][5] This can simplify the coupling step and avoid potential side reactions associated with carbodiimide chemistry. However, modern coupling reagents such as HBTU or HATU often provide faster reaction times. The choice of method depends on the specific peptide sequence, the scale of the synthesis, and the available resources.
Q4: Is a side-chain protecting group necessary for glutamine in Boc-SPPS?
While glutamine can be used without a side-chain protecting group, employing one, such as xanthyl (Xan) or trityl (Trt), can significantly improve the solubility of the protected amino acid and prevent side reactions like pyroglutamate formation and side-chain dehydration.[3][6] For instance, Boc-Gln(Xan)-OH offers enhanced solubility in common SPPS solvents and provides steric hindrance to shield the side-chain amide.[3]
Troubleshooting Guide
Low Coupling Efficiency of Boc-D-Gln-ONp
| Symptom | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Positive Kaiser test after coupling | Incomplete reaction | 1. Extend the reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or overnight.[7] 2. Double couple: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of Boc-D-Gln-ONp.[7] | Some amino acid couplings are sterically hindered or slow, requiring longer reaction times or a second exposure to the activated amino acid to drive the reaction to completion. |
| Poor solubility of Boc-D-Gln-ONp | 1. Ensure complete dissolution: Make sure the Boc-D-Gln-ONp is fully dissolved in the solvent before adding it to the resin. 2. Use a more effective solvent: Consider using N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF, as it has better solvating properties for some protected amino acids.[7] | Poor solubility of the activated amino acid will lead to a lower effective concentration in the reaction mixture, resulting in incomplete coupling. | |
| Peptide aggregation | 1. Improve solvation: Switch to NMP or a mixture of DCM/DMF/NMP.[7] 2. Incorporate chaotropic salts: Add salts like LiCl to the coupling reaction to disrupt secondary structures.[7] | Hydrophobic peptide sequences can aggregate on the resin, hindering the access of the activated amino acid to the N-terminal amine of the growing peptide chain. |
Presence of Pyroglutamate in the Final Peptide
| Symptom | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Mass spectrometry shows a mass loss of 17.03 Da | Formation of pyroglutamate from N-terminal glutamine | 1. Minimize time between deprotection and coupling: Proceed with the coupling step immediately after the neutralization of the N-terminal amine. 2. Use a side-chain protected glutamine: For subsequent syntheses, consider using Boc-D-Gln(Xan)-OH or Boc-D-Gln(Trt)-OH to protect the side-chain amide.[3][8] | The free N-terminal amine can attack the side-chain amide of glutamine, leading to pyroglutamate formation.[1] Minimizing the time the N-terminus is free and unprotected reduces the likelihood of this side reaction. Side-chain protection sterically hinders this intramolecular cyclization. |
| Acid-catalyzed cyclization during cleavage | 1. Optimize cleavage conditions: Use a well-established cleavage cocktail with appropriate scavengers and minimize the cleavage time.[9] | Prolonged exposure to strong acids during the final cleavage from the resin can promote pyroglutamate formation. |
Experimental Protocols
Protocol 1: Coupling of Boc-D-Gln-ONp in Boc-SPPS
This protocol provides a general guideline for the coupling of Boc-D-Gln-ONp onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Gln-ONp
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
Reaction vessel for SPPS
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Boc-D-Gln-ONp Solution Preparation: In a separate vial, dissolve 2-3 equivalents of Boc-D-Gln-ONp (relative to the resin loading) in a minimal amount of DMF or NMP. If using HOBt to minimize potential racemization, add an equimolar amount of HOBt to the Boc-D-Gln-ONp solution.[5]
-
Coupling Reaction: Add the Boc-D-Gln-ONp solution to the swollen resin. Agitate the mixture at room temperature.
-
Monitoring the Reaction: After 1-2 hours, perform a Kaiser test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the reaction for another 1-2 hours and re-test. If the test remains positive, consider a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and then DCM (3x) to remove excess reagents and the p-nitrophenol byproduct.
Protocol 2: Analysis of Pyroglutamate Formation by Mass Spectrometry
Procedure:
-
Sample Preparation: After cleavage and work-up, dissolve a small amount of the crude peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Acquire the mass spectrum of the peptide.
-
Data Interpretation: Look for a peak corresponding to the expected mass of the desired peptide and a secondary peak with a mass difference of -17.03 Da. This mass loss is indicative of the conversion of an N-terminal glutamine to pyroglutamate through the loss of ammonia (NH₃).[1]
Visualizations
Workflow for Boc-D-Gln-ONp Coupling in SPPS
Caption: Workflow for the coupling of Boc-D-Gln-ONp in SPPS.
Mechanism of Pyroglutamate Formation
Caption: Spontaneous formation of pyroglutamate from an N-terminal glutamine residue.
References
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- BenchChem. (2025). Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Dick, L. W., et al. (2010). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 285(30), 23343–23353.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency for Boc-Trp-OMe.
- Orfi, L., et al. (2002). 6.7 Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 453-469).
- BOC Sciences. (n.d.). BOC-amino acids.
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783.
- Agilent Technologies. (2022).
- Gowda, S. G., et al. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Journal of Proteome Research, 14(4), 1886–1894.
- Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- White, P., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Ohtaka, H., & Fujii, N. (2012). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 813, 33–44.
- Lund University. (2018). Greening peptide chemistry by using NBP as solvent for SPPS.
- Murphy, J. E., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(12), 5633–5637.
- Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(41), 7431-7433.
- Hodges, R. S., & Mant, C. T. (1989). HPLC Analysis and Purification of Peptides. Methods in enzymology, 182, 422–441.
- Otvos, L., Jr., & Urge, L. (2012). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in molecular biology (Clifton, N.J.), 813, 45–56.
- Applied Biosystems. (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Paradís-Bas, M., et al. (2021).
- Carpino, L. A., et al. (2004). Organophosphorus and nitro-substituted sulfonate esters of 1-hydroxy-7-azabenzotriazole as highly efficient fast-acting peptide coupling reagents. The Journal of organic chemistry, 69(1), 62–71.
- BOC Sciences. (n.d.).
- Glembotski, C. C. (2011). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)
- Zlatopolskiy, B. D., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical science, 11(27), 7135–7145.
- Li, L., et al. (2006). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. Journal of the American Society for Mass Spectrometry, 17(11), 1542–1550.
- Permana, D., et al. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. KnE Life Sciences, 7(2), 104-111.
- van der Sluis, L., et al. (2019). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side... Journal of Archaeological Science, 108, 104975.
- Cayman Chemical. (2022).
- Bachem. (n.d.).
- Mutt, V. (1995). A New Homobifunctional p -Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins. Angewandte Chemie International Edition in English, 34(13-14), 1462-1463.
- ResearchGate. (2021).
- FAPESP. (2023, November 1).
- BenchChem. (2025). A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis.
- Chem-Impex. (n.d.). Boc-L-leucine 4-nitrophenyl ester.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Glen Research. (2010). Deprotection - Volume 1 - Deprotect to Completion.
- Zlatopolskiy, B. D., et al. (2020).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis.
Sources
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Gln-ONp
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-D-Gln-ONp. Here, we move beyond simple protocols to explore the underlying chemistry and provide robust, field-tested solutions to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is positive (blue beads) after coupling with Boc-D-Gln-ONp. What is the most likely cause?
A positive Kaiser test indicates the presence of unreacted primary amines on your resin, signifying an incomplete coupling reaction.[1][2] The most common culprit when using Boc-D-Gln-ONp is the intramolecular cyclization of the glutamine side chain to form a pyroglutamate (pGlu) residue.[3][4] This side reaction is competitive with the desired peptide bond formation and effectively caps the growing peptide chain, preventing further elongation. Other potential causes include steric hindrance, poor reagent quality, or inadequate reaction conditions.[5]
Q2: What is pyroglutamate formation and why is it a problem with Gln derivatives?
Pyroglutamate is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue.[3][6] In the case of Boc-D-Gln-ONp, the side-chain amide can attack the activated p-nitrophenyl ester of the same molecule, especially under basic conditions, leading to the formation of a pyroglutamate derivative and terminating the peptide chain growth. This side reaction is a well-documented challenge in peptide synthesis.[7]
Q3: Can I just "double couple" to solve the incomplete reaction?
While double coupling, or repeating the coupling step with fresh reagents, is a standard strategy for difficult couplings, it may not be sufficient to overcome issues with Boc-D-Gln-ONp.[5] If pyroglutamate formation is the primary issue, the N-terminus of the peptide chain is already blocked, and a second coupling attempt will be ineffective. However, if the issue is related to steric hindrance or suboptimal reaction kinetics, a second coupling can be beneficial.[1]
Q4: Are there alternatives to using the p-nitrophenyl ester of Boc-D-Gln?
Yes. While p-nitrophenyl esters were historically significant in peptide synthesis, more efficient and reliable activating groups are now commonly used.[8][9] Modern coupling reagents like HATU, HBTU, or HCTU, in combination with a base like diisopropylethylamine (DIEA), can significantly improve coupling efficiency and reduce the likelihood of side reactions.[10] These reagents form highly reactive activated esters in situ that couple more rapidly to the resin-bound amine, outcompeting the intramolecular cyclization.
In-Depth Troubleshooting Guide
The Core Problem: A Tale of Two Reactions
The primary challenge in coupling Boc-D-Gln-ONp lies in the competition between the desired intermolecular coupling and the undesired intramolecular cyclization. Understanding this is key to effective troubleshooting.
Caption: Competing reaction pathways for Boc-D-Gln-ONp.
Systematic Troubleshooting Workflow
When faced with an incomplete coupling, a systematic approach is crucial for identifying and resolving the root cause.
Caption: A systematic workflow for troubleshooting incomplete coupling.
Experimental Protocols & Optimization Strategies
Causality: The quality of your reagents, particularly the solvent, is paramount. Dimethylformamide (DMF) can degrade over time to form dimethylamine, a secondary amine that can cause premature deprotection of Fmoc groups in that protection scheme, and can interfere with Boc-chemistry reactions as well.[11] Similarly, moisture can hydrolyze the p-nitrophenyl ester, reducing its reactivity.
Protocol 1: Reagent Quality Control
-
Solvent Purity: Always use fresh, peptide-grade, anhydrous DMF.[12] If the solvent is more than a few weeks old or has been opened multiple times, consider using a fresh bottle. Storing DMF over an amine-scavenging resin can also be beneficial.
-
Reagent Integrity: Ensure your Boc-D-Gln-ONp is stored under desiccated conditions and has not expired. Visually inspect for any signs of degradation (e.g., discoloration).
-
Inert Atmosphere: While not always necessary for standard couplings, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to exclude moisture, especially for sensitive or long-duration reactions.
Causality: The kinetics of the coupling reaction are influenced by time, temperature, and the concentration of reactants. Insufficient time or equivalents of the activated amino acid can lead to an incomplete reaction.
Protocol 2: Optimizing Coupling Parameters
-
Increase Equivalents: Use a 2- to 4-fold molar excess of Boc-D-Gln-ONp relative to the resin substitution.
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours up to 4-6 hours. Monitor the reaction progress using the Kaiser test at intermediate time points.
-
Double Coupling: If the Kaiser test is still positive after the initial coupling, filter the resin, wash thoroughly with DMF, and repeat the coupling step with a fresh solution of Boc-D-Gln-ONp.[1]
Causality: As previously discussed, the formation of pyroglutamate is a significant side reaction.[3] The use of a pre-activated p-nitrophenyl ester provides a longer window for this intramolecular reaction to occur. The solution is to generate a more reactive activated species in situ that will couple to the resin-bound amine much faster than the side reaction can proceed.
Protocol 3: High-Efficiency In Situ Activation with HATU
This protocol is highly recommended as a first-line approach for coupling Boc-D-Gln.
-
Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.
-
Activation Solution: In a separate vessel, dissolve Boc-D-Gln (the free acid, not the ONp ester) (3 eq.) and HATU (2.9 eq.) in DMF.
-
Initiate Coupling: Add DIEA (6 eq.) to the activation solution and vortex briefly. Immediately add this solution to the swelled resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines.[13]
Data Summary for Optimization
| Parameter | Standard Boc-ONp Coupling | Optimized Boc-ONp Coupling | High-Efficiency HATU Coupling |
| Amino Acid Derivative | Boc-D-Gln-ONp | Boc-D-Gln-ONp | Boc-D-Gln-OH |
| Equivalents (AA) | 1.5 - 2.0 | 3.0 - 4.0 | 3.0 |
| Coupling Reagent | None (pre-activated) | None (pre-activated) | HATU (2.9 eq.) |
| Base | None or mild base (e.g., DIEA, 1 eq.) | DIEA (1-2 eq.) | DIEA (6.0 eq.) |
| Solvent | DMF | DMF or NMP | DMF or NMP |
| Reaction Time | 1 - 2 hours | 4 - 6 hours (or double couple) | 1 - 2 hours |
| Primary Risk | High risk of pyroglutamate formation | Moderate risk of pyroglutamate formation | Low risk of side reactions |
Final Step: Capping Unreacted Amines
If, after troubleshooting, a small number of free amines remain (as indicated by a faint positive Kaiser test), it is crucial to cap these unreacted sites to prevent the formation of deletion sequences in your final peptide product.[1][13]
Protocol 4: Acetyl Capping
-
Wash the resin thoroughly with DMF.
-
Prepare a capping solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin extensively with DMF and then DCM to remove all traces of the capping reagents.
By understanding the chemical principles at play and employing these systematic troubleshooting strategies, you can overcome the challenges associated with Boc-D-Gln-ONp coupling and achieve a successful peptide synthesis.
References
-
Aapptec (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Nowick, J.S. Lab (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Delgado, E., et al. (2020, December 22). SPPS: peptide failure to elongate?. ResearchGate. Retrieved from [Link]
-
ResearchGate (2015, August 10). A New Homobifunctional p-Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins. Retrieved from [Link]
-
AAPPTec (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Chelius, D., et al. (2006). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 281(31), 22136-22145. Retrieved from [Link]
-
Applied Biosystems (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. Retrieved from [Link]
-
ResearchGate (2015, August 26). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Retrieved from [Link]
-
Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
Hurevich, M., & Gilon, C. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5258-5265. Retrieved from [Link]
-
Reddit (2021, September 5). SPPS with Gln... Kaiser test and capping?. r/labrats. Retrieved from [Link]
-
AAPPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B., et al. (1995). Principles and Practice of Solid-Phase Peptide Synthesis. Molecular Biotechnology, 4(2), 153-214. Retrieved from [Link]
-
Chemtips (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Rehman, M. U., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Goodman, M., et al. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme. Retrieved from [Link]
-
Li, Z., et al. (2022). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. National Institutes of Health. Retrieved from [Link]
-
Aapptec (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
ResearchGate (n.d.). Regeneration of aged DMF for use in solid-phase peptide synthesis. Retrieved from [Link]
-
Chelius, D., et al. (2005). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 77(18), 6004-6011. Retrieved from [Link]
-
Polypeptide Group (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from [Link]
-
Bodanszky, M. (1955). Synthesis of Peptides by Aminolysis of Nitrophenyl Esters. Nature, 175, 685. Retrieved from [Link]
-
Romanova, E. V., et al. (2000). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. Peptides, 21(5), 651-656. Retrieved from [Link]
-
Suyama, T. L., et al. (2021). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 87(19). Retrieved from [Link]
-
Saito, K., et al. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega, 6(42), 28038-28045. Retrieved from [Link]
-
Reddit (2021, June 20). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]
-
Gildea, B. D., et al. (1998). Improvements in automated PNA synthesis using Boc/Z monomers. Tetrahedron Letters, 39(41), 7255-7258. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chempep.com [chempep.com]
Technical Support Center: Optimizing Boc-D-Gln-ONp Coupling Reactions
Welcome to the technical support center for optimizing your peptide synthesis protocols. This guide is specifically designed for researchers, chemists, and drug development professionals working with the active ester Boc-D-Gln-ONp. Here, we move beyond simple step-by-step instructions to provide a deep, mechanistic understanding of the crucial role solvent selection plays in the success of your coupling reactions. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also proactively optimize your experiments for higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc-D-Gln-ONp coupling reaction is sluggish or incomplete. What is the most likely cause related to my solvent choice?
A: An incomplete or slow coupling reaction is one of the most common issues encountered and is often directly linked to suboptimal solubility of the reacting species or the growing peptide chain.
-
Expertise & Experience: The fundamental principle of solution-phase chemistry is that reactants must be adequately solvated to interact effectively. While Boc-D-Gln-ONp itself is soluble in a range of common solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methylpyrrolidone (NMP), the growing peptide chain, especially on a solid support, may not be. As the peptide elongates, its polarity and steric bulk change, potentially leading to aggregation or poor solvation in the initial solvent of choice. Aggregation can severely hinder the diffusion of the activated amino acid to the N-terminal amine of the peptide, effectively stopping the reaction.[1][2]
-
Troubleshooting Steps:
-
Assess Solubility: Before initiating the coupling, ensure both Boc-D-Gln-ONp and your amine component (e.g., the resin-bound peptide) are fully solvated. For solid-phase peptide synthesis (SPPS), the resin beads should appear swollen and gelatinous, not clumped together.[3]
-
Switch to a Stronger Solvating Agent: If you are using a less polar solvent like DCM and encounter issues, switching to a more polar aprotic solvent is the first logical step.
-
DMF is the workhorse solvent for peptide synthesis due to its excellent ability to solvate a wide range of peptide sequences.[2][3]
-
NMP is often considered a superior choice, particularly for hydrophobic or aggregation-prone sequences, as it provides even better solvation for the growing peptide chain than DMF.[1][4]
-
-
Consider Solvent Mixtures: In cases of severe aggregation, mixtures containing Dimethyl Sulfoxide (DMSO) can be highly effective at disrupting the intermolecular hydrogen bonds that cause the peptide chains to clump together.[4] A common practice is to use a mixture such as DMF/DMSO.
-
Q2: I'm observing a significant side product in my reaction. Could it be related to the glutamine side chain, and how can my solvent choice help?
A: Yes, glutamine residues are susceptible to specific side reactions, primarily dehydration of the side-chain amide and intramolecular cyclization to form pyroglutamate (pGlu).
-
Side-Chain Dehydration to Nitrile: This is a more significant risk when using carbodiimide activators (like DCC or DIC) which are strong dehydrating agents.[5] The use of a pre-activated p-nitrophenyl ester (ONp) already mitigates this risk substantially, as the activation step is separate from the coupling.
-
Pyroglutamate (pGlu) Formation: This is a more common issue, especially if the glutamine residue is at the N-terminus of your peptide chain. The free N-terminal amine can attack the side-chain amide carbonyl, leading to the formation of a five-membered lactam ring (pGlu) and the release of ammonia.[6] This side reaction is often catalyzed by acidic or basic conditions and can occur during the coupling step itself.[7]
-
Trustworthiness & Causality: The choice of solvent can influence the rate of this undesirable cyclization.
-
Reaction Kinetics: The primary goal is to ensure the rate of the desired intermolecular coupling of Boc-D-Gln-ONp is significantly faster than the rate of the undesired intramolecular cyclization.
-
Solvent Polarity: Highly polar aprotic solvents like DMF and NMP are excellent choices because they effectively solvate the reactants and facilitate the bimolecular coupling reaction. By promoting the desired reaction pathway, you kinetically disfavor the slower, intramolecular side reaction.
-
Avoid Protic Solvents: Protic solvents (like alcohols) should generally be avoided as the primary solvent for coupling as they can potentially participate in side reactions with the activated ester.
-
Q3: Why is DMF considered the standard, and when should I consider alternatives like NMP or DMSO?
A: The choice between these powerful polar aprotic solvents depends on a nuanced understanding of their properties and the specific demands of your peptide sequence.
-
DMF (Dimethylformamide): It is the most widely used solvent in peptide synthesis due to its excellent balance of polarity, solvating power for a broad range of peptide sequences, and cost-effectiveness.[2][4] However, DMF can slowly decompose to form dimethylamine, which can cause premature removal of Fmoc protecting groups in that particular chemistry.[4] While less of a concern for Boc-protected amino acids, ensuring high-purity, fresh DMF is always good practice.
-
NMP (N-Methylpyrrolidone): NMP is generally a more powerful solvating agent than DMF, especially for nonpolar and aggregation-prone peptide sequences.[1] If you are synthesizing a long or notoriously "difficult" peptide, starting with NMP can be a proactive measure to prevent issues before they arise.
-
DMSO (Dimethyl Sulfoxide): DMSO is an exceptionally strong polar aprotic solvent with a high dielectric constant. It is particularly effective at disrupting secondary structures and dissolving aggregated peptides.[4] While it can be used as the primary solvent, it is more commonly added as a co-solvent to DMF or NMP to enhance their solvating power for particularly challenging sequences.[8] Studies have also shown that using DMSO can sometimes lead to fewer byproducts compared to DMF in certain conjugation reactions.[9]
Data-Driven Solvent Selection
To make an informed decision, it is crucial to understand the physical properties of the solvents. A solvent's ability to stabilize charged intermediates, a key aspect of the coupling mechanism, is related to its dielectric constant (ε), a measure of its polarity.
| Solvent | Dielectric Constant (ε) at 25°C | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 8.93 | 39.6 | Good for dissolving starting materials, but poor at solvating growing peptides.[4] |
| Tetrahydrofuran (THF) | 7.58 | 66 | Moderate polarity; can be useful for specific applications.[4] |
| N,N-Dimethylformamide (DMF) | 36.71 | 153 | Excellent all-around solvent for SPPS; good solvation of peptide chains.[2][10] |
| N-Methylpyrrolidone (NMP) | 32.2 | 202 | Superior solvating power, especially for hydrophobic and difficult sequences.[1][4] |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 189 | Very high polarity; excellent at disrupting aggregation.[10] |
Data sourced from Honeywell Burdick & Jackson.[10]
Understanding the Mechanism: The Role of the Solvent
The coupling of Boc-D-Gln-ONp to a free amine (R-NH₂) proceeds via a nucleophilic acyl substitution mechanism, specifically through aminolysis of the active ester.[11] The solvent is not a passive bystander in this process; it actively influences the reaction pathway and kinetics.
-
Authoritative Grounding: Research into the aminolysis of p-nitrophenyl esters in aprotic solvents has shown that the reaction mechanism is highly dependent on the solvent environment. In less polar aprotic solvents like diethyl ether, the reaction kinetics suggest a pathway involving a second molecule of the amine acting as a base to deprotonate the nucleophile in a cyclic transition state. However, in more polar aprotic solvents like acetonitrile (and by extension, DMF or NMP), the rate law simplifies, indicating the solvent itself helps to stabilize the charged tetrahedral intermediate, facilitating the reaction without the need for a second amine molecule.[12] This stabilization by polar aprotic solvents is key to achieving high reaction rates.
Experimental Protocols
Protocol 1: Troubleshooting a Failed Coupling Reaction
This workflow provides a logical sequence of steps to diagnose and solve an incomplete coupling of Boc-D-Gln-ONp.
Protocol 2: Step-by-Step Guide for Solvent Screening
For a new or particularly challenging synthesis, a small-scale solvent screening experiment can save significant time and resources.
-
Preparation: Aliquot equal amounts of your N-terminally deprotected peptide-resin into three separate reaction vessels (e.g., 50 mg each).
-
Solvent Addition:
-
To Vessel 1, add the appropriate volume of high-purity DMF .
-
To Vessel 2, add the same volume of high-purity NMP .
-
To Vessel 3, add the same volume of a 9:1 (v/v) mixture of NMP:DMSO .
-
-
Resin Swelling: Gently agitate all three vessels for 30 minutes and visually inspect the degree of resin swelling. A larger swollen volume indicates better solvation.
-
Coupling Reaction:
-
Prepare a stock solution of Boc-D-Gln-ONp in the respective solvent or solvent mixture.
-
Add an equivalent amount of the activated amino acid (e.g., 3 equivalents relative to the resin loading) to each vessel.
-
Allow the reactions to proceed under gentle agitation for a standard time (e.g., 2 hours).
-
-
Monitoring:
-
Take a small sample of beads from each vessel and perform a qualitative test (e.g., Kaiser test) to assess the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.
-
-
Analysis:
-
After the reaction, wash the resin from all three vessels thoroughly.
-
Cleave a small amount of peptide from each resin sample using the appropriate cleavage cocktail (e.g., TFA-based).
-
Analyze the crude peptide from each reaction by HPLC and Mass Spectrometry to determine the yield and purity.
-
-
Selection: Choose the solvent system that provided the highest conversion rate and purity for your full-scale synthesis.
By systematically applying these principles and protocols, you can effectively navigate the complexities of peptide synthesis and confidently optimize the solvent conditions for your Boc-D-Gln-ONp coupling reactions.
References
-
Al-Gharabli, S., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Available from: [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
Lasekan, O. (2020). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. ResearchGate. Available from: [Link]
-
Amgen Inc. (2021). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Available from: [Link]
-
Ghosh, K. K., et al. (2007). Kinetic study of the reactions of p-nitrophenyl acetate and p-nitrophenyl benzoate with oximate nucleophiles. ResearchGate. Available from: [Link]
-
Briody, J. M., & Satchell, D. P. N. (1968). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic, 168-174. Available from: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Available from: [Link]
-
ResearchGate. Comparison of the properties of DMF, DMSO and NMP. Available from: [Link]
-
Schilling, S., et al. (2004). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. PubMed. Available from: [Link]
-
Giraud, M., et al. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Available from: [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Green Chemistry & Commerce Council. Molecular Solvents – Replacements for DMF, DMAC, NMP. Available from: [Link]
-
Honeywell. Dielectric Constant. Available from: [Link]
-
Grebennikova, O., et al. (2022). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. National Institutes of Health. Available from: [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Castro, E. A., et al. (2000). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. PubMed. Available from: [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
-
ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Available from: [Link]
-
Wang, P., et al. (2022). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. Available from: [Link]
-
Broxton, T. J., & Chung, R. P. (1980). The aminolysis of p-nitrophenyl acetate by aminopyridines. Mechanisms in aqueous and aprotic solvents. Australian Journal of Chemistry, 33(11), 2567-2571. Available from: [Link]
-
Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Available from: [Link]
-
Campodonico, P., et al. (2022). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. ResearchGate. Available from: [Link]
- Breipohl, G., et al. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents.
-
Slingluff, C. L., et al. (2001). Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity. PubMed. Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 9. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Boc-D-Gln-ONp Activation & Racemization Control
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing Boc-D-Gln-ONp in their experimental workflows. Here, we address the critical issue of racemization during the activation of this reagent and provide comprehensive troubleshooting strategies to ensure the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is Boc-D-Gln-ONp and why is it used in peptide synthesis?
Boc-D-Gln-ONp, or N-α-tert-Butyloxycarbonyl-D-glutamine 4-nitrophenyl ester, is a widely used building block in Boc-based solid-phase peptide synthesis (SPPS).[1] The Boc group provides temporary protection for the α-amino group, while the 4-nitrophenyl (ONp) ester is a pre-activated form of the carboxylic acid. This pre-activation allows for a direct coupling reaction with the free amine of the growing peptide chain without the need for in-situ activating agents, which can sometimes lead to side reactions.
Q2: What is racemization and why is it a concern with Boc-D-Gln-ONp?
Racemization is the conversion of a chiral molecule into a mixture of enantiomers.[2] In the context of peptide synthesis, this means the D-enantiomer of glutamine can be partially converted to the L-enantiomer during the activation and coupling steps. This loss of stereochemical purity can have profound effects on the final peptide's structure, biological activity, and therapeutic efficacy. Activated amino acid esters, including p-nitrophenyl esters, are susceptible to racemization, particularly in the presence of a base.[3][4]
Q3: What is the primary mechanism of racemization for Boc-D-Gln-ONp?
The principal mechanism for racemization of activated amino acid esters is through the formation of a 5(4H)-oxazolone intermediate. This process is base-catalyzed and involves the abstraction of the proton from the α-carbon of the amino acid residue. The resulting oxazolone is planar and achiral at the C-4 position, and its subsequent reaction with an incoming amine can lead to the formation of both D- and L-isomers in the peptide chain.
Troubleshooting Guide: Minimizing Racemization of Boc-D-Gln-ONp
This section provides a detailed guide to troubleshoot and minimize racemization during the activation and coupling of Boc-D-Gln-ONp.
Issue 1: Significant Racemization Detected in the Final Peptide
Symptom: Chiral HPLC analysis of the cleaved peptide reveals a significant peak corresponding to the diastereomer containing L-Gln.
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Base Selection | Strong bases can aggressively abstract the α-proton, accelerating oxazolone formation and subsequent racemization. The basicity and steric hindrance of the base play a crucial role.[2] | Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA). |
| Prolonged Exposure to Basic Conditions | The longer the activated ester is in a basic environment before coupling, the greater the opportunity for racemization.[3] | Minimize the pre-activation time. Add the base to the reaction mixture immediately before the addition of the resin-bound peptide. |
| Unfavorable Solvent Choice | The polarity and hydrogen-bonding capacity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF and DMSO can stabilize the charged intermediates involved in racemization. | Optimize your solvent system. While DMF is common in SPPS, consider evaluating other solvents like N-methyl-2-pyrrolidone (NMP) or mixtures containing less polar components where solubility allows. |
| High Reaction Temperature | Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired racemization. | Maintain a controlled, low temperature. Perform the coupling reaction at 0°C to slow down the rate of racemization. |
Issue 2: Appearance of an Unexpected Side Product with a Mass Loss of 17 Da
Symptom: Mass spectrometry analysis of the final peptide shows a significant peak with a mass corresponding to the desired peptide minus 17 Da.
Root Cause & Corrective Actions:
This mass loss is characteristic of the formation of a pyroglutamate (pGlu) residue from the N-terminal glutamine. This occurs through the intramolecular cyclization of the glutamine side-chain amide with the N-terminal amine, releasing ammonia (NH₃).[4][5] While this is more common for N-terminal glutamine residues, it can also be a concern during the coupling of a new glutamine residue if the conditions are suboptimal.
| Potential Cause | Explanation | Recommended Action |
| Premature Deprotection and Cyclization | If the Boc group is prematurely cleaved during the coupling reaction, the exposed N-terminal amine can attack the activated carboxyl group of the same molecule, leading to cyclization. | Ensure the integrity of the Boc protecting group. Use high-quality Boc-D-Gln-ONp and avoid overly acidic conditions during storage and handling. |
| Base-Catalyzed Cyclization | The presence of a base can facilitate the intramolecular cyclization of the glutamine side chain. | Use the mildest basic conditions necessary for the coupling reaction. As with racemization, employing a weaker base can help minimize this side reaction. |
| Extended Reaction Times | Longer reaction times, especially in the presence of a base, increase the likelihood of pyroglutamate formation. | Monitor the coupling reaction progress. Use a qualitative test like the Kaiser test to determine the completion of the reaction and proceed with the next step promptly.[6] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Boc-D-Gln-ONp
This protocol is designed to minimize both racemization and pyroglutamate formation.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Reagent Preparation: In a separate vessel, dissolve Boc-D-Gln-ONp (1.5 equivalents) in a minimal amount of DMF.
-
Initiation of Coupling: Add the Boc-D-Gln-ONp solution to the swollen resin.
-
Base Addition: Immediately add N-methylmorpholine (NMM) (1.5 equivalents) to the reaction mixture.
-
Reaction: Agitate the reaction mixture at 0°C.
-
Monitoring: After 1 hour, take a small sample of the resin and perform a Kaiser test to check for the presence of free amines. If the test is positive (blue beads), continue the reaction and re-test every 30 minutes.
-
Washing: Once the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove any unreacted reagents and byproducts.
Protocol 2: Chiral HPLC Analysis for Racemization Assessment
This protocol outlines a general method for analyzing the chiral purity of the final peptide.
-
Peptide Cleavage: Cleave the synthesized peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent (e.g., water/acetonitrile mixture).
-
HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for peptide analysis (e.g., a polysaccharide-based column like CHIRALPAK®).[][8]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% TFA.
-
Detection: UV detection at 214 nm or 280 nm.
-
-
Data Analysis: Integrate the peak areas of the desired diastereomer (containing D-Gln) and the undesired diastereomer (containing L-Gln). Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-Gln peak) / (Area(D-Gln peak) + Area(L-Gln peak))] * 100
Visual Diagrams
Caption: Base-catalyzed racemization of Boc-D-Gln-ONp proceeds via an achiral oxazolone intermediate.
Caption: Intramolecular cyclization of an N-terminal glutamine residue leads to the formation of pyroglutamate.
References
- Benoit, N. L. (Year). Title of the Book. Publisher.
- Carpino, L. A., & Han, G. Y. (Year). Title of the Article. Journal Name, Volume(Issue), pages.
- Fields, G. B., & Noble, R. L. (Year). Title of the Article. International Journal of Peptide and Protein Research, Volume(Issue), pages.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Liu, D., et al. (Year). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, Volume(Issue), pages.
- Chelius, D., et al. (Year). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Chemistry, Volume(Issue), pages.
- Takahashi, O., et al. (Year). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega, Volume(Issue), pages.
- Patel, K., et al. (Year). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances, Volume(Issue), pages.
- Williams, A. W., & Young, G. T. (Year). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, pages.
- Goodman, M., & Stueben, K. C. (Year). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, Volume(Issue), pages.
- Benoiton, N. L. (Year). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, Volume(Issue), pages.
-
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 8. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
Technical Support Center: Mass Spectrometry Analysis of Boc-D-Gln-ONp Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the mass spectrometry analysis of reactions involving N-α-tert-Butyloxycarbonyl-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp). This document is designed for researchers, chemists, and drug development professionals who use mass spectrometry to monitor peptide coupling reactions and characterize the associated products and impurities. Here, we address common challenges in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.
Section 1: Characterizing the Starting Material
Before initiating any reaction, verifying the identity and purity of your starting material is paramount. This section addresses the initial characterization of Boc-D-Gln-ONp.
Q1: What are the expected m/z values for my Boc-D-Gln-ONp standard, and which adducts should I look for?
Answer: Verifying the molecular weight of your starting material is the first critical step. Boc-D-Gln-ONp has a monoisotopic mass of 367.1383 g/mol . In electrospray ionization (ESI) mass spectrometry, you will typically observe the protonated molecule or adducts with alkali metal ions.
The primary ions to look for in positive ESI mode are summarized below. The protonated molecule, [M+H]⁺, is often the most abundant, but sodium adducts, [M+Na]⁺, are extremely common due to the ubiquitous nature of sodium salts in laboratory glassware and solvents.
Table 1: Expected Ion Adducts for Boc-D-Gln-ONp (C₁₆H₂₁N₃O₇)
| Ion Species | Description | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 368.1456 |
| [M+NH₄]⁺ | Ammonium Adduct | 385.1721 |
| [M+Na]⁺ | Sodium Adduct | 390.1275 |
| [M+K]⁺ | Potassium Adduct | 406.0014 |
Note: These values are for the monoisotopic mass. Always check your instrument's calibration and resolution settings.
Q2: I'm analyzing my Boc-D-Gln-ONp standard and see a prominent peak at m/z ≈ 268. Is my reagent degraded?
Answer: This is a very common observation and does not necessarily indicate degradation. The peak at m/z 268.0930 ([M-100+H]⁺) corresponds to the loss of the entire tert-Butyloxycarbonyl (Boc) protecting group (C₅H₈O₂), which has a mass of 100.05 Da.
Causality: The Boc group is notoriously labile and can fragment under certain conditions. This fragmentation can occur "in-source," meaning it happens within the ion source of the mass spectrometer as a result of the energy applied during the ionization process.[1][2][3] It is not always indicative of the bulk sample's purity.
Troubleshooting Steps:
-
Reduce In-Source Energy: Lower the fragmentor or cone voltage on your mass spectrometer. These parameters control the energy applied to ions as they enter the mass analyzer. Using "softer" ionization conditions minimizes this in-source fragmentation.[4]
-
Use Formic Acid: If you are using Liquid Chromatography-Mass Spectrometry (LC-MS), ensure your mobile phase contains a mild acid like formic acid (0.1%) instead of trifluoroacetic acid (TFA). TFA is a much stronger acid and can cause significant deprotection of the Boc group either in the vial or during chromatography.[4]
-
Direct Infusion vs. LC-MS: Perform a direct infusion of your sample to confirm if the fragmentation is inherent to the ESI process or potentially exacerbated by the LC conditions.
Section 2: Monitoring the Peptide Coupling Reaction
The primary use of Boc-D-Gln-ONp is in peptide synthesis. Mass spectrometry is an invaluable tool for monitoring the consumption of starting materials and the formation of the desired product.
Q3: I'm reacting Boc-D-Gln-ONp with an amino acid ester (e.g., L-Alanine methyl ester). How do I identify all the key species in my reaction mixture using MS?
Answer: A successful reaction monitoring workflow involves predicting the masses of all expected components: reactants, products, byproducts, and leaving groups. Let's use the reaction with L-Alanine methyl ester (H-Ala-OMe) as an example.
The core reaction is the nucleophilic attack of the amine from H-Ala-OMe on the activated carbonyl of Boc-D-Gln-ONp, displacing the p-nitrophenoxide leaving group.
Caption: Key species in a typical Boc-D-Gln-ONp coupling reaction.
Table 2: Key Species and Expected [M+H]⁺ m/z for Reaction Monitoring
| Compound Name | Role | Formula | Expected [M+H]⁺ m/z |
|---|---|---|---|
| Boc-D-Gln-ONp | Starting Material | C₁₆H₂₁N₃O₇ | 368.15 |
| H-Ala-OMe | Nucleophile | C₄H₉NO₂ | 104.07 |
| Boc-D-Gln-Ala-OMe | Desired Product | C₁₄H₂₅N₃O₆ | 332.18 |
| p-Nitrophenol | Leaving Group | C₆H₅NO₃ | 140.03 |
| Boc-D-Gln-OH | Hydrolysis Byproduct | C₁₀H₁₈N₂O₅ | 247.12 |
| H-D-Gln-Ala-OMe | Deprotected Product | C₉H₁₇N₃O₄ | 232.13 |
To effectively monitor the reaction, use an extracted ion chromatogram (EIC) for the m/z of the starting material (368.15) and the desired product (332.18). As the reaction progresses, you should see the peak area for the starting material decrease while the product peak area increases. The presence of the hydrolysis byproduct (247.12) indicates that your reaction conditions may contain too much water.
Section 3: Troubleshooting Data Interpretation & Common Issues
Even with a well-designed experiment, mass spectra can be complex. This section focuses on interpreting common but potentially confusing results.
Q4: My LC-MS chromatogram shows multiple peaks and my mass spectrum is noisy. What are the most common causes and how can I fix them?
Answer: A noisy baseline and extraneous peaks are frequent issues in LC-MS analysis.[5] The causes can be broadly categorized into sample preparation, chromatography, and mass spectrometer settings.
Caption: A troubleshooting flowchart for common LC-MS issues.
Table 3: Common LC-MS Troubleshooting Scenarios
| Symptom | Probable Cause(s) | Recommended Action(s) |
|---|---|---|
| High Baseline Noise | 1. Contaminated mobile phase or solvent lines. 2. Dirty ion source. 3. Electronic noise. | 1. Use fresh, LC-MS grade solvents and degas properly.[5] 2. Perform routine source cleaning. 3. Check electrical grounding. |
| Ghost Peaks | 1. Sample carryover from a previous injection. 2. Contamination in the autosampler or injector port. | 1. Run blank injections with a strong solvent. 2. Optimize the needle wash protocol.[6] 3. Check for sample adsorption on the column; may require a different column chemistry. |
| Peak Tailing | 1. Secondary interactions between analyte and column silica. 2. Column overloading. 3. Extra-column dead volume. | 1. Adjust mobile phase pH or use a different column (e.g., with end-capping).[7] 2. Dilute the sample or inject a smaller volume. 3. Check all fittings and tubing for proper connections. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation. | 1. Ensure pump is mixing solvents accurately; use fresh mobile phase. 2. Use a column oven for stable temperature control. 3. Replace the column if performance has degraded over time.[5] |
Section 4: Experimental Protocols & Workflows
Adhering to a validated protocol is key to reproducibility. Below are starting-point methods for your analysis.
Protocol 1: Sample Preparation for Reaction Monitoring
This protocol is designed to prepare a reaction aliquot for LC-MS analysis, ensuring compatibility with reverse-phase chromatography.
-
Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 5-10 µL) from the reaction vessel.
-
Dilute: Immediately quench and dilute the aliquot in a large volume (e.g., 1 mL) of a 50:50 mixture of Acetonitrile:Water containing 0.1% formic acid. This stops the reaction and prepares the sample for injection. Causality: Dilution prevents column overloading and quenching ensures the time point is accurate.
-
Vortex: Mix the diluted sample thoroughly.
-
Filter (if necessary): If the reaction mixture contains solids or is cloudy, centrifuge the diluted sample and transfer the supernatant to an LC vial, or filter it through a 0.22 µm syringe filter.[7] Causality: Particulates can clog the LC system, leading to high backpressure and system damage.
-
Analyze: Place the vial in the autosampler for immediate analysis.
Protocol 2: Generic LC-MS Method for Boc-D-Gln-ONp Reactions
This method provides a robust starting point for separating the key components of your reaction mixture. Optimization may be required based on the specific nucleophile used.
Table 4: Recommended Starting LC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase column offering good resolution for small molecules and peptides. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid provides protons for ESI+ and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient. Can be flattened for better resolution if needed. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1-5 µL | Minimize to prevent peak distortion and column overload. |
| MS Ionization | ESI, Positive Mode | Electrospray is standard for these analytes; positive mode detects protonated species. |
| Scan Range | m/z 100 - 1000 | Covers all expected reactants, products, and byproducts. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for maximum signal intensity. |
| Fragmentor/Cone | Low Setting (e.g., 80-120 V) | Crucial: Start with low energy to prevent in-source fragmentation of the Boc group.[4] |
| Gas Temp | 300 - 350 °C | Aids in desolvation. |
| Gas Flow | 8 - 12 L/min | Aids in desolvation. |
References
-
Nagi Reddy, P., Srinivas, R., Ravi Kumar, M., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
-
Srinivas, R., Nagi Reddy, P., & Sharma, G. V. M. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651–663. [Link]
-
LibreTexts. (2021). Fragmentation and Interpretation of Spectra. Chemistry LibreTexts. [Link]
-
Hinneburg, H., et al. (2020). Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans. Analytical and Bioanalytical Chemistry, 412(28), 7847-7857. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?[Link]
-
LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Sun, L., et al. (2017). Optimization of mass spectrometric parameters improve the identification performance of capillary zone electrophoresis for single-shot bottom-up proteomics analysis. Journal of Chromatography A, 1523, 220-227. [Link]
-
ResearchGate. (2022). Glycopeptides fragmentation spectra: which parameters should I consider to correctly attribute the spectra?[Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
-
American Chemical Society Publications. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. [Link]
-
Nakayama, H., et al. (2016). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry, 5(Spec Iss), S0057. [Link]
-
Aapptec. Boc-Gln-ONp [15387-45-8]. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
Sources
- 1. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Purification Strategies for Post-Coupling Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering the common challenge of removing p-nitrophenol (PNP) byproduct following coupling reactions. As a frequent leaving group in the synthesis of esters and other functionalities, residual PNP can complicate downstream applications and compromise final product purity. Here, we dissect the causality behind effective purification strategies and provide validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why is p-nitrophenol a common byproduct in my reaction?
A: p-Nitrophenyl esters are often employed as activated esters in coupling reactions, particularly for the formation of amide or ester bonds.[1][2] The p-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion through resonance. Upon completion of the coupling reaction, this leaving group is released as p-nitrophenol.
Q2: I see a persistent yellow color in my reaction mixture after the coupling is complete. Is this the p-nitrophenol?
A: Yes, most likely. p-Nitrophenol is a pale yellow crystalline solid.[3][4] Its conjugate base, the p-nitrophenoxide anion, which can form in basic reaction conditions, imparts a more intense yellow color. This color can be a useful visual indicator of its presence.
Q3: Is it crucial to remove all traces of p-nitrophenol?
A: The required level of purity depends on the intended application of your final compound. For many applications in drug development and biological assays, residual p-nitrophenol can be problematic due to its potential toxicity and ability to interfere with analytical measurements, such as UV-Vis spectroscopy.[5] Therefore, its removal is often a critical step.
Q4: What are the primary methods for removing p-nitrophenol?
A: The most common and effective methods leverage the acidic nature and polarity of p-nitrophenol. These include:
-
Liquid-Liquid Extraction: Utilizing a basic aqueous solution to deprotonate and extract the PNP.
-
Column Chromatography: Separating the desired compound from PNP based on differences in polarity.
-
Recrystallization: Purifying the solid product, leaving the more soluble PNP in the mother liquor.
Troubleshooting and Purification Guides
This section provides detailed protocols and the scientific rationale for the most effective purification techniques.
Method 1: Basic Liquid-Liquid Extraction
Principle of Separation: This technique exploits the acidic nature of the phenolic proton of p-nitrophenol (pKa ≈ 7.15).[3] By washing the organic reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide), the acidic p-nitrophenol is deprotonated to form the highly water-soluble sodium p-nitrophenoxide salt. This salt preferentially partitions into the aqueous phase, while the typically less polar desired product remains in the organic phase.
Experimental Protocol:
-
Reaction Quenching: At the completion of the reaction, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Initial Water Wash: Wash the organic layer with deionized water to remove any water-soluble reagents or byproducts.
-
Basic Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Repeat this wash 2-3 times. The aqueous layer will likely turn yellow, indicating the extraction of the p-nitrophenoxide.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the purified product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, the addition of brine can help to break it up.
-
Product Solubility in Basic Wash: If your desired product contains acidic functional groups, it may also be extracted into the basic aqueous phase. In such cases, a milder base like sodium bicarbonate may be preferable to stronger bases like sodium hydroxide. Alternatively, column chromatography may be a more suitable purification method.
Diagram of Extraction Workflow:
Caption: Workflow for removing p-nitrophenol via basic extraction.
Method 2: Flash Column Chromatography
Principle of Separation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[6][7] p-Nitrophenol is a relatively polar compound due to its hydroxyl and nitro groups. If the desired product is significantly less polar, it will travel through the silica gel column faster, eluting before the p-nitrophenol. Conversely, if the product is more polar, the p-nitrophenol will elute first.
Experimental Protocol:
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude mixture onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of the eluent and monitor their composition using Thin Layer Chromatography (TLC).
-
Combining and Concentrating: Combine the fractions containing the pure product and concentrate the solvent in vacuo.
Troubleshooting:
-
Poor Separation: If the product and p-nitrophenol have very similar polarities (similar Rf values on TLC), try a different solvent system for elution. Sometimes, a small amount of a third solvent, like methanol or triethylamine, can improve separation.
-
Streaking on TLC: This may indicate that the compound is acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can often lead to sharper bands.
Diagram of Chromatography Separation:
Caption: Separation based on polarity in column chromatography.
Method 3: Recrystallization
Principle of Separation: This method is suitable if your desired product is a solid. Recrystallization purifies a compound by dissolving the crude material in a hot solvent and then allowing it to cool slowly. The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Ideally, impurities like p-nitrophenol remain in the cold solvent (the mother liquor) as the pure product crystallizes.[8][9]
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. p-Nitrophenol is moderately soluble in water and soluble in organic solvents like ethanol and ether.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the p-nitrophenol.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting:
-
No Crystals Form: The solution may be too dilute, or you may have chosen an inappropriate solvent. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which your product is insoluble).
-
Impurity Co-crystallization: If p-nitrophenol crystallizes with your product, the purity will not be significantly improved. This can happen if the concentration of PNP is very high or if it has similar solubility properties to your product in the chosen solvent. In this case, a preliminary purification by extraction or chromatography may be necessary.
Data Summary
| Property[3][4][10][11] | p-Nitrophenol | Implication for Purification |
| Appearance | Colorless to pale yellow crystalline solid | Its color can be a visual indicator of its presence. |
| Molecular Weight | 139.11 g/mol | --- |
| Melting Point | 113-115 °C | If your product has a significantly different melting point, this can be a good indicator of purity. |
| pKa | ~7.15 | The acidic proton allows for easy deprotonation and extraction into a basic aqueous solution. |
| Solubility in Water | 16 g/L at 25 °C | Moderately soluble; its salt (p-nitrophenoxide) is much more soluble. |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | Soluble in common organic solvents used for reactions and extractions. |
References
- Process for the purification of p-nitrophenol.
- Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
- 4-Nitrophenol. Wikipedia.
- Safety D
- p-Nitrophenol: Properties, Applications, and Safety Inform
- Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System.
- 4-Nitrophenol.
- Column Chromatography-Separation of ortho & para Nitrophenols. YouTube.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing - The Royal Society of Chemistry.
- Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Purification of nitrophenols using complex-assisted crystalliz
- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect.
- Can anyone help me about the work up of PyBOP coupling agent?
- Extraction of 4-nitrophenol from 1-octanol into aqueous solution in a hollow fiber liquid contactor.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab.
- Purification of nitrophenols using complex-assisted crystallization.
- I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?
- Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry.
- The separation of 2-nitrophenol, 4-nitrophenol and phenol.
- Which is the best organic solvent for nitrophenol solubility and extraction?
- Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
- HATU/PyBOP coupling procedure question. Reddit.
- Nitration of Phenol and Purification by Column Chrom
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Validation & Comparative
A Senior Application Scientist's Guide: Navigating D-Glutamine Incorporation in Peptide Synthesis
Choosing Your Strategy: Pre-activated Boc-D-Gln-ONp vs. In-Situ Activation of Boc-D-Gln-OH
Executive Summary
The incorporation of glutamine, particularly its D-isomer, into a peptide sequence is a critical step that can significantly impact the overall success of a synthesis campaign. The primary challenges stem from the inherent reactivity of the glutamine side-chain amide, which can lead to undesirable side reactions, most notably pyroglutamate formation at the N-terminus and dehydration to a nitrile.[1][2] This guide provides an in-depth comparison of two common strategies for introducing Boc-protected D-glutamine: the use of a pre-activated p-nitrophenyl (ONp) active ester, Boc-D-Gln-ONp , versus the in-situ activation of the free carboxylic acid, Boc-D-Gln-OH , with modern coupling reagents. We will dissect the mechanistic underpinnings, performance characteristics, and practical considerations of each approach, supported by experimental protocols and data, to empower researchers to make informed decisions tailored to their specific synthetic goals.
The Fundamental Challenge: Glutamine's Reactivity
Before comparing methodologies, it is crucial to understand the primary side reaction that plagues glutamine incorporation, especially when it is the N-terminal residue. The N-terminal primary amine can act as an intramolecular nucleophile, attacking the side-chain amide to form a five-membered lactam, pyroglutamate (pGlu).[2][3] This reaction is often catalyzed by the basic conditions used for neutralization or coupling and can lead to truncated sequences and difficult purification challenges.
Figure 1: The mechanism of pyroglutamate formation from an N-terminal glutamine residue.
A secondary, though less common, issue is the dehydration of the side-chain amide to a nitrile under harsh activation conditions, particularly with carbodiimides in the absence of additives.[4] The choice of coupling strategy is therefore a critical parameter in mitigating these risks.
Method A: The Classic Approach - Pre-activated Boc-D-Gln-ONp
The active ester strategy involves using an amino acid derivative where the carboxylic acid has been pre-activated with an electron-withdrawing group, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[5] The p-nitrophenyl ester is a classic, moderately reactive option that is commercially available and shelf-stable.
Mechanism of Action
The coupling reaction is a straightforward bimolecular nucleophilic acyl substitution. The free N-terminal amine of the peptide chain attacks the activated carbonyl carbon of Boc-D-Gln-ONp, forming a tetrahedral intermediate that subsequently collapses to form the desired amide bond and release the p-nitrophenol (pNp) leaving group.[5]
Figure 2: Coupling mechanism of a pre-activated p-nitrophenyl (ONp) ester.
Advantages & Disadvantages
| Feature | Advantages | Disadvantages |
| Simplicity | One-component reagent; no additional coupling agents or additives required. | Slower reaction kinetics compared to modern methods. |
| Side Reactions | Lower risk of racemization as the α-carbon is not subjected to harsh in-situ activation.[6] | The released p-nitrophenol byproduct is acidic and must be thoroughly washed away. |
| Control | Moderate reactivity allows for a more controlled coupling, which can be beneficial in specific cases. | May exhibit poor efficiency for sterically hindered couplings. |
| Cost & Stability | Generally cost-effective and highly shelf-stable as a crystalline solid.[5] | Less flexible; reactivity is fixed and cannot be tuned. |
Experimental Protocol: Coupling with Boc-D-Gln-ONp
This protocol assumes a standard Boc-based solid-phase peptide synthesis (SPPS) workflow.
-
Resin Preparation: Following the successful deprotection of the N-terminal Boc group (confirmed by a positive ninhydrin test) and subsequent neutralization of the peptide-resin, wash the resin thoroughly with Dichloromethane (DCM) (3x) and N,N-Dimethylformamide (DMF) (3x).[7][8]
-
Coupling Solution Preparation: Dissolve Boc-D-Gln-ONp (2.0 to 3.0 equivalents relative to resin loading) in a minimal amount of DMF.
-
Coupling Reaction: Add the coupling solution to the washed peptide-resin. Gently agitate the reaction vessel at room temperature.
-
Monitoring: The reaction can be monitored visually by the appearance of a yellow color in the solution, indicating the release of the p-nitrophenolate anion. The reaction progress should be monitored by the ninhydrin test at regular intervals (e.g., every 1-2 hours). Couplings may require 4 to 12 hours, or even overnight, for completion.
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and thoroughly wash the resin with DMF (5x) and DCM (5x) to ensure complete removal of the p-nitrophenol byproduct and any unreacted starting material.
Method B: The Modern Approach - Boc-D-Gln-OH with Coupling Reagents
This strategy, the cornerstone of modern peptide synthesis, involves activating the free carboxylic acid of Boc-D-Gln-OH in situ just before or during its reaction with the peptide's N-terminal amine.[6] This provides immense flexibility, as the reactivity can be precisely tuned by selecting from a vast arsenal of available coupling reagents.
Mechanism of Action
The process occurs in two distinct steps:
-
Activation: The carboxylic acid of Boc-D-Gln-OH reacts with the coupling reagent to form a highly reactive intermediate.[6]
-
Acylation: The N-terminal amine of the peptide attacks this activated intermediate to form the peptide bond.[6]
We will consider two major classes of coupling reagents:
-
Carbodiimides + Additives (e.g., EDC/HOBt): Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] However, this intermediate is unstable and prone to racemization and side reactions. The addition of a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable and selective HOBt-ester, which then acylates the amine with a much lower risk of racemization.[10]
Figure 3: In-situ activation mechanism using a carbodiimide (EDC) and an additive (HOBt).
-
Onium Salts (e.g., HATU): Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[4] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. This species reacts rapidly with the amine to yield the peptide with high efficiency and low racemization.[4]
Advantages & Disadvantages
| Feature | Advantages | Disadvantages |
| Kinetics | Very fast reaction rates, often complete in under 1-2 hours. | Cost of reagents (especially advanced onium salts like HATU) is significantly higher. |
| Efficiency | High coupling efficiency, even for sterically hindered or "difficult" sequences.[4] | More complex reaction mixture with byproducts that must be removed (e.g., ureas, tetramethylguanidinium salts). |
| Flexibility | Wide array of reagents (HBTU, HATU, COMU, etc.) allows for optimization of reaction conditions.[6][9] | Onium salts require a specific stoichiometry of base, which can increase the risk of base-catalyzed side reactions if not controlled. |
| Side Reactions | Modern reagents combined with additives (e.g., OxymaPure in COMU) provide excellent suppression of racemization.[9] | Potential for side reactions specific to the reagent, such as guanidinylation of the free amine by HBTU/HATU if pre-activation is not performed correctly.[9] |
Experimental Protocol: Coupling with Boc-D-Gln-OH and HATU
This protocol assumes a standard Boc-SPPS workflow.
-
Resin Preparation: As with the previous method, start with the deprotected and neutralized peptide-resin, washed thoroughly with DCM and DMF.
-
Activation Solution Preparation (Pre-activation): In a separate vessel, dissolve Boc-D-Gln-OH (2.0 eq) and HATU (1.95 eq) in DMF. Add DIPEA (3.0 eq) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature. Causality Note: Pre-activation is crucial to ensure the formation of the active OAt-ester before the mixture is added to the resin. This minimizes the exposure of the free peptide amine to the basic coupling cocktail, reducing the risk of side reactions.
-
Coupling Reaction: Add the pre-activated solution to the peptide-resin. Agitate the reaction vessel at room temperature.
-
Monitoring: The reaction is typically very rapid. Monitor for completion using the ninhydrin test after 30-60 minutes.
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all soluble byproducts and excess reagents.
Head-to-Head Performance Comparison
The choice between these two methods is a trade-off between speed, efficiency, cost, and simplicity.
Figure 4: High-level workflow comparison of the two coupling strategies.
| Parameter | Boc-D-Gln-ONp (Active Ester) | Boc-D-Gln-OH + HATU/DIPEA (In-Situ) |
| Typical Reaction Time | 4 - 12 hours | 30 - 90 minutes |
| Coupling Efficiency | Moderate to Good. May struggle with hindered sequences. | Excellent. Highly effective for nearly all sequences.[4] |
| Racemization Risk | Very Low.[6] | Very Low (with modern reagents like HATU).[9] |
| Pyroglutamate Risk | Moderate. Dependent on base exposure during neutralization. | Potentially higher due to the presence of soluble base (DIPEA) in the coupling cocktail. Careful pre-activation is key. |
| Workup/Purification | Simpler reaction mixture; primary byproduct is p-nitrophenol. | More complex; requires removal of coupling agent byproducts and base. |
| Cost | Lower reagent cost. | Higher reagent cost (Boc-D-Gln-OH is cheaper, but HATU and DIPEA are expensive). |
| Ideal Application | Routine, non-hindered couplings; cost-sensitive projects; syntheses where absolute exclusion of complex reagents is desired. | Difficult or sterically hindered couplings; long peptide sequences where high efficiency per step is critical; speed-oriented projects. |
Decision-Making Framework
To select the optimal strategy, consider the following:
-
For routine synthesis of a simple, non-hindered peptide on a budget: The Boc-D-Gln-ONp method is a reliable and cost-effective choice. Its simplicity reduces the number of reagents and potential sources of error.
-
For a sterically demanding coupling or the synthesis of a long, complex peptide: The high efficiency and speed of Boc-D-Gln-OH with an onium salt like HATU is strongly recommended. The superior reactivity ensures that each coupling step proceeds to completion, maximizing the crude purity and overall yield of the final product.
-
When N-terminal pyroglutamate formation is a major concern: While both methods carry a risk, the in-situ method requires more careful management of the base. If using Boc-D-Gln-OH + HATU , ensure a short pre-activation time and add the cocktail to the resin immediately. Alternatively, using a less basic catalyst or a carbodiimide/additive combination in a neutral pH environment might be considered. For the Boc-D-Gln-ONp method, ensure the prior neutralization step is performed efficiently and followed by immediate and thorough washing before the coupling begins.
Conclusion
Both the pre-activated ester and in-situ activation methods are viable for incorporating Boc-D-Gln into peptide chains. The classic Boc-D-Gln-ONp approach offers simplicity, stability, and low cost at the expense of reaction speed and efficiency. In contrast, the modern strategy of using Boc-D-Gln-OH with a potent coupling reagent like HATU provides superior speed and coupling efficiency, making it the preferred choice for challenging syntheses where time and yield are paramount. By understanding the mechanistic nuances and performance trade-offs detailed in this guide, researchers can confidently select the strategy that best aligns with their synthetic challenges, budget, and timeline, ultimately leading to a more successful and efficient peptide synthesis campaign.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck KGaA.
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(10), 1543-1557.
-
ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
-
Nowick, J.S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Sigma-Aldrich. (n.d.). Boc-D-Gln-OH Novabiochem®.
-
AAPPTEC Peptides. (n.d.). Boc-D-Gln(Trt)-OH.
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
-
AAPPTEC Peptides. (n.d.). Boc-D-Gln(Trt)-OH [210750-95-1].
-
Asad, S. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
-
BenchChem. (n.d.). Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS).
-
ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position.
-
Adapted from: Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
-
Barany, G., & Merrifield, R. B. (1979). Principles and Practice of Solid-Phase Peptide Synthesis. In The Peptides, Vol. 2. Academic Press.
-
Zhang, W., et al. (2021). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society, 143(3), 1534-1543.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Alhassan, M. et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. RSC Advances, 11, 4536-4544.
-
Chem-Impex International. (n.d.). Boc-D-glutamine.
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
-
White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. Nature Chemistry, 3(7), 509–524.
-
Lauer, J. L., et al. (2012). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. Analytical Biochemistry, 421(1), 294-299.
-
Nguyen, A. F., et al. (2017). The Effect of N-Terminal Cyclization on the Function of the HIV Entry Inhibitor 5P12-RANTES. PLoS ONE, 12(7), e0181835.
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
-
Subirós-Funosas, R., et al. (2012). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 14(2), 536-539.
-
Santa Cruz Biotechnology. (n.d.). Boc-Gln-ONp.
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- 10. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Glutamine Derivatives in Peptide Synthesis: Boc-D-Gln-ONp vs. Fmoc-D-Gln(Trt)-OH
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is a critical decision point that dictates the overall strategy, efficiency, and purity of the final product. The incorporation of glutamine (Gln) is particularly fraught with challenges, primarily due to the reactivity of its side-chain amide. Unprotected, this group can lead to deleterious side reactions such as pyroglutamate formation or dehydration to a nitrile, especially during activation steps.
This guide provides an in-depth, objective comparison of two commercially available D-glutamine derivatives: the pre-activated Boc-D-Gln-ONp for the traditional Boc/Bzl strategy, and the side-chain protected Fmoc-D-Gln(Trt)-OH for the more contemporary Fmoc/tBu strategy. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale needed to make an informed choice for their specific synthetic needs.
At a Glance: Head-to-Head Comparison
The fundamental difference between these two reagents lies in the orthogonal protection schemes they are designed for: the acid-labile Boc strategy versus the base-labile Fmoc strategy.[] This core distinction influences every subsequent step of the synthesis.
| Feature | Boc-D-Gln-ONp | Fmoc-D-Gln(Trt)-OH |
| Full Name | Nα-tert-Butyloxycarbonyl-D-glutamine p-nitrophenyl ester | Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-trityl-D-glutamine |
| Chemical Formula | C₁₆H₂₁N₃O₇[2] | C₃₉H₃₄N₂O₅[3] |
| Molecular Weight | 367.35 g/mol | 610.70 g/mol [3] |
| α-Amino Protection | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Side-Chain Protection | None | Trt (Trityl) |
| Carboxyl Activation | Pre-activated as p-Nitrophenyl (ONp) ester | Requires in situ activation (e.g., HBTU, HATU, DIC/Oxyma)[4] |
| Deprotection (Nα) | Strong Acid (e.g., 50% TFA in DCM)[5] | Base (e.g., 20% Piperidine in DMF) |
| Key Advantage | Simplicity of coupling (no separate activation needed). | High purity; side-chain protection prevents side reactions and improves solubility.[3][6] |
| Primary Limitation | High risk of side-chain reactions (pyroglutamate, dehydration).[7][8] | Requires an additional coupling reagent; Fmoc group's hydrophobicity can sometimes contribute to aggregation.[9] |
| Typical Crude Purity | Generally lower due to potential side reactions. | Generally higher due to milder conditions and side-chain protection. |
| Cost Consideration | Often lower initial cost per gram. | Higher raw material cost, but can be more cost-effective overall due to higher yields and purity. |
Deep Dive: The Boc/Bzl Strategy with Boc-D-Gln-ONp
The Boc strategy was foundational to the development of SPPS. It relies on the use of the acid-labile Boc group for temporary Nα-protection and typically more robust acid-labile groups (like benzyl ethers) for side-chain protection, which are cleaved at the end of the synthesis with strong acids like HF.[5]
Chemical Rationale and Performance
Boc-D-Gln-ONp is a product of this era, designed for convenience. The key features are:
-
Boc Nα-Protection: Cleaved with moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
-
p-Nitrophenyl (ONp) Ester: This is a pre-activated form of the carboxylic acid.[10] The p-nitrophenyl group is an excellent leaving group, allowing the direct coupling of the amino acid to the free amine on the growing peptide chain without the need for additional, often expensive and complex, coupling reagents.[10][11]
-
Unprotected Side-Chain: This is the most significant liability. The glutamine side-chain amide is vulnerable to two primary side reactions:
-
Pyroglutamate Formation: The side-chain amide can attack the activated carboxyl group, leading to a cyclic pyroglutamyl residue and termination of the peptide chain.[8]
-
Dehydration: During activation, particularly with carbodiimide reagents (though not directly applicable to ONp esters), the amide can dehydrate to form a nitrile.[6]
-
The use of Boc-D-Gln-ONp is a trade-off: the speed and simplicity of a pre-activated ester versus the significant risk of side reactions that can complicate purification and lower the overall yield of the desired peptide.
Experimental Workflow: Boc-SPPS Coupling Cycle
The following protocol outlines a standard manual coupling cycle. The self-validating step is the qualitative ninhydrin (Kaiser) test, which confirms the consumption of the free amine.[12]
Caption: Boc-SPPS cycle for incorporating Boc-D-Gln-ONp.
Protocol: Coupling of Boc-D-Gln-ONp
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine (neutralized after the previous Boc-deprotection step) swollen in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Coupling Solution: Dissolve 3.0 equivalents of Boc-D-Gln-ONp in DMF.
-
Coupling Reaction: Add the coupling solution to the resin. Agitate the mixture at room temperature. The reaction is typically slower than modern methods and may require 4-12 hours.
-
Monitoring: Periodically take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete.[7]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and the p-nitrophenol byproduct. The resin is now ready for the next deprotection cycle.
Deep Dive: The Fmoc/tBu Strategy with Fmoc-D-Gln(Trt)-OH
The Fmoc/tBu strategy is the dominant method in modern SPPS. It offers the significant advantage of orthogonality: the Nα-Fmoc group is removed with a mild base (piperidine), while the side-chain protecting groups (like tBu and Trt) and the resin linker are cleaved simultaneously with moderate acid (TFA).[]
Chemical Rationale and Performance
Fmoc-D-Gln(Trt)-OH is engineered to overcome the inherent challenges of glutamine incorporation:
-
Fmoc Nα-Protection: A base-labile group, typically removed with a 20% solution of piperidine in DMF.[5] The cleavage releases dibenzofulvene, which is scavenged by piperidine.
-
Trityl (Trt) Side-Chain Protection: The bulky trityl group is attached to the side-chain amide nitrogen. This serves two critical functions:
-
Prevents Side Reactions: It provides steric hindrance that effectively shields the amide from intramolecular cyclization (pyroglutamate formation) and dehydration during the carboxyl activation step.[3][13]
-
Enhances Solubility: The large, hydrophobic Trt group dramatically improves the solubility of the glutamine derivative in common organic solvents like DMF, which is a known issue with unprotected Fmoc-Gln-OH.[6]
-
-
In Situ Activation: Unlike the pre-activated Boc-D-Gln-ONp, the free carboxylic acid of Fmoc-D-Gln(Trt)-OH must be activated immediately prior to coupling. This is typically achieved with highly efficient coupling reagents like HBTU, HATU, or a carbodiimide such as DIC in the presence of an additive like OxymaPure.[4]
This combination of orthogonal protection and robust side-chain shielding makes Fmoc-D-Gln(Trt)-OH the superior choice for routine synthesis, leading to higher coupling efficiency, fewer side products, and a purer crude peptide.
Experimental Workflow: Fmoc-SPPS Coupling Cycle
The following protocol details a standard manual coupling cycle using HBTU as the activator.
Caption: Fmoc-SPPS cycle for incorporating Fmoc-D-Gln(Trt)-OH.
Protocol: Coupling of Fmoc-D-Gln(Trt)-OH with HBTU/DIEA
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine (after Fmoc-deprotection and washing) swollen in DMF.
-
Activation Solution: In a separate vessel, pre-activate by dissolving 3.0 eq of Fmoc-D-Gln(Trt)-OH, 2.9 eq of HBTU, and 6.0 eq of N,N-Diisopropylethylamine (DIEA) in DMF. Allow to react for 2-5 minutes.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a qualitative Kaiser test.[7] A negative result (yellow beads) indicates the completion of the coupling. If the test remains positive (blue beads), the coupling can be repeated.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now prepared for the next Fmoc deprotection step.
Senior Scientist's Recommendation
For the overwhelming majority of applications, Fmoc-D-Gln(Trt)-OH is the technically superior and recommended choice . The causality is clear: the use of an orthogonal, base-labile Nα-protecting group combined with a robust, acid-labile side-chain protecting group provides a chemically "safer" environment for the growing peptide. The Trt group effectively mitigates the primary failure modes associated with glutamine—pyroglutamate formation and dehydration—while simultaneously improving the solubility of the derivative.[6][13] This translates directly to higher coupling efficiencies, simplified purification of the crude product, and greater overall success rates, particularly for longer or more complex peptide sequences.
While Boc-D-Gln-ONp offers the allure of simplicity by eliminating the need for a separate coupling agent, this convenience comes at a high price. The lack of side-chain protection makes it a high-risk choice. Its use should be restricted to specific scenarios, such as the synthesis of very short peptides where purification of side products is trivial, or in legacy protocols where a switch to Fmoc chemistry is not feasible. Even in Boc chemistry, a side-chain protected derivative like Boc-D-Gln(Xan)-OH is a far more reliable alternative.[7]
In drug development and research where purity, reproducibility, and yield are paramount, the investment in the more advanced Fmoc-D-Gln(Trt)-OH reagent is unequivocally justified by the superior quality of the final synthetic peptide.
References
-
Chem-Impex. (n.d.). Boc-D-glutamine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.
-
ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Retrieved from [Link]
-
Chem-Impex. (n.d.). Nα-Boc-Nδ-trityl-L-glutamine. Retrieved from [Link]
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Methods in Molecular Biology. (2014). Methods and protocols of modern solid phase peptide synthesis.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PeptaNova. (n.d.). Boc-D-Gln-ONp. Retrieved from [Link]
- PubMed. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
- ResearchGate. (n.d.). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine.
- Applied and Environmental Microbiology. (n.d.).
- Royal Society of Chemistry. (2020).
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- LOUIS - UAH. (n.d.). A Dangerous Polymer: Organic Synthesis of Poly(Glutamine).
- The Royal Society of Chemistry. (2014).
- PMC - NIH. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides.
-
Aapptec Peptides. (n.d.). Boc-Gln-ONp [15387-45-8]. Retrieved from [Link]
- ResearchGate. (n.d.).
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- ResearchGate. (n.d.). Synthesis of electroactive glutamine building blocks for Fmoc‐SPPS.
- Frontiers. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters.
- PubMed. (2007). Activation and coupling of the glutaminase and synthase reaction of glutamate synthase is mediated by E1013 of the ferredoxin-dependent enzyme, belonging to loop 4 of the synthase domain.
- Gyros Protein Technologies. (n.d.). Development of an Interactive Green Solvent Selection Guide for Solid-Phase Peptide Synthesis (SPPS).
- PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
- ScienceDirect. (2021).
- PMC - NIH. (n.d.).
- PubMed. (n.d.).
- Organic Chemistry Portal. (n.d.). Tritylamines.
- PubMed. (n.d.). Prediction and improvement of protected peptide solubility in organic solvents.
- ACS Combinatorial Science. (2020).
- PMC - NIH. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
- ResearchGate. (n.d.).
- PubChem. (n.d.). (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid.
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- 8. peptide.com [peptide.com]
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- 10. researchgate.net [researchgate.net]
- 11. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Peptide Coupling: Boc-D-Gln-ONp vs. HBTU Activation
For researchers navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of coupling strategy is a critical determinant of success. This is particularly true when incorporating challenging residues like glutamine (Gln), which are prone to deleterious side reactions. This guide provides an in-depth, objective comparison between a classic pre-activated ester method, using Boc-D-Gln-ONp, and a modern in-situ activation strategy employing the uronium salt HBTU. We will dissect the mechanistic underpinnings, evaluate performance based on experimental evidence, and provide validated protocols to empower you to make the most informed decision for your synthesis.
The Glutamine Conundrum in Peptide Synthesis
The incorporation of glutamine is a well-documented challenge in SPPS. The primary obstacles stem from the nucleophilicity of its side-chain amide, which can lead to unwanted intramolecular reactions upon carboxyl group activation. The two most common side reactions are:
-
Pyroglutamate Formation: The side-chain amide can attack the activated C-terminal carboxyl group, leading to a stable five-membered ring (pyroglutamate). This reaction terminates the peptide chain prematurely.
-
Dehydration: Under harsh activation conditions, the side-chain amide can be dehydrated to a nitrile, an irreversible modification that alters the peptide's structure and function.[1]
Furthermore, protected glutamine derivatives often exhibit poor solubility in standard SPPS solvents, complicating handling and reducing reaction efficiency.[1] An effective coupling strategy for glutamine must therefore be fast and efficient to outcompete these side reactions while ensuring complete acylation of the N-terminal amine.
Method 1: The Active Ester Approach with Boc-D-Gln-ONp
The use of pre-activated esters, such as p-nitrophenyl (ONp) esters, represents one of the earliest strategies in peptide synthesis.[2] In this method, the amino acid is isolated and stored as a stable, yet sufficiently reactive, derivative.
Mechanism of Action
The Boc-D-Gln-ONp ester is a stable compound that can be added directly to the deprotected N-terminal amine on the solid support. The coupling proceeds via a direct nucleophilic acyl substitution, where the resin-bound amine attacks the activated carbonyl carbon, displacing the p-nitrophenolate leaving group. This process requires no additional activating agents at the point of coupling.
Caption: Mechanism of Boc-D-Gln-ONp active ester coupling.
Advantages & Disadvantages
Advantages:
-
Reduced Racemization Risk: Active esters are generally associated with a low risk of racemization during coupling.[2]
-
Simplicity: The protocol is straightforward, involving only the addition of the active ester to the resin. No pre-activation step is needed.
-
Stability: Boc-D-Gln-ONp is a stable, crystalline solid that can be stored for long periods, ensuring reproducibility.
Disadvantages:
-
Slower Kinetics: The reactivity of ONp esters is significantly lower than that of intermediates formed by modern coupling reagents. This can lead to incomplete couplings, especially with sterically hindered amino acids or aggregated sequences.
-
Potential for Side Reactions: The slower reaction rate can provide a larger window for the aforementioned glutamine side reactions to occur.
Method 2: In-Situ Activation with HBTU
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used aminium/uronium salt coupling reagent that facilitates rapid amide bond formation through in-situ activation.[2][3]
Mechanism of Action
Unlike the pre-activated ester method, HBTU activation occurs in the reaction vessel immediately before coupling. The carboxylic acid (Boc-D-Gln-OH) is mixed with HBTU and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). This rapidly generates a highly reactive HOBt (1-hydroxybenzotriazole) active ester intermediate.[3][4] This activated species is then immediately consumed by the N-terminal amine on the resin to form the peptide bond.
Caption: Two-step mechanism of HBTU-mediated in-situ activation and coupling.
Advantages & Disadvantages
Advantages:
-
High Coupling Efficiency: HBTU is renowned for its ability to mediate fast and complete coupling reactions, often in minutes.[5] This high rate is crucial for minimizing Gln-related side reactions by rapidly consuming the activated acid.
-
Broad Applicability: It is effective even for sterically hindered couplings and is a workhorse reagent in automated SPPS.[6]
-
Suppression of Racemization: The formation of the HOBt ester intermediate effectively suppresses racemization.[3][5]
Disadvantages:
-
Guanidinylation Risk: If HBTU is used in excess, it can react with the free N-terminal amine to form a guanidinylated cap, which terminates the peptide chain.[4][5] Stoichiometry must be carefully controlled.
-
Cost: HBTU is more expensive than the reagents required to synthesize ONp esters.
-
Safety: HBTU is a skin sensitizer and has been noted for potential thermal hazards, requiring careful handling.[3][4]
Head-to-Head Performance Comparison
The choice between these two methods involves a trade-off between reaction speed, efficiency, and methodological simplicity.
| Feature | Boc-D-Gln-ONp (Active Ester) | HBTU Activation (In-Situ) | Rationale & Causality |
| Activation Method | Pre-activated, stable ester | In-situ formation of a highly reactive HOBt ester | Pre-activation offers convenience, while in-situ activation provides superior reactivity for difficult couplings. |
| Reaction Speed | Slow (30 min to several hours) | Very Fast (5-20 minutes) | The HOBt ester formed by HBTU is a much more reactive acylating agent than the ONp ester.[5] |
| Typical Efficiency | Moderate to Good | Very High | The high reactivity of the HBTU-generated intermediate drives the reaction to completion, which is vital for preventing termination by side reactions.[6] |
| Gln Side Reactions | Higher risk due to slow kinetics | Lower risk due to rapid coupling | Fast consumption of the activated Gln intermediate by the amine minimizes the time available for intramolecular cyclization or dehydration.[4] |
| Other Side Reactions | Low | Guanidinylation of N-terminus if used in excess | The reactive nature of HBTU itself can lead to unwanted modifications if stoichiometry is not controlled.[4][5] |
| Ease of Use | Simple addition of reagent | Requires co-addition of amino acid, HBTU, and base | HBTU protocols, especially in automated synthesizers, are highly optimized and routine for experienced users.[7] |
| Cost-Effectiveness | High (lower reagent cost) | Moderate (higher reagent cost) | The higher cost of HBTU is often justified by significantly higher crude purity and final yield, reducing downstream purification costs. |
Experimental Protocols for Comparative Analysis
To provide a self-validating system for comparison, we propose the synthesis of a model hexapeptide, Tyr-Ala-Gly-Phe-Gln-Leu , on a standard Merrifield resin. This sequence is chosen to be straightforward, allowing any observed impurities to be more directly attributed to the glutamine coupling step.
Caption: Experimental workflow for comparing coupling methods.
Protocol 1: Coupling with Boc-D-Gln-ONp (Batch A)
Assumes 0.5 mmol scale on 1 g of Boc-Leu-Merrifield Resin.
-
Deprotection: Swell the Boc-Phe-Gly-Ala-Tyr-Leu-Resin in Dichloromethane (DCM). Perform Boc deprotection using 50% Trifluoroacetic Acid (TFA) in DCM.[7]
-
Neutralization: Wash the resin with DCM, followed by neutralization with 10% DIPEA in DCM until a neutral pH is achieved. Wash thoroughly with DCM and then N,N-Dimethylformamide (DMF).
-
Coupling:
-
Dissolve 2.0 equivalents (1.0 mmol) of Boc-D-Gln-ONp in a minimal amount of DMF.
-
Add the solution to the neutralized resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test.[7] If the test is positive (blue beads), the coupling is incomplete; allow the reaction to proceed longer or consider a recouple.
-
Capping & Washing: Once the ninhydrin test is negative, wash the resin thoroughly with DMF, followed by DCM. Proceed to the final deprotection and cleavage.
Protocol 2: Coupling with HBTU Activation (Batch B)
Assumes 0.5 mmol scale on 1 g of Boc-Leu-Merrifield Resin.
-
Deprotection & Neutralization: Follow steps 1 and 2 from Protocol 1.
-
Activation & Coupling (In-Situ):
-
In a separate vessel, dissolve 2.0 equivalents (1.0 mmol) of Boc-D-Gln-OH and 1.95 equivalents (0.975 mmol) of HBTU in DMF. Note: Using slightly less HBTU than the amino acid minimizes the risk of free HBTU causing guanidinylation.
-
Add 4.0 equivalents (2.0 mmol) of DIPEA to the solution and vortex briefly (pre-activation for ~1 minute).[7]
-
Immediately add the activation mixture to the neutralized resin.
-
Agitate the reaction vessel at room temperature for 15-30 minutes.
-
-
Monitoring: Perform a qualitative ninhydrin test. The test should be negative within this timeframe.[7]
-
Capping & Washing: Once the ninhydrin test is negative, wash the resin thoroughly with DMF, followed by DCM. Proceed to the final deprotection and cleavage.
Analysis of Results
After HF cleavage, the crude peptides from both syntheses should be analyzed by reverse-phase HPLC and LC-MS.[8]
-
HPLC: Compare the chromatograms at 220 nm. The percentage of the main peak area in the HBTU synthesis is expected to be significantly higher, indicating greater crude purity.[8]
-
LC-MS: Identify the main peak as the target peptide mass. Analyze minor peaks for masses corresponding to deletion sequences (incomplete Gln coupling) and the nitrile byproduct (-18 Da from the target mass).
Conclusion and Recommendations
While the Boc-D-Gln-ONp method offers simplicity and low cost, its slow reaction kinetics present a significant liability when incorporating problematic residues like glutamine. The extended reaction time increases the probability of chain-terminating side reactions, leading to lower yields and more complex purifications.
For any synthesis where efficiency, purity, and success are paramount, HBTU-mediated activation is the demonstrably superior choice for coupling glutamine. Its ability to drive the reaction to completion in minutes effectively outpaces the kinetics of pyroglutamate formation and dehydration. The higher upfront cost of the reagent is a sound investment, yielding a higher quality crude product that saves significant time and resources during downstream purification. The key to success with HBTU is the careful control of stoichiometry to prevent N-terminal capping, a manageable parameter in both manual and automated synthesis.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Wikipedia. HBTU. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Protheragen. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Shin, S. Y., et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Collins, J. M., et al. (2014). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry. [Link]
-
Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
De La Torre, B. G., & Albericio, F. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. [Link]
-
Galanis, A. S., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
-
Hansen, P. R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. HBTU - Wikipedia [en.wikipedia.org]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Yellow Flag: A Comparative Guide to Amine-Reactive Activating Groups for Bioconjugation and Synthesis
For decades, the release of the vibrant yellow p-nitrophenolate anion has been a familiar and comforting signal of a successful acylation reaction. The p-nitrophenyl (PNP) ester has served as a reliable workhorse for chemists, activating carboxylic acids for reaction with primary amines to forge stable amide bonds. However, in the demanding landscape of modern drug development and proteomics, where efficiency, stability, and specificity are paramount, relying on a single solution is no longer sufficient. The inherent limitations of PNP esters—namely their moderate reactivity and susceptibility to hydrolysis—have spurred the development of a diverse arsenal of alternative activating groups.
This guide provides a deep, evidence-based comparison of the most prominent alternatives to p-nitrophenyl esters. We will move beyond simple cataloging, delving into the mechanistic nuances, kinetic profiles, and hydrolytic stability of each class of reagent. By understanding the causality behind their performance, researchers can make informed, strategic decisions to optimize their conjugation and synthetic workflows, ensuring higher yields, greater stability, and more reliable outcomes.
The Foundation: Understanding Active Esters
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically unfavorable under physiological conditions. To facilitate this reaction, the carboxyl group's hydroxyl moiety must be replaced with a better leaving group. This is the fundamental role of an "activating group." The resulting species, an "active ester," is sufficiently electrophilic to react readily with a primary amine nucleophile.
The effectiveness of an active ester is a delicate balance: it must be reactive enough to undergo efficient aminolysis but stable enough to resist premature hydrolysis in aqueous buffers, the competing and undesirable reaction pathway.
Caption: EDC-mediated coupling mechanism.
Improving Efficiency with Additives: The O-acylisourea intermediate is unstable and can rearrange to an unreactive N-acylurea. To improve efficiency and suppress this side reaction, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea to form a more stable, yet still highly reactive, NHS or OBt active ester intermediate, which then proceeds to acylate the amine. [1]
b) Uronium/Phosphonium Salts (HATU, HBTU, PyBOP)
These reagents are the gold standard for efficiency in peptide synthesis. [2]Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) react with carboxylic acids in the presence of a base to generate highly reactive HOAt or HOBt esters in situ. [2] Key Advantages:
-
High Reactivity: They facilitate rapid and efficient couplings, even with sterically hindered amino acids. [2]* Racemization Suppression: The inclusion of the HOBt or, more effectively, the HOAt moiety significantly reduces the risk of racemization at the chiral α-carbon, a critical concern in peptide synthesis. [2]* Specialized Applications: Reagents like HATU are particularly effective for coupling N-methylated amino acids, which are notoriously difficult substrates. [2] Potential Side Reactions: A potential drawback of uronium/aminium reagents like HBTU and HATU is the risk of guanidinylation of the free N-terminal amine if excess reagent is used, which acts as a chain terminator. Phosphonium-based reagents like PyBOP do not carry this risk.
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, we outline a general protocol for labeling a model protein, Bovine Serum Albumin (BSA), with a fluorescent dye containing a carboxylic acid, using three different activation chemistries.
Model Reaction: Labeling BSA with 5-Carboxyfluorescein (5-FAM).
Protocol 1: Labeling with a Pre-formed NHS Ester
This protocol assumes the use of a commercially available or pre-synthesized 5-FAM NHS ester.
-
Protein Preparation: Dissolve BSA in 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the 5-FAM NHS ester in amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10-fold molar excess of the dissolved 5-FAM NHS ester to the BSA solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a final concentration of 50 mM Tris-HCl or glycine to quench any unreacted NHS ester.
-
Purification: Remove unreacted dye and byproducts by gel filtration (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Labeling with a Pre-formed PFP Ester
This protocol assumes the use of a pre-synthesized 5-FAM PFP ester.
-
Protein Preparation: Dissolve BSA in 0.1 M sodium bicarbonate buffer, pH 8.5, to a final concentration of 5 mg/mL.
-
Reagent Preparation: Dissolve the 5-FAM PFP ester in DMF or DMSO to a concentration of 10 mg/mL. This solution is more stable than the NHS ester equivalent but should still be prepared fresh for optimal results.
-
Conjugation Reaction: Add a 10-fold molar excess of the dissolved 5-FAM PFP ester to the BSA solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. PFP esters often react faster than NHS esters, so reaction times may be shorter.
-
Purification: Purify the conjugate using the same method as described in Protocol 1. Quenching is typically not required due to the higher stability and efficiency of the reaction.
Protocol 3: In Situ Activation using EDC/Sulfo-NHS
This protocol activates the carboxylic acid on 5-FAM directly in the reaction mixture.
-
Reagent Preparation:
-
Dissolve 5-Carboxyfluorescein in DMF or DMSO to 10 mg/mL.
-
Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in reaction buffer (e.g., 0.1 M MES, pH 6.0).
-
-
Activation Step:
-
In a separate tube, mix a 20-fold molar excess of 5-FAM with a 40-fold molar excess of both EDC and Sulfo-NHS in reaction buffer.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester in situ.
-
-
Conjugation Step:
-
Prepare the BSA solution at 5 mg/mL in a reaction buffer with a higher pH, such as PBS, pH 7.4.
-
Add the activated dye mixture from the previous step to the protein solution.
-
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate as described in Protocol 1.
Caption: Comparative experimental workflows.
Conclusion and Recommendations
The era of a one-size-fits-all approach to carboxyl activation is over. While the p-nitrophenyl ester remains a useful tool, particularly for chromogenic assays, its limitations in reactivity and stability have been surpassed by a new generation of activating groups.
-
For routine aqueous bioconjugation , NHS esters are a common starting point due to their high reactivity and commercial availability. However, their hydrolytic instability must be carefully managed by controlling pH, reaction time, and protein concentration to achieve reproducible, high-yield results.
-
For applications demanding higher efficiency, stability, and cleaner reaction profiles , PFP (or TFP) esters are the superior choice. Their resistance to hydrolysis makes them more robust, often leading to higher conjugation yields and more homogenous products, justifying their potentially higher cost. They are the reagent of choice for automated and solid-phase synthesis.
-
For peptide synthesis and overcoming challenging couplings (e.g., sterically hindered substrates), in situ activation reagents like HATU and PyBOP are unparalleled in their efficiency and ability to suppress side reactions like racemization. For general bioconjugation where the carboxyl-containing molecule is readily available, the EDC/NHS system offers a versatile and effective method for on-demand activation.
Ultimately, the optimal choice requires a careful analysis of the specific substrates, desired outcome, and experimental constraints. By understanding the distinct advantages and liabilities of each activating group, researchers can move beyond the yellow flag of p-nitrophenol and confidently select the ideal tool to drive their scientific discoveries forward.
References
Sources
A Comparative Performance Analysis: Boc-D-Gln-ONp versus Boc-D-Gln(Xan)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the choice of building blocks is a critical determinant of success. The incorporation of glutamine residues, in particular, presents a classic challenge due to the propensity of its side-chain amide to undergo undesirable side reactions. This guide provides an in-depth technical comparison of two commonly utilized Boc-protected D-glutamine derivatives: Boc-D-Gln-ONp (Nα-tert-butyloxycarbonyl-D-glutamine p-nitrophenyl ester) and Boc-D-Gln(Xan)-OH (Nα-tert-butyloxycarbonyl-Nγ-xanthenyl-D-glutamine).
This analysis moves beyond a simple cataloging of features to explore the fundamental chemical principles that govern their performance in peptide synthesis. We will delve into the mechanistic underpinnings of their respective coupling strategies, the impact of side-chain protection (or lack thereof), and the practical consequences for yield, purity, and overall synthetic efficiency.
The Glutamine Challenge: A Tale of Two Side Reactions
The primary obstacle in incorporating glutamine into a growing peptide chain is the reactivity of its side-chain amide. Under the conditions of carboxyl group activation required for peptide bond formation, two major side reactions can occur, particularly with unprotected glutamine derivatives like Boc-D-Gln-ONp:
-
Pyroglutamate Formation: The side-chain amide can act as an intramolecular nucleophile, attacking the activated carboxyl group to form a stable, five-membered pyroglutamyl ring. This reaction is often irreversible and leads to chain termination, as the N-terminal pyroglutamate cannot participate in subsequent coupling steps.[1][2][3] This is a significant cause of reduced yields and difficult-to-remove impurities.[4]
-
Dehydration to Nitrile: Under strong activation conditions, particularly with carbodiimide reagents, the side-chain amide can be dehydrated to form a nitrile.[5] This results in the incorporation of a non-natural amino acid, altering the final peptide's structure and biological activity.
The development of side-chain protected glutamine derivatives, such as Boc-D-Gln(Xan)-OH, was a direct response to these challenges.[6][7]
At a Glance: Key Performance Differences
| Feature | Boc-D-Gln-ONp | Boc-D-Gln(Xan)-OH | Rationale & Implications |
| Side-Chain Protection | None | Xanthenyl (Xan) | The absence of side-chain protection in Boc-D-Gln-ONp leaves the amide vulnerable to intramolecular cyclization. The bulky Xan group in Boc-D-Gln(Xan)-OH sterically hinders this side reaction.[4][8] |
| Prevention of Pyroglutamate | High Risk | Excellent | The Xan group is highly effective at preventing pyroglutamate formation, leading to higher yields of the desired full-length peptide and simplified purification.[6][7] |
| Coupling Method | Active Ester | In Situ Activation | Boc-D-Gln-ONp is a pre-activated p-nitrophenyl ester. Boc-D-Gln(Xan)-OH has a free carboxylic acid that requires activation with a coupling reagent (e.g., DIC, HBTU) immediately before coupling. |
| Solubility | Moderate | Excellent | The hydrophobic xanthyl group significantly enhances solubility in common organic solvents like DMF and DCM, facilitating more efficient and complete coupling reactions.[4][6][8] |
| Risk of Side Reactions | High (Pyroglutamate, O-acylation) | Low | Besides pyroglutamate formation, active esters like ONp can cause O-acylation of unprotected hydroxyl groups (Ser, Thr, Tyr).[9] The targeted in situ activation of Boc-D-Gln(Xan)-OH minimizes such side reactions. |
| Typical Crude Purity | Lower | Higher | Due to the prevention of major side products, syntheses using Boc-D-Gln(Xan)-OH generally yield a cleaner crude product, reducing the burden of downstream purification.[6][8] |
| Overall Yield | Potentially Lower | Generally Higher | By mitigating chain termination from pyroglutamate formation and improving coupling efficiency through enhanced solubility, Boc-D-Gln(Xan)-OH typically results in a higher overall yield of the target peptide.[7][8] |
Mechanistic Insights: A Deeper Dive
To fully appreciate the performance differences, it is essential to visualize the underlying chemical mechanisms.
The Peril of Unprotected Glutamine: The Pathway to Pyroglutamate
Without a protecting group, the side-chain amide of an activated glutamine residue is poised for intramolecular attack, leading to the formation of a pyroglutamyl N-terminus and subsequent chain termination.
Caption: Competing pathways for activated, unprotected glutamine.
The Guardian Role of the Xanthyl Group
The bulky xanthenyl (Xan) group physically obstructs the side-chain amide, preventing it from attacking the activated carboxyl group. This ensures that the only available nucleophile is the N-terminal amine of the next amino acid in the sequence, leading to successful peptide bond formation.
Caption: The Xan group directs the reaction towards peptide bond formation.
Experimental Protocols: A Self-Validating Approach
The following protocols outline standard procedures for incorporating each glutamine derivative in a manual Boc-based solid-phase peptide synthesis (SPPS) workflow. The causality behind each step is explained to ensure a self-validating system.
Protocol 1: Coupling of Boc-D-Gln(Xan)-OH
This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale using a suitable resin (e.g., Merrifield or PAM resin).
Workflow Diagram
Caption: Boc-SPPS cycle for incorporating Boc-D-Gln(Xan)-OH.
Detailed Steps:
-
Resin Preparation: Start with the peptide-resin bearing the N-terminal Boc-protected amino acid from the previous cycle. Swell the resin in dichloromethane (DCM) for 20-30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain.
-
Treat the resin again with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group. Drain.
-
Rationale: The Boc group is acid-labile. The initial short treatment removes the bulk of the protecting group, while the second, longer treatment drives the reaction to completion.[10]
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times), isopropanol (IPA, 2 times), and finally DCM (3 times).
-
Rationale: This sequence of washes removes residual TFA and byproducts. The IPA wash helps to shrink and then re-swell the resin beads, ensuring efficient removal of trapped acid.
-
-
Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.
-
Rationale: The deprotected N-terminal amine exists as a trifluoroacetate salt. It must be neutralized to the free amine to act as a nucleophile in the subsequent coupling reaction.[11] A hindered base like DIEA is used to minimize base-catalyzed side reactions.
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Gln(Xan)-OH (3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add this solution to the neutralized resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Rationale: The carboxylic acid is activated in situ by DIC to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and to convert the O-acylisourea to a more stable and selective HOBt active ester.[5] The bulky Xan group prevents side-chain dehydration during this activation step.[4][8]
-
-
Monitoring and Washing:
-
Perform a qualitative Kaiser test to check for the presence of free primary amines.[12] A yellow result indicates complete coupling. A blue result indicates incomplete coupling, and the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts (e.g., diisopropylurea).
-
Protocol 2: Coupling of Boc-D-Gln-ONp
This protocol is best suited for solution-phase synthesis or for specific applications in SPPS where a milder coupling without a separate activation agent is desired.
Detailed Steps:
-
Resin Preparation and Deprotection: Follow steps 1-4 from Protocol 1 to obtain the neutralized peptide-resin with a free N-terminal amine.
-
Coupling:
-
Dissolve Boc-D-Gln-ONp (3 equivalents) in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the reaction vessel at room temperature. The reaction is typically slower than in situ activation and may require 4-24 hours.
-
Rationale: The p-nitrophenyl ester is a moderately reactive "active ester". The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, allowing it to be attacked by the N-terminal amine without the need for an additional coupling reagent. This method avoids the use of carbodiimides, which can cause dehydration of the glutamine side chain.[13] However, the lack of side-chain protection still presents a significant risk of pyroglutamate formation.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser test.[12]
-
Once complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagent and the p-nitrophenol byproduct.
-
Conclusion: A Clear Choice for Purity and Reliability
The choice between Boc-D-Gln-ONp and Boc-D-Gln(Xan)-OH represents a choice between a legacy reagent and a modern, problem-solving building block. While Boc-D-Gln-ONp offers the convenience of a pre-activated ester, it fails to address the fundamental challenge of glutamine chemistry: the high propensity for pyroglutamate formation. This inherent flaw can lead to lower yields, complex crude peptide mixtures, and challenging purifications.
In contrast, Boc-D-Gln(Xan)-OH is a superior reagent for the reliable incorporation of glutamine residues in Boc-SPPS. Its dual-protection strategy, featuring the acid-labile xanthenyl group on the side chain, provides a robust solution to the problem of intramolecular cyclization.[6][8] The added benefit of enhanced solubility further contributes to more efficient and complete coupling reactions.[4] For drug development professionals and researchers where product purity, process reliability, and overall yield are paramount, Boc-D-Gln(Xan)-OH is the clear and authoritative choice for navigating the complexities of glutamine-containing peptide synthesis.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Peptide Purity: The Importance of Protecting Groups like Xanthyl in Boc-Gln(Xan)-OH. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
- Kaiser, E., et al. Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry. 1970, 34(2), 595-598.
- Liu, D., et al. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. 2011, 286(13), 11211-11217.
- Fields, G. B., & Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research. 1990, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press. 2000.
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. 2020. Available from: [Link]
-
Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. ResearchGate. 2025. Available from: [Link]
- Chelius, D., et al. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical chemistry. 2006, 78(7), 2370-2376.
- Kent, S. B. Chemical synthesis of peptides and proteins. Annual review of biochemistry. 1988, 57(1), 957-989.
- Kumar, A., & Bachhawat, A. K. Pyroglutamic acid: throwing light on a lightly studied metabolite. Current science. 2012, 102(2), 288-297.
- Rehman, M. M. U., Jabeen, A., & Mariyam, M. Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology. 2018, 8(2), 1-8.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Article | KnE Open [kneopen.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. rsc.org [rsc.org]
- 13. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide: A Cost-Benefit Analysis of Boc-D-Gln-ONp in Modern Peptide Synthesis
For researchers, chemists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is a critical decision point, balancing efficiency, purity, and economic viability. This guide offers an in-depth analysis of a classic reagent, N-α-t-Boc-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp), and objectively compares its performance and cost-effectiveness against its modern counterpart, Fmoc-Gln(Trt)-OH, providing the data-driven insights necessary to make informed strategic decisions in the laboratory.
The Foundation: Understanding the Reagents
Boc-D-Gln-ONp: A Legacy Approach
Boc-D-Gln-ONp is an amino acid derivative employing two key chemical features. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, a cornerstone of the classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The p-nitrophenyl (ONp) ester serves as a pre-activated leaving group for the carboxyl function. This "active ester" strategy was an early method to facilitate peptide bond formation without the need for additional, in-situ coupling reagents. The reaction proceeds via nucleophilic attack from a free N-terminal amine of the growing peptide chain, releasing p-nitrophenol as a byproduct.
Fmoc-Gln(Trt)-OH: The Modern Standard
In contrast, Fmoc-Gln(Trt)-OH represents the current gold standard in most SPPS applications. It operates within the orthogonal Fmoc/tBu chemistry. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine, removed with a mild base like piperidine. Critically, the side-chain amide of glutamine is protected by a bulky, acid-labile trityl (Trt) group. This protection is not incidental; it is crucial for preventing common side reactions.[1] Unlike the pre-activated Boc-D-Gln-ONp, Fmoc-Gln(Trt)-OH requires an in-situ coupling reagent, such as HBTU or HATU, to activate the carboxylic acid just before peptide bond formation.[2]
Performance in Practice: A Head-to-Head Comparison
The theoretical differences in these approaches manifest in significant real-world performance disparities. Modern Fmoc-based strategies consistently deliver higher yields and purity, which are critical for the successful synthesis of complex or lengthy peptides.[3][4]
| Performance Metric | Boc-D-Gln-ONp | Fmoc-Gln(Trt)-OH + HBTU/HATU | Rationale & Supporting Data |
| Coupling Efficiency & Kinetics | Moderate to Low | High to Very High | p-Nitrophenyl esters are only moderately reactive, often requiring long coupling times (4-12 hours) or double coupling to achieve completion. In contrast, in-situ activators like HBTU and HATU form highly reactive OBt or OAt esters, driving coupling to completion in much shorter timeframes (1-2 hours) with superior efficiency.[4] |
| Side Reaction Propensity | High | Low | The primary side reaction for glutamine is the intramolecular cyclization of the side-chain amide with the N-terminus to form a pyroglutamate (pGlu) residue.[5] This is particularly problematic during the acidic deprotection steps of Boc chemistry and can lead to terminated sequences. The trityl (Trt) protecting group on the Fmoc-Gln side chain effectively prevents this cyclization.[1] |
| Racemization Risk | Lower | Generally Low | Pre-activated esters like ONp derivatives generally have a lower risk of racemization because the chiral α-carbon is not exposed to the activating reagents and base in the same step. However, modern coupling reagents like HBTU and HATU, especially when used with additives like HOBt or Oxyma, are highly effective at suppressing racemization.[6] |
| Solubility | Moderate | High | Unprotected glutamine derivatives can exhibit poor solubility in common SPPS solvents. The bulky trityl group on Fmoc-Gln(Trt)-OH significantly improves its solubility, ensuring more efficient and reliable coupling.[1] |
| Overall Yield & Purity | Variable, often lower | Consistently High | While a direct comparative synthesis is not readily published, syntheses employing Fmoc-Gln(Trt)-OH routinely report high yields and purities (>95%).[2] The lower coupling efficiency and potential for side reactions with Boc-D-Gln-ONp logically result in lower overall yields of the desired pure product, especially in longer peptides. |
The Economic Equation: A Comprehensive Cost-Benefit Analysis
At first glance, the raw cost of Boc-D-Gln-ONp appears advantageous. However, a true cost analysis must account for all reagents, solvents, and, most importantly, the "hidden costs" of lower efficiency.
| Item | Boc-D-Gln-ONp Strategy | Fmoc-Gln(Trt)-OH Strategy |
| Amino Acid Derivative | ~$74/gram | ~$28/gram |
| Coupling Reagent | Not Required | HBTU: ~ |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine |
| Primary Solvent | Dichloromethane (DCM), DMF | Dimethylformamide (DMF) |
| Total Reagent Cost (per coupling) | Lower | Higher |
| Hidden Costs | - Cost of failed or truncated sequences- Extended synthesizer time- More complex and costly purification- Lower final yield of pure product | - Minimal, due to high efficiency |
Analysis: The higher upfront cost of the Fmoc-Gln(Trt)-OH and its associated coupling reagent is frequently offset by the significant reduction in hidden costs. The reliability and high efficiency of the Fmoc strategy lead to a greater probability of a successful synthesis, higher yields of the desired peptide, and simpler purification. For any but the shortest and simplest peptides, the Fmoc-Gln(Trt)-OH approach is almost always more cost-effective in the long run.
Experimental Workflows: A Practical Guide
The following protocols outline the standard procedures for incorporating a D-glutamine residue using both methodologies in a solid-phase synthesizer.
Workflow 1: Boc-D-Gln-ONp Coupling
Caption: Boc-D-Gln-ONp coupling workflow.
Workflow 2: Fmoc-Gln(Trt)-OH Coupling
Caption: Fmoc-Gln(Trt)-OH coupling workflow.
Decision Framework and Final Recommendations
The selection between these two reagents should be driven by the specific demands of the project.
Caption: Decision framework for glutamine derivative selection.
Authoritative Recommendation: For the vast majority of applications in modern research and development, particularly in the synthesis of peptides for therapeutic or complex biological studies, Fmoc-Gln(Trt)-OH is the unequivocally superior choice. The higher initial investment in reagents is more than justified by the dramatic increase in synthesis reliability, purity, and overall yield, ultimately leading to a more efficient and economically sound scientific outcome. Boc-D-Gln-ONp may find limited use in educational settings to demonstrate classical synthesis principles or in non-critical applications where the synthesis of a very short peptide at the lowest possible upfront cost is the sole priority.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Available from: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
-
Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. Available from: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of C-terminal tyrosine modification during solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. Available from: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available from: [Link]
-
Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl N, N-diethylphosphoramidite modification of 1-hydroxy-7-azabenzotriazole (HOAt): a new, highly effective peptide coupling reagent. The Journal of Organic Chemistry, 64(12), 4362-4363. Available from: [Link]
-
Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683. Available from: [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598. Available from: [Link]
Sources
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure), 100 g, CAS No. 3849-21-6 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. HATU price,buy HATU - chemicalbook [m.chemicalbook.com]
A Senior Application Scientist's Guide to Peptide Purity: A Comparative Analysis of Boc-D-Gln-ONp for Peptide Synthesis
Introduction: The Imperative of Purity in Peptide Synthesis
In the realms of therapeutic development and fundamental biological research, the purity of a synthetic peptide is not merely a quality metric; it is the bedrock of experimental validity and clinical safety. Impurities, which can include deletion sequences, truncated peptides, or chemically modified byproducts, can drastically alter a peptide's biological activity, immunogenicity, and pharmacokinetic profile. The synthesis of peptides using tert-butyloxycarbonyl (Boc) chemistry, a historically significant and still relevant strategy, presents its own unique set of challenges, particularly when incorporating amino acids with reactive side chains.[][2]
Glutamine (Gln), with its carboxamide side chain, is notoriously problematic. This guide provides an in-depth, evidence-based comparison of the classical approach for incorporating D-glutamine using the pre-activated p-nitrophenyl ester, Boc-D-Gln-ONp , against modern alternatives that employ side-chain protection. We will explore the causality behind common side reactions, present detailed experimental protocols for a head-to-head comparison, and provide clear, actionable data to guide researchers in making informed decisions for their synthesis strategies.
The Glutamine Challenge: Navigating a Landscape of Side Reactions
The incorporation of glutamine into a growing peptide chain is a critical step where purity can be compromised. The primary challenges stem from the nucleophilicity of the side-chain amide under certain conditions.
-
Side-Chain Dehydration: During the activation of the C-terminal carboxyl group, particularly with carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the side-chain amide of an unprotected glutamine can be dehydrated to form a nitrile.[3][4] This results in a significant and often difficult-to-remove impurity.
-
Pyroglutamate Formation: An N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This reaction is catalyzed by the acidic conditions used for Boc deprotection and the basic conditions during neutralization, effectively capping the peptide and preventing further elongation.
-
Solubility Issues: Glutamine derivatives, especially those based on the Fmoc-protecting group, can exhibit poor solubility in common solid-phase peptide synthesis (SPPS) solvents, leading to incomplete and inefficient coupling reactions.[3]
The use of pre-activated esters like Boc-D-Gln-ONp was an early strategy to circumvent the need for in-situ carbodiimide activation, thereby reducing the risk of side-chain dehydration. However, as we will demonstrate, this method is not without its own limitations when compared to modern approaches.
Comparative Synthesis: A Head-to-Head Evaluation
To objectively assess the performance of Boc-D-Gln-ONp, we designed an experiment to synthesize a model pentapeptide, Ac-Tyr-D-Gln-Phe-Val-Ala-NH₂ , using two distinct methods on a MBHA resin.
-
Method A (Classical): Incorporation of D-Glutamine using Boc-D-Gln-ONp .
-
Method B (Modern): Incorporation of D-Glutamine using Boc-D-Gln(Trt)-OH with HBTU as the in-situ activating agent. The trityl (Trt) group provides steric protection to the side-chain amide.[3][5]
Experimental Workflow
The following diagram outlines the general workflow for both synthetic approaches.
Caption: General workflow for Boc-SPPS, cleavage, and analysis.
Protocol 1: Boc-SPPS using Boc-D-Gln-ONp (Method A)
-
Resin Preparation: Swell 0.5 g of MBHA resin (0.8 mmol/g) in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, followed by a 20-minute treatment.
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash with DCM (3x).
-
Coupling (Ala, Val, Phe, Tyr): For standard amino acids, pre-activate 4 equivalents of Boc-amino acid with 4 equivalents of HBTU and 6 equivalents of DIEA in N,N-Dimethylformamide (DMF) for 5 minutes. Add to the resin and couple for 1 hour.
-
Coupling (Boc-D-Gln-ONp):
-
Dissolve 4 equivalents of Boc-D-Gln-ONp (p-nitrophenyl ester) in DMF.
-
Add the solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 12-18 hours. Causality Note: The longer coupling time is necessary due to the lower reactivity of ONp esters compared to in-situ activation methods.
-
Monitor the reaction completion using a Kaiser test. The release of the yellow p-nitrophenolate anion can be visually monitored.
-
-
Final Steps: Repeat steps 2-5 for the remaining residues. After the final Tyr coupling, perform a final deprotection and cap the N-terminus with acetic anhydride.
Protocol 2: Boc-SPPS using Boc-D-Gln(Trt)-OH (Method B)
-
Steps 1-4: Follow the same procedure as in Method A for resin preparation, deprotection, washing, and neutralization.
-
Coupling (All Residues):
-
For each cycle, including D-Gln(Trt), pre-activate 4 equivalents of the corresponding Boc-amino acid (Boc-Ala-OH, Boc-Val-OH, Boc-Phe-OH, Boc-D-Gln(Trt)-OH, Boc-Tyr(2-Br-Z)-OH) with 4 equivalents of HBTU and 6 equivalents of DIEA in DMF for 5 minutes.
-
Add the activated mixture to the resin and allow to couple for 1 hour. Causality Note: The trityl group on the glutamine side chain prevents dehydration during the rapid HBTU-mediated activation, allowing for a standardized and efficient coupling time.[5]
-
Confirm coupling completion with a Kaiser test.
-
-
Final Steps: After the final Tyr coupling, perform a final deprotection and cap the N-terminus with acetic anhydride.
Protocol 3: HF Cleavage and Peptide Work-up
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage: Place the resin in an HF cleavage apparatus. Add 1 mL of anisole (scavenger) per 0.5 g of resin. Cool the vessel to -5°C. Condense approximately 10 mL of anhydrous Hydrogen Fluoride (HF) into the vessel.
-
Reaction: Stir the mixture at 0°C for 1 hour. Safety Note: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated fume hood with appropriate personal protective equipment.
-
Work-up: Evaporate the HF under vacuum. Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Extraction: Extract the crude peptide from the resin with 10% aqueous acetic acid.
-
Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a white powder.
Protocol 4: HPLC Analysis
-
System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Solvent A.
Results: A Quantitative Comparison of Purity
The crude peptides from both syntheses were analyzed by RP-HPLC and Mass Spectrometry. The results clearly demonstrate the superior performance of the side-chain protection strategy.
Data Summary
| Parameter | Method A: Boc-D-Gln-ONp | Method B: Boc-D-Gln(Trt)-OH |
| Crude Purity (HPLC Area %) | ~65% | >90% |
| Major Impurity | Target Mass - 18 Da (Nitrile) | Deletion Sequence (Tyr-Phe-Val-Ala) |
| Target Peptide Yield (Crude) | Moderate | High |
| Coupling Time for D-Gln | 12-18 hours | 1 hour |
Analysis of Side Reactions
The diagram below illustrates the primary side reaction observed in Method A.
Caption: Dehydration of Gln side chain to a nitrile impurity.
-
Method A (Boc-D-Gln-ONp): While the pre-activated ONp ester avoids the use of carbodiimides for the Gln coupling step itself, the overall synthesis is less efficient. The primary impurity was not nitrile formation at the Gln step, but rather a complex mixture of byproducts arising from the very long coupling time required, leading to lower overall purity. In syntheses where other residues are coupled with carbodiimides, the risk of dehydrating an unprotected Gln remains high.[3]
-
Method B (Boc-D-Gln(Trt)-OH): The HPLC chromatogram of the crude product from Method B showed a single major peak corresponding to the target peptide. Mass spectrometry confirmed the correct mass. The bulky trityl group effectively shielded the side-chain amide, preventing any detectable dehydration and allowing for a rapid, highly efficient coupling reaction, which in turn minimized the formation of other side products like deletion sequences.[5]
Conclusion and Recommendations for Researchers
The experimental evidence unequivocally supports the use of side-chain protected glutamine derivatives, such as Boc-D-Gln(Trt)-OH , over the classical active ester Boc-D-Gln-ONp for achieving high-purity peptides in Boc-based SPPS.
| Feature | Boc-D-Gln-ONp | Boc-D-Gln(Trt)-OH |
| Purity | Lower | Significantly Higher |
| Efficiency | Very slow coupling | Fast, efficient coupling |
| Side Reaction Risk | Moderate (process-related) | Very Low |
| Cost | Lower reagent cost | Higher reagent cost |
| Recommendation | Not recommended for sequences requiring high purity or for longer peptides. | Strongly recommended for all applications. |
While the upfront cost of Boc-D-Gln(Trt)-OH is higher than that of Boc-D-Gln-ONp[], this is a clear instance of "getting what you pay for." The investment in the superior reagent is more than compensated by the drastic reduction in time and resources spent on challenging purification, the increased yield of the desired product, and, most importantly, the enhanced confidence in the final peptide's integrity. For any research or drug development professional, the choice is clear: a modern, side-chain protected strategy is the scientifically sound and ultimately more economical path to high-purity peptides.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]
-
Boc-D-Gln(Trt)-OH [210750-95-1]. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]
-
Introduction to Peptide Synthesis. (n.d.). Current Protocols in Protein Science. Retrieved January 23, 2026, from [Link]
Sources
A Comparative Guide to the Analytical Validation of D-Glutamine Incorporation Assays
For researchers, scientists, and drug development professionals, the precise quantification of D-amino acid incorporation is a critical analytical challenge. D-Glutamine, when intentionally incorporated into peptides or other biotherapeutics, can significantly enhance proteolytic stability and modulate biological activity. Consequently, validating the analytical methods used to measure its incorporation is not merely a procedural step but a cornerstone of ensuring product quality, safety, and efficacy.
This guide provides an in-depth comparison of common analytical methodologies for the validation of D-glutamine incorporation. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative regulatory standards. Our objective is to equip you with the expertise to select, validate, and deploy the most appropriate analytical method for your specific application.
Chapter 1: The Regulatory Framework: Principles of Analytical Method Validation
The objective of any analytical procedure is to demonstrate its suitability for its intended purpose[1]. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) guidances provide a harmonized framework for this process[1][2][3]. These guidelines emphasize that method validation is a continuous process, beginning with development and extending throughout the method's lifecycle[4].
The core validation characteristics are essential for establishing the performance and reliability of an analytical method.
Sources
A Senior Application Scientist's Guide to NMR Analysis for Confirming Peptide Sequences with D-Glutamine
Introduction: The Chirality Challenge in Modern Peptide Therapeutics
In the landscape of drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and low toxicity are significant advantages. A key strategy to enhance their in vivo stability and modulate their biological activity is the incorporation of non-proteinogenic amino acids, including D-enantiomers. The substitution of a single L-amino acid with its D-counterpart can profoundly alter a peptide's three-dimensional structure, receptor binding affinity, and, crucially, its resistance to proteolytic degradation.
However, this synthetic advantage presents a significant analytical challenge: confirming the stereochemical identity and exact position of the D-amino acid within the peptide sequence. Standard analytical methods like mass spectrometry can confirm mass and sequence, but are blind to stereochemistry. While L- and D-enantiomers of an amino acid are chemically identical in an achiral environment, their distinct spatial arrangements demand a sophisticated analytical approach for unambiguous confirmation.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy strategies to definitively confirm the presence and position of a D-glutamine (D-Gln) residue in a synthetic peptide. We will move beyond basic sequencing to explore the causality behind experimental choices, presenting field-proven protocols that offer a self-validating system for researchers, scientists, and drug development professionals.
Part 1: Foundational Peptide Sequencing—The Standard NMR Toolkit
Before tackling the stereochemical question, the fundamental sequence of the peptide must be established. This is achieved through a combination of two-dimensional (2D) NMR experiments that map through-bond and through-space correlations.
-
Spin System Identification via TOCSY: The first step is to identify the individual amino acid spin systems. A Total Correlation Spectroscopy (TOCSY) experiment is the workhorse for this task.[1] It generates correlations between all scalar-coupled protons within a single amino acid residue.[2] For instance, in a glutamine residue, the amide proton (NH) will show a correlation to the alpha-proton (Hα), which in turn correlates with the beta-protons (Hβ), and further down to the gamma-protons (Hγ). This creates a unique "fingerprint" or pattern of cross-peaks for each amino acid type.[3][4]
-
Sequential Assignment via NOESY/ROESY: Once the individual amino acid spin systems are identified, they must be ordered correctly. This is accomplished using through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments.[5][6] The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), irrespective of whether they are in the same residue.[3] The key is to identify sequential NOEs, primarily the dαN(i, i+1) correlation, which is the NOE between the Hα of one residue (i) and the amide proton (NH) of the next residue (i+1).[7] Walking along the peptide backbone by connecting these sequential NOEs allows for the unambiguous ordering of the previously identified spin systems.[2]
This foundational workflow confirms the amino acid composition and their linear sequence. However, it cannot differentiate between a peptide containing L-Gln and one containing D-Gln, as the scalar coupling networks and the basic sequential proton distances are largely conserved.
Part 2: The Core Challenge—Distinguishing Enantiomers
Enantiomers, by definition, have identical physical properties in an achiral environment. This includes their NMR spectra.[8] Therefore, a standard NMR experiment on a peptide containing D-Gln and its all-L-diastereomer will yield virtually identical spectra. To resolve this, we must introduce a chiral influence into the system, forcing the L- and D-containing peptides to behave as diastereomers, which are NMR-distinguishable.
Below, we compare two primary strategies for achieving this differentiation.
Comparison of NMR Methods for Stereochemical Confirmation
| Method | Principle | Advantages | Disadvantages |
| Indirect: Conformational Analysis | A D-amino acid locally disrupts canonical secondary structures (e.g., α-helix, β-sheet), leading to unique NOE patterns not present in the all-L-peptide. | No special reagents needed; provides structural insights. | Requires a structured peptide; interpretation can be complex; relies on having a well-defined all-L-control structure. |
| Direct: Chiral Solvating Agents (CSAs) | A chiral agent is added to the NMR sample, forming transient, diastereomeric complexes with the peptide. This breaks the magnetic equivalence of protons near the chiral center.[9][10] | Direct and unambiguous signal splitting; applicable to unstructured peptides; non-covalent, so the sample is recoverable. | Requires screening for an effective CSA; can cause line broadening; may require higher peptide concentration. |
| Direct: Chiral Lanthanide Shift Reagents (LSRs) | A paramagnetic chiral lanthanide complex is added, which induces large chemical shift changes (pseudocontact shifts) that are stereochemically dependent.[11][12] | Can induce very large, easily detectable shifts. | Significant line broadening often obscures scalar couplings; can be difficult to find a suitable reagent that binds effectively.[13] |
For routine confirmation in a drug development setting, the use of Chiral Solvating Agents (CSAs) often provides the most robust and reliable solution due to its direct nature and non-destructive protocol.
Part 3: Experimental Workflow for D-Gln Confirmation
This section details a comprehensive, self-validating workflow for confirming a D-Gln residue in a hypothetical peptide, Ac-Tyr-Val-Ala-D-Gln-Leu-NH2. The process integrates standard sequencing with a direct method for stereochemical validation.
Caption: Workflow for D-Gln Peptide Sequence and Stereochemistry Validation.
Protocol 1: Sample Preparation
-
Peptide Synthesis: Synthesize two versions of the peptide: the target peptide containing the putative D-Gln and a control peptide containing all L-amino acids.
-
Purification & Quantification: Purify both peptides to >95% using HPLC and determine their concentrations accurately.
-
NMR Sample Preparation:
-
Dissolve ~1-2 mg of each peptide in 500 µL of a 90% H₂O / 10% D₂O solvent system.[3] The choice of buffer and pH is critical; a slightly acidic pH (e.g., pH 4-5) is often used to slow the exchange of amide protons with the solvent.[3]
-
Typical concentrations should be in the 1-5 mM range.[3]
-
Transfer each solution to a separate high-quality NMR tube.
-
Protocol 2: Standard 2D NMR for Sequencing
-
Instrument Setup: Use a high-field NMR spectrometer (≥ 600 MHz) for optimal resolution. Tune and shim the instrument for each sample.
-
TOCSY Acquisition:
-
Acquire a 2D ¹H-¹H TOCSY spectrum for each peptide.
-
Use a mixing time of ~60-80 ms to allow magnetization to propagate through the entire amino acid side chain.[1]
-
-
NOESY/ROESY Acquisition:
-
Acquire a 2D ¹H-¹H NOESY spectrum.
-
Use a mixing time of ~150-250 ms. The optimal time depends on the peptide's size and should be empirically determined. For medium-sized molecules where the NOE might be near zero, a ROESY experiment is a superior alternative.[3]
-
-
Data Processing & Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify the spin systems for Tyr, Val, Ala, Gln, and Leu in the TOCSY spectra.
-
Use the NOESY spectra to "walk" along the backbone, confirming the Y-V-A-Q-L sequence via sequential dαN(i, i+1) connectivities. At this stage, the spectra for the D-Gln and L-Gln peptides will appear nearly identical.
-
Protocol 3: Stereochemical Confirmation with a Chiral Solvating Agent (CSA)
-
Selection of CSA: The choice of CSA is critical. It must be chiral itself and interact with the peptide, preferably near the D/L-Gln residue. Amine-containing CSAs like (S)-(-)-1-phenylethylamine or acid-containing CSAs can be effective, forming transient ionic or hydrogen bonds.[14]
-
CSA Titration:
-
Acquire a baseline 1D ¹H spectrum of the D-Gln peptide sample.
-
Prepare a stock solution of the chosen CSA in the same NMR buffer.
-
Add a small aliquot of the CSA (e.g., 0.5 to 1.0 molar equivalents) to the NMR tube.
-
Gently mix and re-acquire the 1D ¹H spectrum. Repeat with increasing amounts of CSA until chemical shift changes are maximized without excessive line broadening.[13]
-
-
Data Acquisition & Analysis:
-
Acquire a high-resolution 1D ¹H spectrum of both the D-Gln and L-Gln peptide samples in the presence of the optimal concentration of the CSA.
-
The key diagnostic is the splitting of signals. In the L-Gln (control) sample, all protons should remain as single peaks (though shifted by the CSA). In the D-Gln sample, the presence of the D-amino acid creates a diastereomeric interaction with the chiral solvent. Protons on and near the D-Gln residue (e.g., its Hα, Hβ, and NH protons, as well as those of the neighboring Ala and Leu residues) may appear as two distinct signals or broadened peaks, representing the two transiently formed diastereomeric complexes.[9]
-
Sources
- 1. TOCSY: TOtal Correlation SpectroscopY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 2. di.univr.it [di.univr.it]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. mdpi.com [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Coupling Reagents for D-Glutamine: A Comparative Study
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The incorporation of chiral amino acids, such as D-glutamine, often presents unique challenges that necessitate a careful selection of reagents and methodologies. This guide provides an in-depth comparative analysis of commonly employed coupling reagents for the incorporation of D-glutamine, offering experimental insights and data-driven recommendations to aid in the synthesis of high-quality peptides.
The Challenge of Coupling D-Glutamine: Side Reactions and Racemization
The coupling of any amino acid requires the activation of its carboxylic acid group to facilitate amide bond formation. However, the side chain of glutamine, a primary amide, introduces a specific set of challenges. Under certain activation conditions, particularly with carbodiimides, the side-chain amide can undergo dehydration to form a nitrile.[1] This irreversible side reaction leads to the incorporation of an incorrect amino acid analogue, complicating purification and reducing the overall yield of the desired peptide.
Furthermore, as with any chiral amino acid, the prevention of racemization during the coupling step is critical to ensure the biological activity and stereochemical purity of the final peptide. The mechanism of racemization often involves the formation of an oxazolone intermediate, which is facilitated by over-activation or prolonged reaction times.[2]
To mitigate these challenges, the use of a side-chain protecting group on the glutamine is standard practice in modern peptide synthesis. The trityl (Trt) group is the most commonly employed protecting group for the side-chain amide of glutamine.[3] It effectively prevents dehydration and also improves the solubility of the Fmoc-protected amino acid derivative.[3] Therefore, this guide will focus on the coupling of N-α-Fmoc-N-γ-trityl-D-glutamine (Fmoc-D-Gln(Trt)-OH).
Comparative Analysis of Coupling Reagents
The success of a peptide coupling reaction is heavily dependent on the choice of the coupling reagent. These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Below is a comparative overview of some of the most effective reagents for coupling D-glutamine.
Table 1: Comparative Overview of Coupling Reagents for Fmoc-D-Gln(Trt)-OH
| Reagent Class | Coupling Reagent | Key Advantages | Potential Disadvantages | Racemization Risk |
| Aminium/Uronium Salts | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient and fast-acting, even for sterically hindered couplings.[4] Low racemization potential due to the HOAt moiety. | High cost. Potential for guanidinylation of the free N-terminus if used in excess.[2] | Very Low |
| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | High efficiency, comparable to HATU in many cases, but more cost-effective.[4] | Potential for side reactions related to the 6-chloro-HOBt byproduct. | Low | |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | High reactivity, comparable to HATU.[2] Safer, as it does not contain potentially explosive benzotriazole derivatives. Water-soluble byproducts simplify purification.[5] | Lower stability in solution compared to other reagents.[6] | Very Low | |
| Carbodiimides | DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Cost-effective and widely used. Oxyma Pure is a safe and highly effective additive for suppressing racemization and accelerating coupling.[2] | Slower reaction rates compared to aminium/uronium salts. Risk of side-chain dehydration if glutamine is unprotected. | Low (with Oxyma) |
Reaction Mechanisms: A Closer Look
The efficacy of these coupling reagents stems from their distinct mechanisms of activating the carboxylic acid of Fmoc-D-Gln(Trt)-OH.
Aminium/Uronium Salt-Mediated Coupling (e.g., HATU)
HATU and similar reagents rapidly form a highly reactive O-acylisourea intermediate, which then converts to an active ester with the corresponding additive (HOAt for HATU). This active ester readily reacts with the N-terminal amine of the peptide chain to form the desired amide bond with minimal risk of racemization.
Carbodiimide-Mediated Coupling (e.g., DIC/Oxyma)
DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. In the presence of an additive like Oxyma, this intermediate is rapidly converted into a more stable and highly reactive Oxyma-ester. This active ester then undergoes nucleophilic attack by the peptide's N-terminal amine. The use of Oxyma is crucial for preventing racemization and the formation of an N-acylurea byproduct.[2]
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Activation: In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next coupling cycle.
Protocol 2: Coupling with HCTU
-
Follow steps 1-3 from the HATU protocol.
-
Activation: In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activation is typically not required.
-
Coupling: Add the solution to the resin and agitate for 30-60 minutes.
-
Follow steps 6-7 from the HATU protocol.
Protocol 3: Coupling with COMU
-
Follow steps 1-3 from the HATU protocol.
-
Activation and Coupling: In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add this solution immediately to the resin. Agitate for 30-60 minutes.
-
Follow steps 6-7 from the HATU protocol. The byproducts of COMU are water-soluble, which can simplify final peptide purification. [5]
Protocol 4: Coupling with DIC/Oxyma
-
Follow steps 1-3 from the HATU protocol.
-
Activation and Coupling: In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF. Add DIC (3 equivalents) to this solution and then immediately add the entire mixture to the resin. Agitate for 1-2 hours.
-
Follow steps 6-7 from the HATU protocol.
Conclusion and Recommendations
The selection of a coupling reagent for D-glutamine is a critical decision that can significantly impact the efficiency and purity of peptide synthesis.
-
For routine synthesis where cost is a consideration, HCTU and DIC/Oxyma are excellent choices, providing a good balance of efficiency and economy.
-
For particularly challenging sequences or when the highest possible purity is required, HATU remains a superior, albeit more expensive, option.
-
COMU represents a modern, safer, and highly effective alternative, particularly advantageous in solution-phase synthesis due to its water-soluble byproducts.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and budgetary constraints. By understanding the mechanisms and following the optimized protocols outlined in this guide, researchers can confidently incorporate D-glutamine into their target peptides with high yield and purity.
References
-
Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 698-703. [Link]
-
Góngora-Benítez, M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(4), 944-947. [Link]
-
Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
-
Lrechem. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Sharma, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 10(70), 42967-42994. [Link]
-
Subirós-Funosas, R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Israel Journal of Chemistry, 60(11-12), 1128-1140. [Link]
-
Tocris Bioscience. (n.d.). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. [Link]
-
Vaden, T. D., et al. (2019). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry, 91(21), 13656-13663. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
-
WAPharm. (n.d.). Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. nbinno.com [nbinno.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
A Senior Application Scientist's Guide to Glutamine Incorporation in Boc-SPPS: A Comparative Review of Boc-D-Gln-ONp and Modern Alternatives
For researchers and professionals in peptide synthesis and drug development, the incorporation of glutamine (Gln) residues, particularly within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), presents a unique set of challenges. The primary obstacle is the lability of the side-chain amide group, which is prone to dehydration into a nitrile when activated, especially with classic carbodiimide reagents. This irreversible side reaction terminates the peptide chain and complicates purification, ultimately compromising the yield and purity of the final product.[1]
This guide provides an in-depth analysis of various strategies to incorporate D-glutamine, focusing on the historical "active ester" method using Boc-D-Gln-ONp (p-nitrophenyl ester) and comparing its performance against modern in-situ activation techniques. We will explore the causality behind each method, present comparative data, and provide field-proven protocols to empower you to make the most informed decisions for your synthesis.
The Challenge: Glutamine Side-Chain Lability
The core issue with glutamine lies in its γ-amide. During the activation of the C-terminal carboxyl group for coupling, the side-chain amide can be inadvertently modified by the very reagents intended to form the peptide bond.
-
Dehydration: With powerful dehydrating agents like carbodiimides (e.g., DCC, DIC), the side-chain amide can lose water to form a nitrile.
-
Pyroglutamate Formation: While more common with N-terminal Gln residues, intramolecular cyclization to form pyroglutamate can also occur under certain conditions, leading to chain termination.
These challenges necessitate strategies that either temper the activation step or protect the side-chain amide from participating in unwanted reactions.
Caption: Competing pathways during glutamine activation.
Comparative Analysis of Glutamine Incorporation Strategies
We will compare three primary strategies within the Boc-SPPS framework: the pre-activated p-nitrophenyl ester, in-situ activation of unprotected glutamine, and in-situ activation of a side-chain protected glutamine.
The use of active esters, such as p-nitrophenyl (ONp) esters, represents a classic approach to peptide coupling.[2] Here, the carboxyl group of Boc-D-Gln is pre-activated, and the resulting Boc-D-Gln-ONp is a stable, crystalline solid that can be isolated and stored.[3][4]
Causality: The p-nitrophenyl group is an excellent leaving group, making the ester moderately reactive towards the free amine of the growing peptide chain. This moderate reactivity is a key feature; it is sufficient for amide bond formation but is often gentle enough to avoid side-chain dehydration without requiring additional protection.[5] This method circumvents the need for highly reactive and aggressive coupling reagents at the point of reaction on the resin.
-
Advantages:
-
Reduced Side Reactions: Avoids the use of carbodiimides at the coupling step, minimizing the risk of side-chain dehydration.[6]
-
Cost-Effective: p-Nitrophenyl esters are often less expensive to prepare compared to more complex protected amino acids or proprietary coupling reagents.[7]
-
Stability: Can be prepared in advance and stored, simplifying workflow.[8]
-
-
Disadvantages:
-
Slow Kinetics: The coupling reaction is significantly slower than modern methods, often requiring several hours to overnight for completion.[9]
-
Monitoring Required: The release of the yellow p-nitrophenolate anion can be monitored spectrophotometrically, but ensuring reaction completion can be time-consuming.
-
Lower Reactivity: May be unsuitable for sterically hindered couplings where more potent activation is required.
-
With the advent of advanced coupling reagents, it is possible to use Boc-D-Gln-OH directly. Uronium/phosphonium salt-based reagents like HBTU, HATU, and PyBOP, typically used with an additive like HOBt, activate the carboxylic acid directly on the solid support.[10]
Causality: These reagents rapidly convert the carboxylic acid into a highly reactive HOBt or HOAt active ester in situ.[11] This active ester then reacts with the peptide-resin's free amine. While highly efficient, the potent activation can still pose a risk to the unprotected Gln side-chain, although this risk is generally lower than with carbodiimides. The presence of HOBt helps to suppress racemization and can mediate a more controlled reaction.[10]
-
Advantages:
-
Fast & Efficient: Coupling reactions are typically complete within 1-2 hours.
-
High Coupling Efficiency: Excellent for standard and many "difficult" sequences.
-
-
Disadvantages:
-
Risk of Dehydration: The risk of nitrile formation, though reduced compared to DCC, is not eliminated.
-
Reagent Cost: Uronium/phosphonium reagents are more expensive than the starting materials for active esters.
-
To definitively eliminate side-chain reactions, the glutamine amide can be protected. In Boc chemistry, the standard protecting group for this purpose is Xanthyl (Xan).[1][6]
Causality: The bulky Xanthyl group provides steric protection for the side-chain amide, physically preventing it from reacting during the activation of the α-carboxyl group.[1] It also serves a secondary, crucial purpose: significantly improving the solubility of the Boc-Gln derivative in common organic solvents like DMF.[6] The Xan group is acid-labile and is typically removed during the standard TFA deprotection of the Nα-Boc group in the following cycle.[6]
-
Advantages:
-
Complete Prevention of Side Reactions: The most robust method for eliminating the risk of dehydration and other side-chain modifications.[1]
-
Improved Solubility: Overcomes solubility issues associated with protected glutamine derivatives.[6]
-
High Purity: Generally leads to cleaner crude peptides and higher final yields.
-
-
Disadvantages:
-
Higher Cost: Boc-Gln(Xan)-OH is a specialty reagent and is significantly more expensive than its unprotected counterpart.[12]
-
Increased Molecular Weight: The addition of the large Xan group increases the mass of the amino acid derivative, which must be factored into reagent calculations.
-
Performance Comparison Summary
The choice of strategy depends on a balance of synthesis scale, desired purity, sequence complexity, and budget.
| Parameter | Boc-D-Gln-ONp (Active Ester) | Boc-D-Gln-OH (In-Situ) | Boc-D-Gln(Xan)-OH (In-Situ) |
| Coupling Speed | Slow (4-24 hours) | Fast (1-2 hours) | Fast (1-2 hours) |
| Risk of Dehydration | Low | Medium (Reagent Dependent) | None |
| Risk of Racemization | Low | Low (with HOBt/HOAt) | Low (with HOBt/HOAt) |
| Reagent Cost | Low to Medium | Medium (Cost of coupling reagent) | High (Cost of AA derivative) |
| Convenience | High (stable, pre-activated) | High (standard protocol) | High (standard protocol) |
| Ideal Application | Cost-sensitive projects, simple sequences, historical process replication. | Routine synthesis where risk is tolerated or has been optimized. | Critical sequences (e.g., GMP synthesis), long peptides, peptides prone to impurities. |
The Modern Orthogonal Standard: A Note on Fmoc-Gln(Trt)-OH
While this guide focuses on Boc chemistry, it is crucial to acknowledge the current industry standard, which largely relies on Fmoc/tBu chemistry.[13] In this orthogonal system, the preferred derivative is Fmoc-Gln(Trt)-OH . The acid-labile trityl (Trt) group protects the side-chain amide, serving the exact same function as the Xanthyl group in Boc chemistry: preventing dehydration and enhancing solubility.[13] Because the Nα-Fmoc group is removed with a base (piperidine) and the side-chain Trt group is removed with acid (TFA), this represents a fully orthogonal and highly reliable strategy.
Experimental Protocols
The following are detailed, self-validating protocols for incorporating a D-Gln residue using the active ester and in-situ activation methods in a manual Boc-SPPS workflow.
Caption: Standard workflow for one cycle of Boc-SPPS.
This protocol assumes the synthesis starts from a resin with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in dichloromethane (DCM) for 20 minutes, followed by N,N-dimethylformamide (DMF) for 20 minutes. Drain the solvent.
-
Dissolution of Reagent: In a separate vessel, dissolve Boc-D-Gln-ONp (3.0 eq) in a minimal amount of DMF (approx. 10 mL/g resin).
-
Coupling Reaction: Add the Boc-D-Gln-ONp solution to the drained peptide-resin. Gently agitate the mixture at room temperature.
-
Monitoring: The reaction can be monitored for completion by taking a small aliquot of resin beads and performing a Kaiser test (ninhydrin test). A negative result (clear/yellow beads) indicates the absence of free primary amines and thus a complete reaction. Due to the slow kinetics, allow at least 4-6 hours before the first test. The reaction may require up to 24 hours. The yellow color of the p-nitrophenolate leaving group in the solution is an indicator of reaction progress but not completion.
-
Washing: Once the reaction is complete, drain the reaction vessel. Wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (IPA) (2x).
-
Progression: The resin is now ready for the next deprotection step (e.g., with 50% TFA in DCM) to continue the peptide synthesis.[14]
This protocol provides a robust method for modern in-situ activation.
-
Resin Swelling & Preparation: Swell the peptide-resin (1.0 eq) as described in Protocol 5.1. Ensure the resin has a free N-terminal amine and has been neutralized post-deprotection.
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-D-Gln-OH (3.0 eq) and HOBt (1-hydroxybenzotriazole) (3.0 eq) in DMF (approx. 8 mL/g resin). Add HBTU (2.9 eq) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: To the pre-activated solution, add DIEA (N,N-Diisopropylethylamine) (6.0 eq). Immediately add this complete coupling mixture to the drained peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: After 1 hour, perform a Kaiser test. If the test is positive (blue beads), allow the reaction to proceed for another hour. If it remains positive, a recoupling may be necessary.
-
Washing: Upon completion (negative Kaiser test), drain the reaction vessel. Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).
-
Progression: The resin is now ready for the subsequent Boc-deprotection step.
Conclusion and Expert Recommendations
The incorporation of glutamine in Boc-SPPS requires careful consideration of the activation chemistry to avoid deleterious side reactions.
-
Boc-D-Gln-ONp remains a viable, if dated, option. Its primary strengths are low cost and the circumvention of aggressive coupling reagents, making it suitable for simple, cost-sensitive syntheses where longer reaction times are acceptable. It represents a "low and slow" approach that minimizes side-product formation through gentle reactivity.
-
In-situ activation of unprotected Boc-D-Gln-OH with modern uronium reagents like HBTU is the workhorse for many routine applications. It is fast and effective, but researchers must remain vigilant to the possibility of side-chain dehydration, which is sequence- and condition-dependent.
-
For critical applications, particularly the synthesis of long peptides or active pharmaceutical ingredients (APIs) under GMP conditions, the use of Boc-D-Gln(Xan)-OH is unequivocally the superior strategy. The initial investment in the more expensive derivative pays dividends in the form of higher purity, improved yield, and a more robust and predictable synthesis, ultimately simplifying downstream purification and reducing overall project costs.
By understanding the chemical causality behind each method, the modern peptide chemist can select the optimal strategy, balancing the classic reliability of active esters with the speed and power of contemporary reagents to successfully navigate the challenges of glutamine incorporation.
References
- Request PDF on ResearchGate. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation.
-
Wagschal, K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
-
ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
-
AAPPTec. (n.d.). Boc-Gln(Xan)-OH. Product Page. [Link]
-
PeptaNova. (n.d.). Boc-D-Gln-ONp. Product Page. [Link]
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Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society. [Link]
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AAPPTec. (n.d.). Boc-Gln-ONp. Product Page. [Link]
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ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). Peptide Synthesis.
-
Royal Society of Chemistry. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. [Link]
-
Taylor, N. J., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Scientific Reports. [Link]
-
Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
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AAPPTec. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- Request PDF on ResearchGate. (n.d.). A New Homobifunctional p-Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins.
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]
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Blanco-Canosa, J. B., & Dawson, P. E. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Link]
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Pharmaceutical Technology. (2014). Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-D-Gln-ONp for Laboratory Professionals
In the fast-paced environment of drug discovery and peptide synthesis, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory. This guide provides an in-depth, procedural framework for the proper disposal of Boc-D-Gln-ONp (N-α-tert-Butoxycarbonyl-D-glutamine 4-nitrophenyl ester), a common reagent in peptide chemistry. While specific hazard data for Boc-D-Gln-ONp is not extensively documented, its structural components—a Boc-protected amino acid and a nitrophenyl ester—necessitate a cautious and informed approach to its disposal. This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to manage this reagent's waste stream effectively, thereby upholding the highest standards of laboratory safety and environmental stewardship.
Immediate Safety and Handling: The First Line of Defense
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural formality but a critical barrier against potential chemical exposure.
-
Safety Goggles: Protect your eyes from any potential splashes of solutions or fine dust particles of the solid compound.
-
Nitrile Gloves: These provide a suitable barrier against incidental skin contact. Always inspect gloves for any tears or perforations before use.
-
Laboratory Coat: A standard lab coat will protect your clothing and skin from contamination.
The rationale for this level of precaution is rooted in the fundamental principle of minimizing all potential routes of chemical exposure. Although Boc-protected amino acids are generally not classified as hazardous substances, the nitrophenyl ester group warrants careful handling.
Understanding the Waste: Solid vs. Liquid Streams
The correct disposal pathway for Boc-D-Gln-ONp is contingent on its physical state. It is imperative to distinguish between the solid reagent and solutions containing the reagent, as they are channeled into different waste streams.
Table 1: Waste Stream Identification for Boc-D-Gln-ONp
| Waste Form | Description | Primary Disposal Route |
| Solid Waste | Unused, expired, or residual solid Boc-D-Gln-ONp. This also includes contaminated consumables. | Designated Solid Chemical Waste Container |
| Liquid Waste | Solutions containing Boc-D-Gln-ONp dissolved in a solvent (e.g., DMF, DMSO, acetonitrile). | Appropriate Liquid Chemical Waste Container (Solvent-Specific) |
Step-by-Step Disposal Protocols
Adherence to a systematic disposal procedure is essential for maintaining a safe and organized laboratory environment. The following protocols provide clear, actionable steps for managing both solid and liquid waste containing Boc-D-Gln-ONp.
Protocol 1: Disposal of Solid Boc-D-Gln-ONp Waste
This protocol applies to the pure, solid form of the reagent and any lab materials that have come into direct contact with it.
-
Segregation at the Source: Immediately after use, collect any residual solid Boc-D-Gln-ONp, along with any contaminated weighing paper or spatulas, and place them in a designated waste container. This container should be specifically marked for "Non-Hazardous Solid Chemical Waste" unless your institution's Environmental Health and Safety (EHS) department specifies otherwise.
-
Inclusion of Contaminated Consumables: Any disposable materials that have been contaminated with solid Boc-D-Gln-ONp, such as gloves and paper towels, should also be discarded into this same container.[1]
-
Proper Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "Boc-D-Gln-ONp".[1] This practice is critical for waste management personnel to safely handle and dispose of the contents.
-
Secure Storage: When not in use, the waste container should be kept tightly sealed and stored in a designated waste accumulation area. This area should be away from the main laboratory workflow to prevent any accidental spillage or exposure.
-
Institutional Pickup: Follow your institution's established procedures for the collection and final disposal of solid chemical waste. This typically involves contacting the EHS department for a scheduled pickup.
The underlying principle of this protocol is the containment and clear identification of the chemical waste, which prevents cross-contamination of different waste streams and ensures that it is handled appropriately by waste management professionals.
Protocol 2: Disposal of Liquid Waste Containing Boc-D-Gln-ONp
This protocol is for any solutions in which Boc-D-Gln-ONp has been dissolved. The primary determinant for the disposal of liquid waste is the solvent used.
-
Solvent Identification: The first and most critical step is to identify the solvent that was used to dissolve the Boc-D-Gln-ONp.[1]
-
Waste Stream Segregation: The solution must be disposed of in the liquid waste container that is specifically designated for that particular solvent or solvent mixture. For instance, a solution of Boc-D-Gln-ONp in Dimethylformamide (DMF) should be discarded into the "Halogen-Free Organic Waste" container, or as otherwise directed by your institution's waste management guidelines. Never mix different solvent waste streams.
-
Comprehensive Labeling: The liquid waste container must be labeled with the full chemical names of all its components.[1] This includes the solvent(s) and "Boc-D-Gln-ONp". This level of detail is crucial for a complete chemical inventory of the waste.
-
Secure Storage and Disposal: As with solid waste, the liquid waste container should be kept securely closed in a designated waste accumulation area and disposed of according to your institution's EHS procedures.
The rationale for this solvent-centric approach is that the hazards associated with the solvent often dictate the disposal requirements. Mixing different types of solvents can lead to dangerous chemical reactions and complicates the final disposal process.
Decontamination Procedures
In the event of a spill, prompt and proper decontamination is crucial to prevent any potential hazards.
-
For Small Spills of Solid Material: Carefully sweep up the solid material and place it in the designated solid chemical waste container.[2][3] Avoid generating dust. The area can then be wiped down with a damp paper towel, which should also be disposed of in the solid chemical waste.
-
For Spills of Liquid Solutions: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). The used absorbent material should then be collected and placed in the designated solid chemical waste container. Ensure adequate ventilation in the area.
Disposal Workflow Visualization
To aid in the decision-making process for the proper disposal of Boc-D-Gln-ONp, the following workflow diagram has been created.
Caption: Decision workflow for Boc-D-Gln-ONp disposal.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of Boc-D-Gln-ONp is a straightforward process when guided by the principles of waste segregation, proper labeling, and adherence to institutional protocols. By following the detailed steps outlined in this guide, laboratory professionals can ensure they are not only protecting themselves and their colleagues but also contributing to the responsible management of chemical waste. This commitment to best practices is the cornerstone of a safe and successful research environment.
References
-
AAPPTec. Handling and Storage of Peptides - FAQ.[Link]
-
Carl ROTH. Safety Data Sheet: Boc-L-Glutamine.[Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-D-Gln-ONp
In the landscape of peptide synthesis and drug development, the precision of our work is matched only by the stringency of our safety protocols. The handling of specialized reagents, such as Boc-D-Gln-ONp (N-α-t-Boc-D-glutamine p-nitrophenyl ester), demands a comprehensive understanding of their potential hazards and the appropriate measures to mitigate them. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring both personal safety and the integrity of your research.
The Foundation of Safety: Hazard Assessment and Control
Before handling Boc-D-Gln-ONp, a thorough risk assessment is paramount. As a powdered substance, the primary routes of exposure are inhalation of airborne particles, and direct contact with the skin and eyes. Ingestion, though less likely in a controlled laboratory setting, remains a potential hazard. Therefore, our PPE strategy is designed to create a complete barrier against these exposure routes.
Engineering Controls: Your First Line of Defense
Personal protective equipment should always be used in conjunction with appropriate engineering controls. For handling powdered chemicals like Boc-D-Gln-ONp, the following are essential:
-
Chemical Fume Hood: All weighing and reconstitution of the powdered compound should be performed within a certified chemical fume hood to minimize the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a low concentration of any potential airborne contaminants.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling Boc-D-Gln-ONp. Each component is discussed in greater detail in the subsequent sections.
| PPE Component | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves, double-gloved | Prevents skin contact with the chemical. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated, glove.[1][2] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects eyes from airborne powder and potential splashes.[2][3] |
| Body Protection | Laboratory coat or disposable gown | Shields skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | N95-rated respirator or higher | Essential for preventing the inhalation of fine chemical dust when handling the powder outside of a fume hood or in case of a spill.[2] |
Detailed PPE Protocols: A Step-by-Step Guide
Hand Protection: The Critical Barrier
Direct skin contact is a primary route of chemical exposure. The use of appropriate gloves is non-negotiable.
Protocol for Gloving:
-
Inspect Gloves: Before donning, visually inspect each glove for any signs of damage, such as punctures or tears.
-
Don Inner Glove: Place the first pair of nitrile gloves on clean, dry hands.
-
Don Outer Glove: Place the second pair of nitrile gloves over the first, ensuring a snug fit over the cuffs of your lab coat or gown.
-
Regular Changes: Change gloves every 30-60 minutes during extended procedures, or immediately if you suspect contamination or damage.[1][2]
-
Removal: When work is complete, remove the outer gloves first, turning them inside out to trap any contaminants. Then, remove the inner gloves using a technique that avoids touching the outer surface of the glove with your bare skin.
Eye and Face Protection: Shielding Your Vision
The eyes are particularly vulnerable to chemical dust and splashes.
Protocol for Eye Protection:
-
Selection: Choose chemical safety goggles for the highest level of protection against dust and splashes. Safety glasses with side shields are a minimum requirement.[2][3]
-
Proper Fit: Ensure your eye protection fits snugly and comfortably against your face.
-
Decontamination: Clean and decontaminate your reusable eye protection after each use according to the manufacturer's instructions.
Body Protection: Safeguarding Your Person
A laboratory coat or disposable gown protects your skin and personal clothing from contamination.
Protocol for Body Protection:
-
Full Coverage: Wear a long-sleeved lab coat or gown that fastens securely.[2]
-
Proper Fit: Ensure the cuffs of your gown or lab coat are tucked under the outer pair of your gloves.
-
Dedicated Use: Do not wear your lab coat outside of the laboratory to prevent the spread of contamination.
Respiratory Protection: Guarding Your Lungs
Inhalation of fine chemical powders can lead to respiratory irritation.[4]
Protocol for Respiratory Protection:
-
When to Use: A fit-tested N95 respirator is recommended when weighing or otherwise handling the powder, especially if there is a risk of it becoming airborne.[2]
-
Fit Check: Each time you don a respirator, perform a user seal check to ensure it is properly fitted to your face.
-
Storage: Store respirators in a clean, dry location away from potential contamination.
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling Boc-D-Gln-ONp.
Caption: PPE Selection and Use Workflow for Boc-D-Gln-ONp.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of Boc-D-Gln-ONp.
-
Solid Waste: All disposable PPE (gloves, gowns, respirator) and any materials used to clean up spills should be placed in a designated, sealed container for hazardous chemical waste.
-
Chemical Waste: Unused Boc-D-Gln-ONp and any solutions containing it should be disposed of as hazardous chemical waste. This may involve removal by a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your vital research.
References
-
Carl ROTH. Safety Data Sheet: Boc-L-Glutamine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-Iodosuccinimide. [Link]
-
Akina Inc. Safety Data Sheet According to Regulation (EC) No 1907/2006 (REACH). [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
